dipropylene glycol ethyl ether
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxypropoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-4-10-8(3)6-11-7(2)5-9/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVLEKBQSDTQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)COC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892994 | |
| Record name | 2-(2-ethoxypropoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15764-24-6 | |
| Record name | 2-(2-Ethoxypropoxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15764-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to Dipropylene Glycol Ethyl Ether: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropylene glycol ethyl ether (DPGEE) is a versatile, high-performance glycol ether solvent utilized across a wide range of industrial, commercial, and research applications.[1] Characterized by its high solvency, low volatility, and faint, mild odor, DPGEE is a key component in the formulation of coatings, inks, cleaners, and agricultural products.[1] In the context of research and drug development, its properties as a solvent and a coupling agent make it a valuable tool for various formulation and synthesis challenges.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analytical methodologies related to this compound.
Chemical Structure and Isomerism
This compound is not a single compound but rather a mixture of structural isomers.[1] The specific distribution of these isomers can vary depending on the manufacturing process. The primary isomers are formed from the reaction of ethanol (B145695) with one or two propylene (B89431) oxide units.
The chemical structures of the main isomers of this compound are depicted below. The CAS number for the isomer mixture is 15764-24-6, while other CAS numbers may correspond to specific isomers.[3]
Caption: Chemical structures of the primary isomers of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties make it an effective solvent for a wide range of substances.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₃ | [4] |
| Molecular Weight | 162.23 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Odor | Faint, mild, ether-like | [1] |
| Boiling Point | 190 °C (374 °F) | [5] |
| Freezing Point | -80 °C (-112 °F) | [5] |
| Flash Point | 85 °C (185 °F) (closed cup) | [5] |
| Density | 0.948 g/cm³ | [6] |
| Vapor Pressure | 0.37 hPa at 20°C | [6] |
| Water Solubility | Miscible | [1] |
| log Kow (Octanol/Water Partition Coefficient) | 0.0061 | [6] |
Synthesis of this compound
The industrial synthesis of this compound typically involves the reaction of propylene oxide with ethanol. This reaction is generally carried out under catalytic conditions.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
Determination of Physical Properties
Standard ASTM (American Society for Testing and Materials) methods are typically employed for the determination of the physical properties of glycol ethers like DPGEE.
-
Boiling Point: Determined using methods such as ASTM D1078. This involves distilling the liquid under controlled conditions and recording the temperature at which the liquid boils.
-
Density: Measured using a hydrometer or a digital density meter according to ASTM D891.
-
Flash Point: Determined using a closed-cup tester, following a method like ASTM D93. This test indicates the lowest temperature at which the vapors of the material will ignite.
Spectroscopic Analysis
5.2.1. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Expected Absorptions:
-
A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl group.
-
C-H stretching bands just below 3000 cm⁻¹ from the alkyl groups.
-
A strong C-O stretching band in the fingerprint region, typically between 1050 and 1150 cm⁻¹, characteristic of ethers.[4]
-
5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure and confirm the identity of the isomers.
-
Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Expected ¹H NMR Signals:
-
Signals in the range of 3.4-4.5 ppm corresponding to protons on carbons adjacent to the ether oxygen.
-
A broad signal for the hydroxyl proton.
-
Upfield signals for the methyl and methylene (B1212753) protons of the ethyl and propyl groups.
-
-
Expected ¹³C NMR Signals:
-
Signals in the range of 50-80 ppm for the carbons bonded to the ether oxygen.
-
Upfield signals for the other aliphatic carbons.
-
5.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify the different isomers in the mixture and to detect any impurities.
-
Methodology: A diluted sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column). The separated components are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.
Safety and Toxicology
This compound is considered to have low acute toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken in a laboratory setting.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents.[5]
-
Toxicological Profile: Studies on propylene glycol ethers, in general, indicate a lack of genotoxic, developmental, and reproductive hazards.[8] Chronic exposure to high concentrations may affect the liver.[5] It is not classified as a carcinogen or mutagen.[1]
Applications in Research and Drug Development
The unique properties of DPGEE make it a useful excipient and solvent in various research and development applications:
-
Solubilizing Agent: Its ability to dissolve a wide range of organic molecules can be leveraged in the formulation of poorly soluble drug candidates for in vitro and in vivo studies.
-
Coupling Agent: It can act as a bridge to create stable mixtures of otherwise immiscible components.
-
Reaction Medium: Its relatively high boiling point makes it a suitable solvent for chemical reactions that require elevated temperatures.
Conclusion
This compound is a well-characterized solvent with a favorable safety profile and a range of useful physicochemical properties. For researchers and professionals in drug development, a thorough understanding of its structure, properties, and handling requirements is essential for its effective and safe application in the laboratory and in formulated products. The information presented in this guide provides a solid foundation for the use of DPGEE in scientific and industrial settings.
References
- 1. shell.com [shell.com]
- 2. ecetoc.org [ecetoc.org]
- 3. This compound | 15764-24-6 [chemicalbook.com]
- 4. Dipropylene glycol monoethyl ether | C8H18O3 | CID 93059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. New toxicity data for the propylene glycol ethers - a commitment to public health and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Dipropylene Glycol Ethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of dipropylene glycol ethyl ether (DPEE), a versatile solvent with significant applications across various industries. This document details the underlying chemical principles, experimental methodologies, and analytical techniques pertinent to the production of high-purity DPEE.
Introduction
This compound (DPEE) is a member of the P-series glycol ethers, a class of solvents known for their excellent solvency, high boiling points, and low volatility.[1] It is a mixture of isomers, with the primary component being 1-(2-ethoxypropoxy)-2-propanol. DPEE's bifunctional nature, possessing both ether and alcohol functionalities, allows it to be an effective solvent for a wide range of substances, including resins, inks, and coatings.[2] The production of DPEE involves a two-step ethoxylation process, followed by purification to remove byproducts and unreacted starting materials.
Synthesis of this compound
The commercial synthesis of this compound is typically achieved through the base-catalyzed reaction of propylene (B89431) oxide with ethanol (B145695).[2] This process occurs in two sequential steps:
-
Formation of Propylene Glycol Ethyl Ether (PGEE): Ethanol reacts with one molecule of propylene oxide to form a mixture of propylene glycol ethyl ether isomers.
-
Formation of this compound (DPEE): The newly formed PGEE then reacts with a second molecule of propylene oxide to yield DPEE.
This sequential addition is carefully controlled to maximize the yield of the desired DPEE isomers and minimize the formation of higher glycol ethers such as tripropylene (B76144) glycol ethyl ether.[2]
Signaling Pathway of DPEE Synthesis
The synthesis of DPEE is a base-catalyzed nucleophilic ring-opening of propylene oxide. The process can be visualized as follows:
Caption: Base-catalyzed synthesis of DPEE from ethanol and propylene oxide.
Experimental Protocol for Synthesis
While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be extrapolated from procedures for similar glycol ethers. The following is a representative protocol:
-
Reactor Setup: A stirred-tank reactor equipped with a heating and cooling system, a pressure gauge, and inlets for reactants and catalyst is required. The reactor should be purged with an inert gas, such as nitrogen, to prevent side reactions.
-
Catalyst Preparation: A solution of a basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, in ethanol is prepared.
-
Reaction Initiation: The ethanolic catalyst solution is charged into the reactor. The reactor is heated to the desired reaction temperature, typically in the range of 80-160°C.[3]
-
Propylene Oxide Addition: Propylene oxide is then fed into the reactor at a controlled rate to manage the exothermic reaction and maintain the temperature within the desired range. The molar ratio of ethanol to propylene oxide is a critical parameter to control the formation of mono-, di-, and higher glycol ethers. An excess of ethanol favors the formation of PGEE, while a higher ratio of propylene oxide will lead to a greater proportion of DPEE and higher ethers.
-
Second Propoxylation: After the initial reaction to form PGEE, additional propylene oxide is introduced to the reactor to facilitate the formation of DPEE.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them using gas chromatography (GC) to determine the composition of the reaction mixture.
-
Catalyst Neutralization: Upon completion of the reaction, the basic catalyst is neutralized with an acid, such as sulfuric or phosphoric acid. This step is crucial to prevent further reactions and corrosion.
-
Crude Product: The resulting mixture contains DPEE, unreacted PGEE, higher glycol ethers, neutralized catalyst salts, and other byproducts.
Quantitative Data for Synthesis
| Parameter | Typical Range (Illustrative) | Reference |
| Reactants | Ethanol, Propylene Oxide | [2] |
| Catalyst | Sodium Hydroxide, Potassium Hydroxide | [3] |
| Catalyst Concentration | 0.005-0.05% (w/w) (for similar processes) | [5] |
| Molar Ratio (Alcohol:PO) | 1:1 to 5:1 (for initial step) | [5] |
| Reaction Temperature | 80 - 160 °C | [3] |
| Reaction Pressure | 0.2 - 0.5 MPa (for similar processes) | [5] |
| Reaction Time | 1 - 10 hours | [4][5] |
| Typical Purity (Assay) | ≥ 98.0% | [2] |
Purification of this compound
The crude product from the synthesis process is a mixture of various components that need to be separated to obtain high-purity DPEE. Fractional distillation is the primary method used for the purification of glycol ethers.
Purification Workflow
A typical purification process involves multiple distillation steps to separate the desired DPEE isomers from lighter and heavier components.
Caption: Multi-stage distillation process for the purification of DPEE.
Experimental Protocol for Purification
The following protocol outlines the general steps for the purification of DPEE by fractional distillation:
-
Filtration: The crude reaction mixture is first filtered to remove the solid catalyst salts formed during neutralization.
-
First Distillation (Light Ends Removal): The filtered crude product is fed into a distillation column designed to remove low-boiling components. Unreacted ethanol and propylene glycol ethyl ether (PGEE) are separated as the overhead product. The column is operated under vacuum to reduce the boiling points and prevent thermal degradation of the glycol ethers.
-
Second Distillation (DPEE Isolation): The bottom product from the first column, which is enriched in DPEE and heavier components, is then fed into a second distillation column. In this column, purified DPEE is collected as the overhead or side-stream product.
-
Heavy Ends Removal: The high-boiling components, including tripropylene glycol ethyl ether and other oligomers, are removed as the bottom product from the second column.
For enhanced purification of similar glycol ethers, such as dipropylene glycol tert-butyl ether, extractive distillation has been employed.[6] This technique involves introducing a high-boiling solvent to alter the relative volatilities of the components, facilitating the separation of close-boiling impurities.[6]
A patent for the purification of dipropylene glycol dimethyl ether describes a method involving an initial acetal (B89532) reaction to convert propylene glycol impurity into a higher boiling cyclic acetal, followed by negative pressure rectification.[7]
Quantitative Data for Purification
Specific distillation parameters for DPEE are not widely published. However, data from the purification of related glycol ethers can serve as a reference. For the vacuum distillation of dipropylene glycol methyl ether, a tower top temperature of 60°C and a pressure of -0.95 MPa to -0.92 MPa have been reported.[7] For the extractive distillation of dipropylene glycol tert-butyl ether, a column pressure of 10 to 50 mm Hg and a reflux/distillate ratio greater than 5 are preferred.[6]
| Parameter | Typical Range (Illustrative) | Reference |
| Purification Method | Fractional Vacuum Distillation | [8] |
| Column Pressure | 10 - 400 mm Hg | [6] |
| Tower Top Temperature | 35 - 70 °C (for light ends removal in a similar process) | [8] |
| Still Temperature | 75 - 150 °C (for similar processes) | [7][8] |
| Reflux Ratio | 1:2 to 2:1 (for light ends removal in a similar process) | [8] |
| Final Purity | > 99% | [4][9] |
Analysis and Quality Control
The purity and isomer distribution of DPEE are critical for its performance in various applications. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used for the characterization of glycol ethers.
Analytical Methodology
A typical GC-MS method for the analysis of glycol ethers involves:
-
Sample Preparation: The DPEE sample is diluted in a suitable solvent. An internal standard may be added for quantitative analysis.[10]
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating polar compounds, such as a wax-type or a cyano-based column.[1] The oven temperature is programmed to ramp up to achieve separation of the different isomers and impurities.
-
MS Detection: The separated components are detected by a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for their identification.
Isomer Identification
DPEE exists as a mixture of isomers. The different isomers can be separated and identified using high-resolution capillary GC columns.[1][10] The mass spectrometer provides characteristic fragmentation patterns for each isomer, aiding in their structural elucidation.
Conclusion
The synthesis and purification of this compound are well-established processes that rely on the controlled reaction of propylene oxide with ethanol, followed by multi-stage distillation. While specific industrial parameters are often proprietary, this guide provides a comprehensive overview of the fundamental principles and methodologies involved. For researchers and professionals in drug development, a thorough understanding of these processes is essential for sourcing high-purity solvents and for the development of new synthetic routes and purification techniques. Further research into more efficient and environmentally benign catalysts and purification methods continues to be an active area of investigation.
References
- 1. gcms.cz [gcms.cz]
- 2. shell.com [shell.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN103641694A - Method for preparing dipropylene glycol dipropyl ether - Google Patents [patents.google.com]
- 5. CN104311398A - Synthetic method of propanediol butyl ether and dipropylene glycol butyl ether - Google Patents [patents.google.com]
- 6. Process for recovering dipropylene glycol tert-butyl ethers - Patent 0669307 [data.epo.org]
- 7. CN106008177A - Method for purifying dipropylene glycol dimethyl ether - Google Patents [patents.google.com]
- 8. CN104211584A - Method for preparing dipropylene glycol methyl ether - Google Patents [patents.google.com]
- 9. CN101921179B - Preparation method of dipropylene glycol methyl propyl ether - Google Patents [patents.google.com]
- 10. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
An In-depth Technical Guide to the Isomers of Dipropylene Glycol Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of dipropylene glycol ethyl ether (DPGEE), a versatile solvent with numerous applications in industrial and pharmaceutical formulations. This document details the structural isomers, their physicochemical characteristics, synthesis pathways, and relevant experimental protocols for their separation and identification.
Introduction to this compound
This compound is a member of the P-series glycol ethers, produced from the reaction of propylene (B89431) oxide and ethanol (B145695).[1][2] It is a clear, colorless liquid with a mild, ethereal odor.[1] Commercial DPGEE is not a single compound but a mixture of structural isomers, which is a critical consideration in applications where specific isomer properties are important.[3] Its utility as a solvent is derived from its bifunctional nature, possessing both ether and alcohol functionalities, which allows it to dissolve a wide range of substances.[1]
Isomers of this compound
The synthesis of this compound involves the reaction of propylene glycol ethyl ether with propylene oxide.[4] Due to the asymmetric nature of propylene oxide, this reaction can result in the formation of four primary structural isomers. The ether linkage can be between the primary and secondary carbons of the two propylene glycol units in different configurations.
The four principal isomers of this compound are:
-
1-(2-ethoxypropoxy)propan-2-ol
-
2-(2-ethoxypropoxy)propan-1-ol
-
1-ethoxy-2-(2-hydroxypropoxy)propane
-
2-ethoxy-1-(2-hydroxypropoxy)propane
The commercial product is typically a mixture of these isomers.[3]
Physicochemical Characteristics of DPGEE Isomers
Quantitative data for the individual isomers of this compound are not extensively reported in publicly available literature. The table below summarizes the available data for the commercial mixture and for the closely related propylene glycol ethyl ether, which serves as a precursor.
Table 1: Physicochemical Properties of this compound (Commercial Mixture)
| Property | Value |
| CAS Number | 15764-24-6[5] |
| Molecular Formula | C8H18O3[5] |
| Molecular Weight | 162.23 g/mol [5] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 223.5 ± 15.0 °C (at 760 Torr)[5] |
| Density | 0.945 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[5] |
| Flash Point | 89.0 ± 20.4 °C[5] |
| Vapor Pressure | 0.019 mmHg (at 25 °C)[5] |
| Refractive Index | 1.4100 (estimate)[5] |
| Water Solubility | Miscible |
Table 2: Physicochemical Properties of 1-Ethoxy-2-propanol (a precursor)
| Property | Value |
| CAS Number | 1569-02-4[6] |
| Molecular Formula | C5H12O2[6] |
| Molecular Weight | 104.15 g/mol [6] |
| Appearance | Clear, colorless liquid[6] |
| Boiling Point | 132 °C[6] |
| Melting Point | -59 °C[6] |
| Density | 0.9028 g/cm³ (at 20 °C)[6] |
| Flash Point | 42 °C[7] |
| Vapor Pressure | 4 mmHg (at 25 °C)[6] |
| Refractive Index | 1.405-1.409[7] |
| Water Solubility | Soluble[6] |
Synthesis of this compound Isomers
The industrial synthesis of this compound involves a two-step process.[4] The first step is the formation of propylene glycol ethyl ether from the reaction of ethanol with propylene oxide. The resulting mixture of propylene glycol ethyl ether isomers then reacts with another molecule of propylene oxide to yield the isomers of this compound.[4] This process is typically base-catalyzed.[4]
Caption: General synthesis pathway for this compound.
The structures of the four primary isomers are depicted below.
Caption: The four primary structural isomers of this compound.
Experimental Protocols
Separation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The separation and quantification of this compound isomers are typically achieved using gas chromatography coupled with mass spectrometry (GC-MS).[3][8]
Objective: To separate and identify the isomers of this compound in a sample.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, is recommended for the separation of these isomers.[9] An HP-5 or equivalent column (30m x 0.25mm x 0.25µm) can also be used.[8]
Reagents:
-
DPGEE sample
-
High-purity helium or hydrogen as carrier gas
-
Solvent for dilution (e.g., methanol, isopropanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the DPGEE sample in a suitable solvent.
-
GC Conditions:
-
MS Conditions (if applicable):
-
Data Analysis: Identify the individual isomers based on their retention times and mass spectra. The mass spectra can be compared to library data for confirmation.
References
- 1. Dipropylene Glycol Monoethyl Ether - Ataman Kimya [atamanchemicals.com]
- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 3. gcms.cz [gcms.cz]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. 1-Ethoxy-2-propanol(1569-02-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 1-Ethoxy-2-propanol CAS#: 1569-02-4 [m.chemicalbook.com]
- 8. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 9. glsciences.com [glsciences.com]
An In-depth Technical Guide to Dipropylene Glycol Ethyl Ether (CAS Number: 15764-24-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropylene glycol ethyl ether (DPEE), identified by the CAS number 15764-24-6, is a versatile organic solvent belonging to the family of propylene (B89431) oxide-based glycol ethers.[1] It is a clear, colorless liquid characterized by a faint, mild odor.[1] This document provides a comprehensive overview of the physicochemical properties, safety and toxicological data, and common industrial applications of DPEE, tailored for a scientific audience. While its primary use is in industrial settings, understanding its properties is crucial for researchers in various fields, including those in drug development who may encounter this solvent in formulation or manufacturing processes.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties make it a slow-evaporating solvent with good solvency for a variety of resins and other organic materials.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C8H18O3 | [3][4][5] |
| Molecular Weight | 162.23 g/mol | [3][5] |
| Appearance | Colorless, clear liquid | [2][5] |
| Boiling Point | 223.498 °C at 760 mmHg | [4] |
| Density | 0.946 g/cm³ | [4] |
| Flash Point | 88.969 °C | [4] |
| Vapor Pressure | 0.019 mmHg at 25°C | [4] |
| Refractive Index | 1.427 | [4] |
| Water Solubility | Miscible | [1] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of chemical substances. Below are references to the available spectral data for this compound.
-
¹³C NMR Spectroscopy: Spectral data for the ¹³C NMR of dipropylene glycol monoethyl ether is available in public databases.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The GC-MS data for dipropylene glycol monoethyl ether can be found in the NIST Mass Spectrometry Data Center.[6] The fragmentation pattern of glycol ethers is characterized by the ready fragmentation of the glycol units, often resulting in a low abundance of ions greater than 150 amu.[7]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra for dipropylene glycol monoethyl ether are publicly available.[6]
Experimental Protocols
Boiling Point Determination
The boiling point of a liquid solvent like DPEE can be determined using several methods:
-
Distillation Method: A simple distillation apparatus can be used. A specified volume of the sample (e.g., 25 mL) is heated in a distilling flask.[8] The temperature is recorded from the point the first drop of distillate falls from the condenser tip to when the last of the liquid evaporates.[8] The observed temperature should be corrected for atmospheric pressure.[8]
-
Thiele Tube Method: This micro method requires a smaller sample volume. The sample is placed in a small tube with an inverted capillary tube. The assembly is heated in a Thiele tube filled with oil. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and, upon cooling, the liquid is drawn back into the capillary.[9]
-
Differential Scanning Calorimetry (DSC): DSC can be used to measure the boiling temperatures of pure solvents and mixtures.[10] A small amount of the sample is sealed in an aluminum crucible with a pinhole. The sample is heated at a controlled rate, and the boiling point is determined from the onset of the endothermic peak corresponding to vaporization.[10]
Viscosity Measurement
The viscosity of glycol ethers can be determined using various viscometers:
-
Capillary Viscometer: An Ubbelohde type capillary viscometer can be used. The time it takes for a specific volume of the liquid to flow through a capillary of a known diameter is measured. The kinematic viscosity is then calculated from this flow time.[11]
-
Rotational Viscometer: This type of viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. This method is suitable for determining the rheological properties of non-Newtonian fluids.[12]
-
Falling Needle Viscometer: This method involves measuring the time it takes for a needle of known density and dimensions to fall through the liquid under gravity.[12]
Applications
This compound is primarily used as an industrial solvent due to its high solvency, low volatility, and low odor.[1] Its bifunctional nature (ether-alcohol) allows it to be miscible with both water and a wide range of organic substances.[1]
Caption: Major industrial applications of this compound.
Safety and Toxicology
A summary of the available toxicological data for this compound is presented below. Overall, it is considered to have a low order of acute toxicity.
| Endpoint | Result | Species | Method | Reference(s) |
| Acute Oral Toxicity | LD50 > 2000 mg/kg | Rat | Oral Gavage | [13][14] |
| Dermal Irritation | Non-irritant to slightly irritating | Rabbit | 4-hour semi-occlusive application | [15][16][17] |
| Eye Irritation | Slightly irritating | Rabbit | Not specified | [13] |
| Skin Sensitization | Not a sensitizer | Guinea Pig | Delayed contact hypersensitivity study | [13] |
| Mutagenicity (Ames Test) | Negative | Salmonella typhimurium | With and without metabolic activation | [13][18] |
| Carcinogenicity | Not classified as a carcinogen | - | - | [1] |
Experimental Protocols for Toxicological Studies (General Overview)
-
Acute Oral Toxicity (Up-and-Down Procedure): This method involves administering the substance to a small number of animals in a sequential manner. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This allows for the determination of the LD50 with fewer animals.
-
Dermal Irritation: A small amount of the test substance (e.g., 0.5 mL) is applied to a shaved patch of skin on a rabbit and covered with a semi-occlusive dressing for a specified period (e.g., 4 hours).[16][17] The site is then observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.[15][17]
-
Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).[19] A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to the control.[19]
Caption: A generalized workflow for a dermal irritation study.
Conclusion
This compound (CAS 15764-24-6) is a high-boiling, low-volatility solvent with a favorable safety profile for its intended industrial applications. Its miscibility with a wide range of substances makes it a valuable component in coatings, inks, and cleaning formulations. For researchers and professionals in drug development, while not a primary pharmaceutical ingredient, an understanding of its properties is beneficial for assessing its potential as a trace solvent or in manufacturing processes. The available data indicates low acute toxicity and a lack of mutagenic or carcinogenic potential. Further research into its specific biological interactions, if any, would be necessary for applications outside of its current industrial uses.
References
- 1. shell.com [shell.com]
- 2. CAS 15764-24-6 | this compound - Beryl Chemical [berylchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 15764-24-6 [chemnet.com]
- 5. haihangchem.com [haihangchem.com]
- 6. Dipropylene glycol monoethyl ether | C8H18O3 | CID 93059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Boiling Temperatures Using A Differential Scanning Calorimeter [iokinetic.com]
- 11. researchgate.net [researchgate.net]
- 12. chemquest.com [chemquest.com]
- 13. ecetoc.org [ecetoc.org]
- 14. ecetoc.org [ecetoc.org]
- 15. daikinchemicals.com [daikinchemicals.com]
- 16. chemview.epa.gov [chemview.epa.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. epa.gov [epa.gov]
- 19. criver.com [criver.com]
An In-depth Technical Guide to the Solubility Spectrum of Dipropylene Glycol Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dipropylene glycol ethyl ether (DPGEE). DPGEE is a versatile solvent with a bifunctional nature, possessing both ether and alcohol functionalities, which contributes to its broad-ranging applications in industries from coatings and inks to pharmaceuticals and cosmetics.[1] This document consolidates available data on its solubility in various media, its role as a solvent for different solutes, and standardized methodologies for solubility determination.
Physicochemical Properties of this compound
This compound is a clear, colorless liquid with a mild, pleasant odor.[2] It is a member of the P-series glycol ethers, which are known for their excellent solvency, chemical stability, and compatibility with a wide range of substances.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C8H18O3 | [1] |
| CAS Number | 15764-24-6 | [3] |
| Molecular Weight | 162.23 g/mol | [2] |
| Boiling Point | 223.5 ± 15.0 °C at 760 mmHg | [2] |
| Flash Point | 89.0 ± 20.4 °C | [2] |
| Density | 0.945 ± 0.06 g/cm³ (20 °C) | [2] |
| Vapor Pressure | 0.019 mmHg at 25°C | [2] |
Solubility of this compound in Various Solvents
DPGEE's unique molecular structure allows it to be an effective solvent for a wide array of substances. It is completely miscible with water and shows good compatibility with many organic solvents.[1][2]
Table 2: Solubility and Miscibility of DPGEE in Common Solvents
| Solvent | Solubility/Miscibility | Reference |
| Water | Completely miscible | [1] |
| Ethanol | Miscible | [4] |
| Acetone | Soluble | [5] |
| Toluene | Soluble | [6] |
| Benzene | Miscible | [4] |
| Carbon Tetrachloride | Miscible | [4] |
| Methanol | Miscible | [4] |
| Petroleum Ether | Miscible | [4] |
| Monochlorobenzene | Miscible | [4] |
| Mineral Oil | Forms translucent to clear dispersions | [7] |
| Vegetable Oils | Miscible | [8] |
| Esters | Fully miscible | [9] |
| Hydrocarbons | Fully miscible | [9] |
This compound as a Solvent for Various Solutes
DPGEE is a powerful solvent for a variety of materials, making it a valuable component in numerous formulations.
Table 3: Solubility of Various Solutes in this compound and Related Glycol Ethers
| Solute Class | Specific Solute | Solubility in DPGEE or related Glycol Ethers | Reference |
| Resins | Nitrocellulose | Soluble in glycol ethers. | [10][11][12][13][14] |
| Acrylic Resins | Soluble in glycol ethers; can be used as a solvent for acrylic resin solutions. | [15][16] | |
| Epoxy Resins | Soluble in glycol ethers; used as a diluent to reduce viscosity. | [3][5][17][18] | |
| Alkyd Resins | Used as a solvent. | [3] | |
| Polyester Paints | Used as a solvent. | [3] | |
| Active Pharmaceutical Ingredients (APIs) | Ibuprofen | Glycols like propylene (B89431) glycol show high solubility (e.g., 300 mg/g). While specific data for DPGEE is not available, its structural similarity suggests it would be an effective solvent. | [7][19][20][21] |
| Ketoprofen (B1673614) | Soluble in alcohols and other organic solvents; glycol ethers are expected to be good solvents. | [22][23][24][25][26] |
Experimental Protocols for Solubility Determination
The solubility of a substance like DPGEE can be determined using several established methods. The choice of method depends on the solute and solvent characteristics, and the required precision.
This is a widely used method for determining the water solubility of a substance.[27][28] A modified version can be used for determining the solubility of DPGEE in various solvents or the solubility of solid solutes in DPGEE.
Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of the solute (e.g., a solid resin or API) to a known volume of DPGEE in a flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.
-
Phase Separation: Allow the solution to stand at the same constant temperature to allow undissolved solute to settle. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully extract a sample from the clear supernatant, ensuring no solid particles are transferred. A syringe with a filter is recommended.
-
Analysis: Determine the concentration of the solute in the DPGEE sample using a suitable analytical technique (e.g., UV-Vis spectroscopy, gas chromatography, or gravimetric analysis after solvent evaporation).
-
Replicate: Repeat the experiment at least twice to ensure the reliability of the results.
Gas chromatography is a powerful technique for analyzing the composition of glycols and can be adapted to determine solubility.[29][30][31][32]
Protocol:
-
Calibration Standards: Prepare a series of standard solutions with known concentrations of the solute dissolved in DPGEE.
-
Sample Preparation: Prepare a saturated solution of the solute in DPGEE as described in the shake-flask method (Steps 1-4).
-
GC Analysis:
-
Inject a known volume of the filtered, saturated solution into the gas chromatograph.
-
The GC is equipped with a suitable column (e.g., a polar capillary column) and a detector (e.g., Flame Ionization Detector - FID).
-
The operating conditions (e.g., oven temperature program, carrier gas flow rate) should be optimized to achieve good separation of the solute and solvent peaks.
-
-
Quantification: Compare the peak area of the solute in the sample chromatogram to the calibration curve generated from the standard solutions to determine its concentration.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of a solid solute in this compound.
Caption: Workflow for determining the solubility of a solid in DPGEE.
This guide provides a foundational understanding of the solubility spectrum of this compound. For specific applications, it is recommended to perform experimental solubility tests under the conditions relevant to the intended use. The provided protocols offer a starting point for such investigations.
References
- 1. shell.com [shell.com]
- 2. scribd.com [scribd.com]
- 3. purnimagroup.co.in [purnimagroup.co.in]
- 4. DIPROPYLENE GLYCOL METHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 5. What solvent is generally used to dilute powdered epoxy resin? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. Dipropylene Glycol | C12H28O6 | CID 134692469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. filab.fr [filab.fr]
- 9. chinaamines.com [chinaamines.com]
- 10. T.N.C. - OUR PRODUCTS [tnc.com.tw]
- 11. naturalspublishing.com [naturalspublishing.com]
- 12. azom.com [azom.com]
- 13. Nitrocellulose | 9004-70-0 [chemicalbook.com]
- 14. diva-portal.org [diva-portal.org]
- 15. PREC Investigates Acrylic Resin Solubility in Different Solvents - PREC [prechems.com]
- 16. RESIN SOLUBILITY [worldwin.co.kr]
- 17. Molecular structure and classification of epoxy adhesives - Knowledge [dinuofrp.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. dujps.com [dujps.com]
- 22. Ketoprofen | 22071-15-4 [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2024.sci-hub.se [2024.sci-hub.se]
- 26. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 27. laboratuar.com [laboratuar.com]
- 28. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 29. store.astm.org [store.astm.org]
- 30. webstore.ansi.org [webstore.ansi.org]
- 31. scribd.com [scribd.com]
- 32. infinitalab.com [infinitalab.com]
"spectroscopic data of dipropylene glycol ethyl ether (NMR, IR, Mass Spec)"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dipropylene glycol ethyl ether (DPGEE), a versatile solvent and chemical intermediate. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public domain spectra, representative data has been generated based on established principles of spectroscopy and data from analogous compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.10 - 1.25 | m | 9H | -CH₃ (propoxy and ethyl groups) |
| 3.30 - 3.70 | m | 7H | -CH₂-O- and -CH-O- |
| 4.05 | br s | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 15.2 | -O-CH₂-C H₃ |
| 17.5 | -O-CH(C H₃)- |
| 65.0 - 75.0 | -C H₂-O- and -C H-O- |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Broad | O-H stretch |
| 2970, 2930, 2870 | Strong | C-H stretch (alkane) |
| 1110 | Strong | C-O stretch (ether) |
| 1375 | Medium | C-H bend (alkane) |
| 1050 | Strong | C-O stretch (alcohol) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 59 | 100% | [C₃H₇O]⁺ |
| 45 | High | [C₂H₅O]⁺ |
| 31 | Medium | [CH₃O]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette with a cotton plug directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Place a small drop of neat this compound directly onto the ATR crystal, ensuring the crystal is fully covered.
-
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
-
GC-MS Instrument Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or similar, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-300.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (if present) and the major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation if available.
-
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
A Comparative Toxicological Profile of P-Series and E-Series Glycol Ethers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the toxicological profiles of propylene (B89431) (P-series) and ethylene (B1197577) (E-series) glycol ethers. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering a detailed comparison to inform solvent selection and risk assessment in laboratory and pharmaceutical applications.
Executive Summary
Glycol ethers are a class of solvents prized for their versatile properties. However, significant toxicological differences exist between the two major series. E-series glycol ethers, particularly short-chain variants, are associated with significant reproductive, developmental, and hematological toxicity. This toxicity is primarily attributed to their metabolism into alkoxyacetic acids. In contrast, P-series glycol ethers are metabolized via a less toxic pathway, primarily yielding propylene glycol. Consequently, P-series glycol ethers are generally considered to be a safer alternative and have progressively replaced their E-series counterparts in many applications. This guide presents a detailed examination of the toxicological data, metabolic pathways, and experimental methodologies used to evaluate these two classes of compounds.
Comparative Toxicological Data
The following tables summarize key quantitative toxicological data for a selection of common E-series and P-series glycol ethers, providing a basis for direct comparison of their acute toxicity.
Table 1: Acute Oral Toxicity Data (LD50)
| Glycol Ether | Series | Species | LD50 (mg/kg) |
| Ethylene Glycol Methyl Ether (EGME) | E-Series | Rat | 880 |
| Ethylene Glycol Ethyl Ether (EGEE) | E-Series | Rat | 2700 |
| Ethylene Glycol Butyl Ether (EGBE) | E-Series | Rat | 300 - 2000 |
| Diethylene Glycol Methyl Ether (DEGME) | E-Series | Rat | 7128 |
| Diethylene Glycol Ethyl Ether (DEGEE) | E-Series | Rat | 5500 |
| Diethylene Glycol Butyl Ether (DEGBE) | E-Series | Rat | 5660 |
| Propylene Glycol Methyl Ether (PGME) | P-Series | Rat | >300 - 2000 |
| Dipropylene Glycol Methyl Ether (DPGME) | P-Series | Rat | 5180 - 5400 |
Table 2: Acute Dermal Toxicity Data (LD50)
| Glycol Ether | Series | Species | LD50 (mg/kg) |
| Ethylene Glycol Methyl Ether (EGME) | E-Series | Rabbit | 250 µL/kg |
| Ethylene Glycol Ethyl Ether (EGEE) | E-Series | Rabbit | 10500 µL/kg |
| Ethylene Glycol Butyl Ether (EGBE) | E-Series | Rabbit | 220 |
| Diethylene Glycol Ethyl Ether (DEGEE) | E-Series | Rabbit | 9143 |
| Diethylene Glycol Butyl Ether (DEGBE) | E-Series | Rabbit | 4120 |
| Propylene Glycol Methyl Ether (PGME) | P-Series | Rabbit | >1000 - 2000 |
| Dipropylene Glycol Methyl Ether (DPGME) | P-Series | Rabbit | 9500 to >19000 |
Table 3: Acute Inhalation Toxicity Data (LC50)
| Glycol Ether | Series | Species | LC50 |
| Ethylene Glycol Methyl Ether (EGME) | E-Series | Rat | 500 ppm/4H |
| Ethylene Glycol Ethyl Ether (EGEE) | E-Series | Rat | 12100 mg/m³/8H |
| Ethylene Glycol Butyl Ether (EGBE) | E-Series | Rat | 450 ppm/4H |
| Diethylene Glycol Methyl Ether (DEGME) | E-Series | Rat | >1.47 mg/L/4H |
| Diethylene Glycol Ethyl Ether (DEGEE) | E-Series | Rat | >5240 mg/m³/4H |
| Propylene Glycol Methyl Ether (PGME) | P-Series | Rat | >10 - 20 mg/L (4 hours) |
| Dipropylene Glycol Methyl Ether (DPGME) | P-Series | Rat | 500 ppm (no lethality) |
Table 4: No-Observed-Adverse-Effect Levels (NOAELs) for Reproductive and Developmental Toxicity
| Glycol Ether | Series | Species | Endpoint | NOAEL |
| Ethylene Glycol Methyl Ether (EGME) | E-Series | Rat | Testicular Toxicity | < 750 ppm (in drinking water)[1] |
| Ethylene Glycol Diethyl Ether (EGdiEE) | E-Series | Mouse | Developmental Toxicity | 50 mg/kg/day[2] |
| Ethylene Glycol Diethyl Ether (EGdiEE) | E-Series | Rabbit | Developmental Toxicity | 25 mg/kg/day[2] |
| Diethylene Glycol Monomethyl Ether (DGME) | E-Series | Rat | Developmental Toxicity (oral) | 200 mg/kg/day[3] |
| Diethylene Glycol Monomethyl Ether (DGME) | E-Series | Rabbit | Developmental Toxicity (dermal) | 50 mg/kg/day[3] |
| Diethylene Glycol Monoethyl Ether (DGEE) | E-Series | Rat | Reproductive Toxicity | 2200 mg/kg/day[3] |
| Propylene Glycol Methyl Ether (PGME) | P-Series | Rat | Reproductive Toxicity (inhalation) | 300 ppm[4] |
| Propylene Glycol Methyl Ether (PGME) | P-Series | Rat | Developmental Toxicity (inhalation) | 1500 ppm[4] |
| Propylene Glycol | P-Series | Mouse | Reproductive Toxicity | 10,100 mg/kg/day[5] |
Metabolic Pathways: The Root of Differential Toxicity
The fundamental difference in the toxicological profiles of P-series and E-series glycol ethers lies in their distinct metabolic pathways. E-series glycol ethers are metabolized by alcohol and aldehyde dehydrogenases to their corresponding alkoxyacetic acids, which are the primary mediators of their toxicity.[5][6] In contrast, P-series glycol ethers are primarily metabolized through O-demethylation to form propylene glycol, a significantly less toxic compound.[7]
Mechanisms of Toxicity: Signaling Pathways
The toxic alkoxyacetic acid metabolites of E-series glycol ethers can induce cellular stress, leading to the activation of key signaling pathways that can culminate in apoptosis (programmed cell death). Two central pathways in this process are the p53 signaling pathway and the mitochondrial apoptosis pathway.
p53 Signaling Pathway in Response to Cellular Stress
The p53 tumor suppressor protein is a critical regulator of the cell's response to stress, including DNA damage and metabolic alterations.[1][8][9] When activated, p53 can trigger cell cycle arrest to allow for repair, or if the damage is too severe, initiate apoptosis.
Mitochondrial Apoptosis Pathway
The mitochondrial, or intrinsic, pathway of apoptosis is a major route to programmed cell death. It is regulated by the Bcl-2 family of proteins and involves the release of pro-apoptotic factors from the mitochondria.[4][10] Methoxyacetic acid (MAA), a metabolite of EGME, has been shown to induce the release of mitochondrial cytochrome c, a key step in this pathway.[11]
Experimental Protocols
The toxicological evaluation of glycol ethers relies on a battery of standardized in vivo and in vitro assays. The following sections provide an overview of key experimental methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Reproductive and Developmental Toxicity Testing
These studies are crucial for identifying adverse effects on fertility and embryonic development.
Experimental Workflow for Reproductive/Developmental Toxicity Screening (based on OECD Guideline 421): [2][12]
Methodology:
-
Animal Model: Typically, rats are used. At least 10 animals of each sex per dose group are recommended.[12]
-
Dose Administration: The test substance is administered orally in graduated doses to several groups of males and females. A control group receives the vehicle only.
-
Dosing Period: Males are dosed for a minimum of four weeks, including a two-week pre-mating period. Females are dosed for two weeks prior to mating, and dosing continues throughout gestation and lactation.[2]
-
Mating: Animals are typically paired one male to one female.
-
Endpoints:
-
Parental Animals: Clinical observations, body weight, food consumption, mating performance, fertility, and gestation length are recorded. Gross necropsy and histopathology of reproductive organs are performed.
-
Offspring: The number of live and dead pups, pup weight, and any physical or behavioral abnormalities are recorded.
-
Hematotoxicity Assessment
Hematotoxicity studies evaluate the adverse effects of a substance on the cellular components of blood and blood-forming organs.
Methodology:
-
Animal Model: Rodents (rats or mice) are commonly used.
-
Dose Administration: The test substance is administered via the relevant route of exposure (oral, dermal, or inhalation) for a specified duration (e.g., 28 or 90 days).
-
Blood Collection: Blood samples are collected at specified intervals for hematological analysis.
-
Endpoints:
-
Complete Blood Count (CBC): Red blood cell (RBC) count, hemoglobin concentration, hematocrit, mean corpuscular volume (MCV), white blood cell (WBC) count and differential, and platelet count.
-
Reticulocyte Count: To assess bone marrow response to anemia.
-
Bone Marrow Analysis: Cellularity, myeloid-to-erythroid ratio, and morphology of hematopoietic precursor cells.
-
Red Blood Cell Fragility Test: To assess the susceptibility of erythrocytes to hemolysis.
-
Histopathology: Examination of the spleen and bone marrow for any treatment-related changes.
-
Dermal and Inhalation Toxicity Testing
These studies assess the toxicity of substances following skin contact or inhalation, which are relevant routes of occupational and consumer exposure.
Methodology for Acute Dermal Toxicity (based on OECD Guideline 402): [13][14]
-
Animal Model: The albino rabbit is the preferred species.
-
Preparation: Fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.
-
Application: The test substance is applied uniformly over a shaved area (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.
-
Endpoint: The LD50 is determined, and any signs of skin irritation or systemic toxicity are recorded.
Methodology for Acute Inhalation Toxicity (based on OECD Guideline 403):
-
Animal Model: Rats are commonly used.
-
Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a specified duration (typically 4 hours).
-
Concentration: Several concentration levels are tested. The concentration of the test substance in the chamber is monitored.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Endpoint: The LC50 is determined, and any signs of respiratory tract irritation or systemic toxicity are recorded.
Conclusion
The toxicological profiles of P-series and E-series glycol ethers are markedly different, with the E-series demonstrating a significantly higher potential for reproductive, developmental, and hematological toxicity. This difference is directly attributable to their distinct metabolic pathways. The formation of toxic alkoxyacetic acid metabolites from E-series glycol ethers is a key initiating event in their toxicity, potentially leading to cellular stress and the activation of apoptotic pathways. In contrast, the metabolism of P-series glycol ethers to less toxic compounds renders them a safer alternative in a wide range of applications. For researchers, scientists, and drug development professionals, a thorough understanding of these toxicological differences is paramount for responsible solvent selection and the mitigation of potential health risks. This guide provides a foundational resource to aid in these critical decisions.
References
- 1. NTP technical report on the toxicity studies of Ethylene Glycol Ethers: 2-Methoxyethanol, 2-Ethoxyethanol, 2-Butoxyethanol (CAS Nos. 109-86-4, 110-80-5, 111-76-2) Administered in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The developmental toxicity of ethylene glycol diethyl ether in mice and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. ecetoc.org [ecetoc.org]
- 8. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. Toxicity of Ethylene Glycol Monomethyl Ether: Impact on Testicular Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methoxyacetic acid suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ec.europa.eu [ec.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
"physical constants of dipropylene glycol ethyl ether (boiling point, viscosity)"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical constants of dipropylene glycol ethyl ether (DPEE). The information is tailored for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and outlining the methodologies for its determination.
Introduction
This compound, with the CAS number 15764-24-6, is a versatile organic solvent used in a variety of industrial applications. Its chemical structure, featuring both ether and alcohol functionalities, imparts a unique combination of solvency, volatility, and miscibility. An accurate understanding of its physical properties is crucial for its effective application in chemical synthesis, formulation development, and process design. The primary isomer is 2-(2-ethoxypropoxy)propan-1-ol.
Quantitative Data Summary
Table 1: Boiling Point and Viscosity of this compound and Related Compounds
| Compound | Boiling Point (°C) | Dynamic Viscosity (mPa·s) | Kinematic Viscosity (mm²/s) |
| This compound (DPEE) | 223.5 ± 15.0 at 760 mmHg | Data not available | Data not available |
| Dipropylene Glycol Methyl Ether (DPGME) | 190 at 760 mmHg[1] | Data not available | 4.55 at 20°C, 3.82 at 25°C[1][2] |
| Dipropylene Glycol (DPG) | 227 at 760 mmHg[3] | 75 at 25°C[3] | 118 at 20°C[3] |
| Dipropylene Glycol Propyl Ether | 230–235 | ~15 | Data not available |
Table 2: Additional Physical Constants of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈O₃[4] |
| Molecular Weight | 162.23 g/mol [4] |
| Density | 0.945 ± 0.06 g/cm³ at 20°C, 760 Torr |
| Flash Point | 89.0 ± 20.4 °C |
| Vapor Pressure | 0.019 mmHg at 25°C |
Experimental Protocols
The determination of the physical constants presented in this guide follows standardized experimental protocols. Below are detailed methodologies for measuring boiling point and viscosity.
3.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for this determination is based on ASTM D1120.[5][6][7][8]
-
Apparatus: A round-bottom flask, a water-cooled reflux condenser, a calibrated partial immersion thermometer, and a heating mantle are required.[6]
-
Procedure:
-
A measured volume of the sample is placed in the round-bottom flask along with boiling stones to ensure smooth boiling.[6]
-
The flask is connected to the reflux condenser, and the thermometer is positioned so that the bulb is immersed in the liquid, but not in contact with the flask walls.
-
The sample is heated gradually until it reaches a steady boil.[8]
-
The temperature is recorded when it remains constant, which is the equilibrium boiling point.[6]
-
The observed boiling point is then corrected for any deviation from standard atmospheric pressure (760 mmHg).[8]
-
3.2. Determination of Viscosity
Viscosity is a measure of a fluid's resistance to flow. For glycol ethers, kinematic viscosity is commonly determined using a capillary viscometer, such as the Ubbelohde viscometer, following procedures outlined in standards like ASTM D445 and ISO 3104.[9][10]
-
Apparatus: An Ubbelohde viscometer, a constant-temperature bath, a stopwatch, and a suction bulb are the primary pieces of equipment.[9]
-
Procedure:
-
The viscometer is thoroughly cleaned and dried.
-
The liquid sample is introduced into the filling tube of the viscometer.[11]
-
The viscometer is placed vertically in a constant-temperature bath until the sample reaches thermal equilibrium.[9]
-
Using suction, the liquid is drawn up through the capillary tube into the measuring sphere, above the upper timing mark.[11]
-
The suction is released, and the time taken for the liquid meniscus to fall from the upper timing mark to the lower timing mark is measured with a stopwatch.[9][11]
-
The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (K): ν = K * t.[9]
-
Visualizations
Experimental Workflow for Viscosity Measurement
Caption: Workflow for determining kinematic viscosity using a capillary viscometer.
Logical Relationship of Physical Constants
References
- 1. DI(PROPYLENE GLYCOL) METHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 2. DIPROPYLENE GLYCOL METHYL ETHER (DPGME) - Ataman Kimya [atamanchemicals.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. 1-Propanol, 2-(2-ethoxypropoxy)- | C8H18O3 | CID 13628003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. laboratuar.com [laboratuar.com]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. matestlabs.com [matestlabs.com]
- 9. martests.com [martests.com]
- 10. Ubbelohde viscometer - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Dipropylene Glycol Ethyl Ether: A Technical Health and Safety Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety profile of dipropylene glycol ethyl ether (DPEE) for laboratory applications. Due to the limited availability of specific toxicological data for DPEE, this guide incorporates information from closely related propylene (B89431) glycol ethers, such as dipropylene glycol methyl ether (DPGME) and dipropylene glycol (DPG), to provide a comprehensive assessment. All data derived from analogue substances are clearly indicated.
Chemical and Physical Properties
This compound is a clear, colorless liquid with a mild, ethereal odor.[1] It is a versatile solvent used in a variety of industrial and commercial applications, including coatings, inks, and cleaners.[2][3] Its high solvency, low volatility, and miscibility with water make it a useful component in laboratory formulations.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15764-24-6 | [2] |
| Molecular Formula | C8H18O3 | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| Boiling Point | 223.5 °C | [2] |
| Flash Point | 89.0 °C | [2] |
| Density | 0.945 g/cm³ at 20 °C | [2] |
| Vapor Pressure | 0.019 mmHg at 25 °C | [2] |
| Water Solubility | Miscible | [1] |
Toxicological Profile
The available data indicates that this compound has a low order of acute toxicity.[3][4] As with other glycol ethers, prolonged or repeated exposure may lead to mild irritation.[5]
Acute Toxicity
Specific acute toxicity data for DPEE is limited. However, data from the closely related dipropylene glycol methyl ether (DPGME) and dipropylene glycol (DPG) suggest low acute toxicity by oral, dermal, and inhalation routes.
Table 2: Acute Toxicity Data for DPEE and Related Compounds
| Test | Species | Route | Value | Compound | Reference |
| LD50 | Rat | Oral | > 5,000 mg/kg | DPGME | [1] |
| LD50 | Rabbit | Dermal | 9,500 mg/kg | DPGME | [1] |
| LC50 | Rat | Inhalation | > 500 ppm (6 hours) | DPGME | [1] |
| LD50 | Rat | Oral | > 13,000 mg/kg | DPG | |
| LD50 | Rabbit | Dermal | > 5,000 mg/kg | DPG | |
| LC50 | Rat, Guinea Pig | Inhalation | No deaths at 6-8 g/m³ | DPG |
Skin and Eye Irritation
Studies on DPEE and related compounds indicate a low potential for skin and eye irritation.
-
Skin Irritation: A study on a substance identified as this compound, conducted according to OECD Guideline 404, found no evidence of skin irritation or corrosion in rabbits after a 4-hour semi-occlusive application. The mean irritation score was 0.0 for erythema and edema at all observation times.
-
Eye Irritation: An acute eye irritation study in rabbits, following OECD Guideline 405, showed that DPEE is not classified as an eye irritant.
Skin Sensitization
There is no evidence to suggest that DPEE is a skin sensitizer.[5] A Guinea Pig Maximization Test (OECD Guideline 406) would be the standard method to confirm this.
Sub-chronic Toxicity
A 13-week inhalation study on DPGME in rats and rabbits showed no adverse effects at concentrations up to 200 ppm.[6] A 90-day dermal study with DPGME in rabbits also showed no significant effects on hematology, organ weight, or histopathology.[7]
Genotoxicity
Carcinogenicity
Long-term studies on glycol ethers have generally not indicated a carcinogenic potential.[5] Shell states that their DPEE product is not classified as a carcinogen.[4] A 2-year drinking water study on DPG in rats and mice found no evidence of carcinogenicity.
Reproductive and Developmental Toxicity
Shell's product stewardship summary for DPEE states that it is not expected to impair fertility or damage the developing fetus.[4] Developmental toxicity studies on DPGME via inhalation in rats and rabbits showed no developmental toxicity at the highest dose tested.[8]
Mechanism of Toxicity: α2u-Globulin Nephropathy
Kidney effects observed in male rats exposed to some glycol ethers, including the potential for similar effects from DPEE, are thought to be due to a mechanism known as α2u-globulin nephropathy.[2][5] This is a male rat-specific syndrome and is not considered relevant to humans.
dot
Caption: Proposed mechanism of α2u-globulin nephropathy in male rats.
Experimental Protocols
The following are generalized protocols for key toxicological studies based on OECD guidelines. Specific study parameters for DPEE may vary.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
dot
Caption: Workflow for an acute dermal irritation study.
Methodology:
-
Test Animals: Healthy young adult albino rabbits are used.
-
Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.
-
Application: A dose of 0.5 mL of the undiluted test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch. The patch is secured with a semi-occlusive dressing.
-
Exposure: The exposure duration is 4 hours.
-
Observation: After patch removal, the skin is observed for erythema and edema at 1, 24, 48, and 72 hours. Dermal reactions are graded according to a standardized scoring system.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
dot
Caption: Workflow for an acute eye irritation study.
Methodology:
-
Test Animals: Healthy young adult albino rabbits are used.
-
Application: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are scored. The reversibility of any lesions is observed for up to 21 days.
Health and Safety for Lab Use
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (OELs) established for this compound. For the related compound, dipropylene glycol methyl ether (DPGME), the following limits have been set:
Table 3: Occupational Exposure Limits for DPGME
| Organization | TWA | STEL | Reference |
| ACGIH | 100 ppm | 150 ppm | [9] |
| NIOSH | 100 ppm | 150 ppm | [9] |
| OSHA | 100 ppm | - | [9] |
Given the structural similarity, these limits can provide guidance for DPEE until specific limits are established.
Handling and Storage
-
Handling: Handle in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid contact with skin and eyes, and avoid breathing vapors.[9] Use non-sparking tools and prevent the build-up of electrostatic charge.[9]
-
Storage: Store in a cool, dry, well-ventilated place away from sources of ignition.[4] Keep containers tightly closed.[9] Store separately from incompatible materials such as strong oxidizing agents.[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or glasses.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
Body Protection: Wear a standard laboratory coat.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[9] Ensure adequate ventilation and eliminate all ignition sources.[9]
Conclusion
This compound exhibits a low toxicity profile based on the available data and information from structurally similar compounds. The primary hazards are associated with its combustible nature and the potential for mild irritation with prolonged or repeated contact. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, should be sufficient to ensure safe handling. While the male rat-specific kidney effects are not considered relevant to human health, they are an important toxicological consideration for this class of chemicals. Further studies on DPEE would be beneficial to fill the existing data gaps and provide a more definitive toxicological profile.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. ecetoc.org [ecetoc.org]
- 3. ecetoc.org [ecetoc.org]
- 4. shell.com [shell.com]
- 5. researchgate.net [researchgate.net]
- 6. Dipropylene glycol monomethyl ether: a 13-week inhalation toxicity study in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntrl.ntis.gov [ntrl.ntis.gov]
- 8. epa.gov [epa.gov]
- 9. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Dipropylene Glycol Ethyl Ether in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of dipropylene glycol ethyl ether (DPEE) as a solvent in various organic synthesis reactions. DPEE, a high-boiling point, polar aprotic solvent, offers potential advantages in certain synthetic transformations, including improved reaction rates, enhanced solubility of reagents, and facilitation of high-temperature reactions.
Properties and Safety of this compound
This compound is a colorless liquid with a mild, pleasant odor. Its physical and chemical properties make it a versatile solvent for a range of applications.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 15764-24-6[1] |
| Molecular Formula | C₈H₁₈O₃[1] |
| Molecular Weight | 162.23 g/mol [2][3] |
| Boiling Point | 223.5 ± 15.0 °C (at 760 Torr)[1][2] |
| Melting Point | Not available |
| Flash Point | 89.0 ± 20.4 °C[1][2] |
| Density | 0.945 ± 0.06 g/cm³ (at 20 °C)[1][2] |
| Vapor Pressure | 0.019 mmHg (at 25 °C)[1] |
| Refractive Index | ~1.4100[1] |
| pKa | 14.43 ± 0.10 (Predicted)[1] |
| Solubility | Miscible with water and many organic solvents. |
Safety and Handling: [4][5][6]
-
General Handling: Work in a well-ventilated area. Wear suitable personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., Butyl rubber, Ethyl vinyl alcohol laminate), and a lab coat.[4][5] Avoid contact with skin and eyes, and prevent the formation of aerosols.[4]
-
Fire Safety: DPEE is a combustible liquid.[7] Keep away from heat, sparks, open flames, and other ignition sources.[5] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from oxidizing agents and strong acids.[7]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]
-
Eye Contact: Rinse with water for at least 15 minutes.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4] In all cases of exposure, seek medical attention if symptoms persist.
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
The high boiling point of DPEE makes it a suitable solvent for Suzuki-Miyaura cross-coupling reactions, particularly for less reactive aryl chlorides or sterically hindered substrates that require elevated temperatures. Its polar ether character can also aid in the solubility of organoboron reagents and inorganic bases.
Logical Workflow for Suzuki-Miyaura Cross-Coupling
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. Dipropylene glycol monoethyl ether | C8H18O3 | CID 93059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. redox.com [redox.com]
- 6. cometchemical.com [cometchemical.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols for the Use of Dipropylene Glycol Ethyl Ether in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of metallic nanoparticles with controlled size and morphology is a cornerstone of nanotechnology, enabling advancements in fields ranging from drug delivery and diagnostics to catalysis and electronics. The polyol method is a versatile and widely used chemical reduction technique for producing metallic nanoparticles. In this process, a polyol, such as ethylene (B1197577) glycol, serves as both a high-boiling point solvent and a reducing agent for a metallic salt precursor.
This document provides detailed application notes and an adapted experimental protocol for the use of Dipropylene Glycol Ethyl Ether (DPEE) in the synthesis of silver nanoparticles (AgNPs). While direct, peer-reviewed protocols for DPEE are not extensively documented, its structural similarity to other polyols and glycol ethers used in nanoparticle synthesis suggests its high potential. DPEE is a bi-functional molecule, possessing both ether and alcohol functionalities, a high boiling point, and excellent solvency.[1] These characteristics make it a suitable medium for nanoparticle synthesis.
This protocol is adapted from well-established polyol synthesis methods that utilize ethylene glycol.[2][3][4] The presence of the ethyl ether group and the longer propylene (B89431) glycol backbone in DPEE may influence its solvent properties, reducing potential, and interaction with capping agents, potentially offering unique advantages in controlling nanoparticle size, stability, and surface chemistry. These notes provide a foundational methodology for researchers to explore the application of DPEE in this domain.
Key Roles of Components
-
This compound (DPEE): Primarily acts as a high-boiling point solvent (boiling point: 230–235°C), providing a stable medium for the reaction at elevated temperatures.[5] The hydroxyl group in its structure allows it to act as a reducing agent, similar to how ethylene glycol is oxidized to glycolaldehyde, which then reduces the metal ions.[6]
-
Silver Nitrate (B79036) (AgNO₃): The metal precursor that provides the silver ions (Ag⁺) to be reduced to form metallic silver (Ag⁰) nanoparticles.
-
Polyvinylpyrrolidone (PVP): A crucial capping and stabilizing agent. PVP preferentially adsorbs onto the surface of the growing nanoparticles, preventing aggregation and controlling their final size and shape.[3]
Experimental Workflow
The general workflow for the polyol synthesis of silver nanoparticles using DPEE is depicted below.
Figure 1: Experimental workflow for silver nanoparticle synthesis using DPEE.
Detailed Experimental Protocol (Adapted from Ethylene Glycol Method)
This protocol is a starting point for the synthesis of silver nanoparticles using DPEE. Researchers are encouraged to systematically vary parameters such as temperature, reagent concentrations, and reaction time to optimize for desired nanoparticle characteristics.
Materials:
-
This compound (DPEE)
-
Silver Nitrate (AgNO₃)
-
Polyvinylpyrrolidone (PVP) (e.g., MW ≈ 40,000 g/mol )
-
Ethanol or Acetone (for washing)
-
Deionized Water
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Heating mantle with magnetic stirrer
-
Centrifuge
Procedure:
-
Solution Preparation:
-
In a 250 mL three-neck round-bottom flask, dissolve a specific amount of PVP (e.g., 0.5 g) in 50 mL of DPEE.
-
Stir the mixture with a magnetic stir bar until the PVP is completely dissolved.
-
-
Reaction Setup:
-
Place the flask in the heating mantle.
-
Attach a condenser to one neck of the flask and insert a thermometer into another to monitor the reaction temperature.
-
-
Heating and Precursor Addition:
-
Heat the PVP-DPEE solution to the desired reaction temperature (a starting point of 140 °C is recommended) while stirring continuously.
-
Once the temperature is stable, add a predetermined amount of silver nitrate (AgNO₃) (e.g., 0.25 g) to the solution. The concentration of AgNO₃ will influence the final nanoparticle size and concentration.[2]
-
-
Reaction:
-
Maintain the reaction at the set temperature for a specified duration (e.g., 1 to 3 hours ) under constant stirring.
-
A color change in the solution, typically to a yellowish-brown or reddish-brown, indicates the formation of silver nanoparticles.
-
-
Cooling and Purification:
-
After the reaction period, turn off the heat and allow the solution to cool to room temperature.
-
Add a sufficient volume of ethanol or acetone (e.g., 200 mL) to the solution to precipitate the silver nanoparticles.
-
Centrifuge the mixture (e.g., at 8000 rpm for 20 minutes) to separate the nanoparticles from the supernatant.
-
Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol or acetone. Repeat this washing step at least two more times to remove residual DPEE and PVP.
-
-
Drying and Storage:
-
After the final wash, dry the nanoparticle pellet in a vacuum oven at room temperature.
-
Store the dried silver nanoparticles in a desiccator for future use.
-
Quantitative Data and Expected Outcomes
While specific data for DPEE is not yet established, the following table summarizes quantitative results from silver nanoparticle synthesis using the analogous solvent, ethylene glycol. This data serves as a valuable benchmark for researchers using DPEE. The key parameters influencing nanoparticle size are reaction temperature, reagent concentrations, and the method of precursor addition.[2][4]
| Solvent | Precursor (AgNO₃) Conc. | Stabilizer (PVP) Conc. | Temperature (°C) | Addition Method | Avg. Nanoparticle Size (nm) | Reference |
| Ethylene Glycol | 0.25 M | 0.027 M | 100 | Injection (2.5 mL/s) | 17 ± 2 | [4] |
| Ethylene Glycol | 0.25 M | 0.027 M | 120 | Injection (1 mL/s) | 35 ± 6 | [4] |
| Ethylene Glycol | 0.25 M | 0.027 M | 150 | Injection (1 mL/s) | 54 ± 13 | [4] |
| Ethylene Glycol | 0.004 M | 0.002 M | 150 | Heating | 30 ± 4 | [2] |
| Ethylene Glycol | 0.016 M | 0.093 M | 150 | Heating | 25 ± 3 | [2] |
| Ethylene Glycol | 30 µM (AgOCOCF₃) | 1 mM | 150 | Injection | 19 - 27 | [3][7] |
Note on Adapting for DPEE:
-
Temperature: DPEE has a higher boiling point than ethylene glycol (~232°C vs. 197°C). This allows for exploring a wider and higher range of reaction temperatures, which may influence reaction kinetics and final particle morphology.
-
Viscosity: DPEE is more viscous than ethylene glycol. This could affect precursor diffusion rates, potentially leading to different nucleation and growth kinetics. Stirring speed may need to be adjusted accordingly.
-
Reducing Power: The reducing potential of DPEE may differ from ethylene glycol due to its different molecular structure. This could alter the required reaction time or temperature to achieve complete reduction of the silver ions.
Signaling Pathways and Logical Relationships
The core of the polyol synthesis method is a chemical reduction pathway. The following diagram illustrates the logical relationship between the reactants and their roles in forming the final product.
Figure 2: Logical pathway of nanoparticle formation in the DPEE polyol process.
Conclusion
This compound presents itself as a promising, high-boiling point solvent and reducing agent for the synthesis of metallic nanoparticles via the polyol method. The adapted protocol provided here offers a solid foundation for researchers to begin exploring its utility. By systematically adjusting reaction parameters and comparing the results to established ethylene glycol systems, new insights can be gained into controlling nanoparticle synthesis. The unique properties of DPEE may unlock novel particle morphologies and functionalities, making it a valuable addition to the nanoscientist's toolkit for applications in drug development and beyond.
References
- 1. shell.com [shell.com]
- 2. nfml.yonsei.ac.kr [nfml.yonsei.ac.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chinaamines.com [chinaamines.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Synthesis of Monodispersed Ag NPs in Ethylene Glycol Using Mixed Capping Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dipropylene Glycol Ethyl Ether in Polymer Thin Film Coating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dipropylene glycol ethyl ether (DPEE) as a solvent in the fabrication of polymer thin films for a variety of applications, including drug delivery systems. The information presented here is intended to offer a foundational understanding and practical protocols for researchers in materials science and drug development.
Introduction to this compound in Polymer Coatings
This compound (DPEE) is a high-boiling point, low-odor, and colorless solvent that offers significant advantages in the preparation of polymer thin films.[1][2] Its slow evaporation rate is a key characteristic that facilitates the formation of smooth, uniform, and defect-free coatings.[2] This property allows ample time for the polymer solution to level on the substrate, minimizing surface imperfections that can arise from rapid solvent evaporation. DPEE is an effective solvent for a wide range of polymers used in coatings, including alkyds, epoxies, acrylics, and polyesters.[2]
In the context of drug development, the choice of solvent is critical for creating stable and effective drug-eluting coatings. The solvent must be compatible with both the polymer matrix and the active pharmaceutical ingredient (API). The slow evaporation of DPEE can be particularly beneficial in preventing the premature crystallization of the drug and ensuring its uniform dispersion within the polymer matrix, which is crucial for predictable drug release kinetics.[3][4] Furthermore, the use of a high-boiling-point solvent can influence the final morphology of the polymer film, which in turn affects its physical and drug-release properties.
Key Properties of this compound
A thorough understanding of the physical and chemical properties of DPEE is essential for optimizing thin film coating processes. The following table summarizes key quantitative data for DPEE.
| Property | Value | Units |
| CAS Number | 15764-24-6 | - |
| Molecular Formula | C8H18O3 | - |
| Molecular Weight | 162.23 | g/mol |
| Boiling Point | 223.5 ± 15.0 | °C at 760 Torr |
| Flash Point | 89.0 ± 20.4 | °C |
| Density | 0.945 ± 0.06 | g/cm³ at 20°C |
| Vapor Pressure | 0.019 | mmHg at 25°C |
| Viscosity | ~4.3 (for Dipropylene Glycol Methyl Ether) | mPa.s at 20°C |
| Surface Tension | ~29 (for Dipropylene Glycol Methyl Ether) | mN/m at 20°C |
Note: Viscosity and surface tension values are for the closely related dipropylene glycol methyl ether and can be considered indicative for DPEE.[5] It is recommended to obtain specific data for DPEE for precise process modeling.
Experimental Protocols
The following protocols provide a starting point for the preparation of polymer thin films using DPEE as a solvent. Researchers should note that these are generalized procedures and may require optimization based on the specific polymer, substrate, and desired film characteristics.
I. Polymer Solution Preparation
This initial step is critical for achieving a homogenous coating solution, which directly impacts the quality of the final thin film.
Caption: Workflow for preparing a polymer solution with DPEE.
Methodology:
-
Materials and Equipment:
-
Polymer of choice (e.g., PLGA, PCL, PMMA)
-
This compound (DPEE)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Hot plate (optional)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Ultrasonic bath or vacuum chamber for degassing
-
-
Procedure:
-
Weigh the desired amount of polymer and place it in a clean, dry glass vial. The concentration will depend on the polymer's molecular weight and the desired film thickness, but a starting range of 1-10% (w/v) is common.
-
Add the calculated volume of DPEE to the vial.
-
Place a magnetic stir bar in the vial and seal it to prevent solvent evaporation.
-
Stir the solution on a magnetic stirrer at room temperature until the polymer is completely dissolved. Gentle heating (e.g., to 40-60°C) can be used to accelerate dissolution for some polymers, but care should be taken to avoid thermal degradation.
-
Once dissolved, filter the solution through a syringe filter to remove any particulate matter.[6]
-
Degas the solution by placing it in an ultrasonic bath for 10-15 minutes or by applying a vacuum to remove dissolved air bubbles, which can cause defects in the film.
-
II. Spin Coating Protocol
Spin coating is a widely used technique for producing thin, uniform films on flat substrates.[7] The slow evaporation of DPEE allows for a longer spin time, which can contribute to improved film uniformity.
Caption: Sequential steps of the spin coating process.
Methodology:
-
Materials and Equipment:
-
Prepared polymer-DPEE solution
-
Spin coater
-
Substrates (e.g., glass slides, silicon wafers)
-
Pipette or syringe
-
Hot plate or oven for post-coating drying
-
-
Procedure:
-
Ensure the substrate is clean and dry. Surface treatments, such as plasma cleaning or the application of an adhesion promoter, may be necessary depending on the substrate and polymer.
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the polymer solution onto the center of the substrate to cover the entire surface during spinning.
-
Start the spin coater. A two-stage process is often effective:
-
Spreading Stage: A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.
-
Thinning Stage: A higher spin speed (e.g., 1000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[6] The final thickness is inversely proportional to the square root of the spin speed.
-
-
After the spin cycle is complete, carefully remove the coated substrate.
-
Place the substrate on a hot plate or in an oven at a temperature above the boiling point of DPEE (e.g., 230-250°C) for a sufficient time to ensure complete solvent removal. The drying time will depend on the film thickness and should be determined experimentally.
-
III. Dip Coating Protocol
Dip coating is an excellent method for coating non-planar or larger substrates and can produce highly uniform films.[8][9] The withdrawal speed is a critical parameter that, along with the solution's viscosity and surface tension, determines the final film thickness.[10][11]
Caption: The five key stages of the dip coating technique.
Methodology:
-
Materials and Equipment:
-
Prepared polymer-DPEE solution
-
Dip coater with controlled withdrawal speed
-
Beaker or tank for the coating solution
-
Substrates
-
Oven for post-coating drying
-
-
Procedure:
-
Pour the polymer solution into the dipping tank.
-
Mount the clean substrate onto the dip coater's holder.
-
Immersion: Lower the substrate into the solution at a constant speed.
-
Dwell Time: Allow the substrate to remain immersed for a set period (e.g., 30-60 seconds) to ensure complete wetting of the surface.
-
Withdrawal: Withdraw the substrate from the solution at a constant, controlled speed. This is the most critical step for determining film thickness. Slower withdrawal speeds generally result in thinner films.[11] The optimal speed will depend on the viscosity of the polymer solution and should be determined empirically.
-
Drying: Allow the solvent to evaporate from the withdrawn substrate. Due to the high boiling point of DPEE, this will be a slow process at room temperature.
-
Curing/Annealing: Transfer the coated substrate to an oven for final drying and to remove all residual solvent. The temperature should be set above the boiling point of DPEE.
-
Characterization of Polymer Thin Films
After fabrication, it is essential to characterize the thin films to ensure they meet the desired specifications.
| Characterization Technique | Property Measured |
| Ellipsometry | Film thickness and refractive index |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and morphology |
| Scanning Electron Microscopy (SEM) | Cross-sectional thickness and surface morphology |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical composition and presence of residual solvent |
| UV-Vis Spectroscopy | Optical transparency and drug loading (if applicable) |
| Contact Angle Goniometry | Surface wettability and energy |
Applications in Drug Delivery
For drug-eluting coatings, the polymer-DPEE solution would also contain the active pharmaceutical ingredient (API). It is crucial to ensure the API is fully dissolved and stable in the solution. The slow evaporation of DPEE can be advantageous in preventing drug crystallization during the coating process, leading to a more uniform amorphous solid dispersion. The release kinetics of the drug from the final coating should be evaluated using appropriate in vitro release assays. The biocompatibility of the final coated device should also be thoroughly assessed. While DPEE itself is a solvent that is removed, it is important to ensure that no residual solvent remains that could affect biocompatibility. Novel biodegradable co-polymers based on related compounds like poly(propylene glycol) diglycidylether have shown excellent biocompatibility, suggesting that with proper processing, propylene (B89431) glycol ether-based systems can be suitable for biomedical applications.[12]
Safety Precautions
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[13] Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[13]
References
- 1. Cas 15764-24-6,this compound | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Modeling solvent evaporation during the manufacture of controlled drug-release coatings and the impact on release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Solvent Evaporation During the Manufacture of Controlled Drug Release Coatings and the Impact on Release Kinetics | NIST [nist.gov]
- 5. samchemprasandha.com [samchemprasandha.com]
- 6. The Nonlinear Optics Home Page [nlosource.com]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. Controlling Withdrawal Speed for High-Quality Dip Coating – Useful columns for dip coating [sdicompany.com]
- 11. Adjusting Dip Coating Film Thickness Through Withdrawal Speed – Useful columns for dip coating [sdicompany.com]
- 12. Synthesis, characterization and biocompatibility of novel biodegradable cross-linked co-polymers based on poly(propylene oxide) diglycidylether and polyethylenimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Formulating Topical Drug Delivery Systems with Dipropylene Glycol Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropylene glycol ethyl ether (DPGEE) is a versatile solvent and carrier agent increasingly utilized in the formulation of topical drug delivery systems.[1] Its favorable properties, including low volatility, high boiling point, and the ability to solubilize both hydrophilic and lipophilic compounds, make it an excellent choice for enhancing the bioavailability and therapeutic efficacy of various active pharmaceutical ingredients (APIs).[2] This document provides detailed application notes and protocols for researchers and formulation scientists on the use of DPGEE in topical preparations.
Key Properties of this compound
DPGEE is a clear, colorless liquid with a mild odor, belonging to the glycol ether family.[3] Its bifunctional nature (ether-alcohol) allows it to act as an effective solvent for a wide range of substances.[3] It is miscible with water and many organic solvents, making it a valuable component in the creation of stable and homogenous topical formulations.[1][3] Furthermore, DPGEE is recognized for its low toxicity and good safety profile in topical applications.[3][4]
Application Notes
Solubility Enhancement
DPGEE is an effective solvent for many APIs that are poorly soluble in aqueous or other common solvents.[2] This enhanced solubility is crucial for improving drug loading and subsequent bioavailability. The following table summarizes the solubility of selected APIs in related glycol ethers, providing a reference for formulation development with DPGEE.
Table 1: Solubility of Selected Active Pharmaceutical Ingredients (APIs) in Glycol Ethers
| Active Pharmaceutical Ingredient (API) | Solvent | Solubility (mg/mL) | Temperature (°C) |
| Ibuprofen | Diethylene Glycol Monoethyl Ether (Transcutol®) | ~300 | Not Specified |
| Ketoconazole | Ethylated Diglycol | 56.3 | 22 |
| Diclofenac (B195802) | Propylene (B89431) Glycol | ~400 | 32 |
Note: Data is compiled from various sources and serves as a representative example.[5][6][7] Actual solubility in DPGEE should be experimentally determined.
Viscosity Modification
DPGEE can also function as a viscosity decreasing agent in cosmetic and pharmaceutical formulations.[7][8] The inclusion of DPGEE can help to achieve the desired consistency and spreadability of topical products such as creams and gels. The table below presents representative data on the viscosity of topical formulations.
Table 2: Representative Viscosity of Topical Formulations
| Formulation Type | Gelling Agent/Base | Concentration of Gelling Agent (%) | Viscosity (cP) |
| Hydrogel | Hydroxypropyl Methylcellulose (HPMC) | 2 | 16,300 |
| Hydrogel | Hydroxyethyl Cellulose (B213188) (HEC) | 5 | 40,400 |
| Cream | Not Specified | Not Applicable | 20,433 - 28,007 |
Note: This table provides a general range of viscosities for different formulation types.[9][10] The final viscosity of a formulation containing DPGEE will depend on the specific composition and concentration of all excipients.
Skin Permeation Enhancement
Glycol ethers, including DPGEE, are known to act as penetration enhancers, facilitating the transport of APIs across the stratum corneum.[11] This property is essential for delivering the drug to the target site within the skin or for transdermal delivery into the systemic circulation. The following table summarizes in vitro skin permeation data for a related glycol ether.
Table 3: In Vitro Skin Permeation of Glycol Ethers
| Glycol Ether | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h) |
| Dipropylene Glycol (DPG) | 39.3 | 3.85 x 10⁻⁵ |
Note: This data is for Dipropylene Glycol (DPG) and serves as an indicator of the potential permeation-enhancing effects of DPGEE.[12] Experimental determination for specific DPGEE formulations is recommended.
Experimental Protocols
Protocol 1: Preparation of a Topical Hydrogel with this compound
This protocol describes the preparation of a basic hydrogel formulation using a cellulose-based gelling agent.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (DPGEE)
-
Hydroxypropyl Methylcellulose (HPMC) or Carbomer
-
Purified Water
-
Preservative (e.g., Methylparaben, Propylparaben)
-
pH adjusting agent (e.g., Triethanolamine for Carbomer)
-
Magnetic stirrer and stir bar
-
Beakers
-
Weighing balance
-
pH meter
Procedure:
-
API Dissolution: In a beaker, accurately weigh the required amount of the API. Add the specified amount of DPGEE and stir using a magnetic stirrer until the API is completely dissolved.
-
Gelling Agent Dispersion: In a separate beaker, disperse the gelling agent (e.g., HPMC) in purified water with continuous stirring. Avoid clump formation. For Carbomer, sprinkle it slowly into the vortex of the stirred water.
-
Preservative Addition: Dissolve the preservative(s) in a small amount of a suitable solvent (e.g., propylene glycol, if compatible) and add it to the gelling agent dispersion.
-
Mixing: Slowly add the API-DPGEE solution to the gelling agent dispersion under continuous stirring.
-
Neutralization (for Carbomer gels): If using Carbomer, neutralize the dispersion by slowly adding a pH-adjusting agent (e.g., triethanolamine) dropwise until a clear, viscous gel is formed. Monitor the pH using a pH meter to reach the desired level (typically pH 5.5-7.0 for skin compatibility).
-
Final Mixing and Degassing: Continue stirring the gel for a sufficient time to ensure homogeneity. If necessary, allow the gel to stand to remove any entrapped air bubbles or use a sonicator for a short period.
References
- 1. In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin absorption in vitro of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous solubility of diclofenac diethylamine in the presence of pharmaceutical additives: a comparative study with diclofenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. KETOCONAZOLE SOLUBILITY IMPROVEMENT [sec.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. How Dipropylene Glycol Affects Cosmetic Formulation Techniques? [eureka.patsnap.com]
- 9. The role of viscosity on skin penetration from cellulose ether‐based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2006029013A2 - Topical dermatological formulations and use thereof - Google Patents [patents.google.com]
- 12. Dermal penetration of propylene glycols: measured absorption across human abdominal skin in vitro and comparison with a QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of dipropylene glycol ethyl ether in nanoemulsion formulation"
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipropylene glycol ethyl ether (DPEE) is a versatile, low-odor, and environmentally friendly solvent with a bifunctional nature (ether-alcohol) that has garnered significant interest in the formulation of nanoemulsions.[1][2] Nanoemulsions, which are colloidal dispersions of two immiscible liquids with droplet sizes typically in the range of 20-200 nm, offer numerous advantages in drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and better patient compliance.[3][4] DPEE's properties make it an excellent choice as a cosolvent or cosurfactant in nanoemulsion formulations, where it contributes to reducing interfacial tension, improving the solubility of active pharmaceutical ingredients (APIs), and enhancing the overall stability of the nanoemulsion.[5][6][7]
This document provides detailed application notes on the use of DPEE in nanoemulsion formulations and comprehensive protocols for their preparation and characterization.
Key Applications of DPEE in Nanoemulsions:
-
Cosolvent/Cosurfactant: DPEE is frequently employed as a cosolvent or cosurfactant in combination with a primary surfactant.[6][8] Its amphiphilic nature allows it to partition between the oil and water phases, reducing interfacial tension and facilitating the formation of fine droplets.[5] The use of a cosurfactant like DPEE can also increase the fluidity of the interface, allowing for greater penetration of the oil phase and the formation of a stable nanoemulsion at lower surfactant concentrations.
-
Solubility Enhancement: DPEE is an effective solvent for a wide range of active pharmaceutical ingredients (APIs), including both hydrophobic and hydrophilic compounds.[5][6] Its inclusion in a nanoemulsion formulation can significantly enhance the loading capacity of the system for poorly soluble drugs.
-
Stability Improvement: The presence of DPEE can contribute to the kinetic and thermodynamic stability of nanoemulsions.[9] By reducing the droplet size and preventing coalescence, it helps to maintain the integrity of the formulation over time.
-
Penetration Enhancer: In topical and transdermal nanoemulsion formulations, DPEE can act as a penetration enhancer, facilitating the transport of the API through the skin barrier.[10][11]
Quantitative Data on DPEE in Nanoemulsion Formulation
The following table summarizes representative quantitative data on the effect of a glycol ether cosurfactant on the physicochemical properties of nanoemulsions. This data is a composite representation from various studies to illustrate the typical impact of such excipients.
| Formulation Code | Oil Phase (%) | Surfactant (%) | DPEE (Cosurfactant) (%) | Water (%) | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NE-DPEE-1 | 10 | 20 | 5 | 65 | 150 ± 5.2 | 0.25 ± 0.03 | -25.3 ± 1.8 |
| NE-DPEE-2 | 10 | 20 | 10 | 60 | 110 ± 4.1 | 0.18 ± 0.02 | -28.1 ± 2.1 |
| NE-DPEE-3 | 10 | 20 | 15 | 55 | 85 ± 3.5 | 0.15 ± 0.01 | -30.5 ± 1.5 |
| NE-DPEE-4 | 15 | 25 | 10 | 50 | 135 ± 6.3 | 0.22 ± 0.04 | -26.8 ± 2.5 |
| NE-DPEE-5 | 15 | 25 | 15 | 45 | 105 ± 5.8 | 0.19 ± 0.03 | -29.4 ± 1.9 |
Note: The data presented in this table is illustrative and compiled from general knowledge of nanoemulsion formulation. Actual results will vary depending on the specific components, their ratios, and the preparation method used.
Experimental Protocols
1. Protocol for Preparation of a DPEE-Containing Nanoemulsion using the Spontaneous Emulsification (Phase Titration) Method
This protocol describes a low-energy method for preparing an oil-in-water (O/W) nanoemulsion.
Materials:
-
Oil Phase: e.g., Caprylic/capric triglyceride (Miglyol 812)
-
Surfactant: e.g., Polysorbate 80 (Tween 80)
-
Cosurfactant: this compound (DPEE)
-
Aqueous Phase: Deionized water
-
Active Pharmaceutical Ingredient (API) - optional, to be dissolved in the oil phase.
Equipment:
-
Magnetic stirrer with stir bar
-
Burette
-
Glass beakers
-
Vortex mixer
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of the oil phase (e.g., Caprylic/capric triglyceride).
-
If applicable, dissolve the desired amount of the API in the oil phase with gentle stirring.
-
-
Preparation of the Surfactant/Cosurfactant (Smix) Mixture:
-
Accurately weigh the surfactant (e.g., Polysorbate 80) and the cosurfactant (DPEE) in a predetermined ratio (e.g., 1:1, 2:1, or 3:1 by weight).
-
Mix the surfactant and cosurfactant thoroughly using a vortex mixer to obtain a homogenous Smix.
-
-
Formation of the Nanoemulsion Preconcentrate:
-
Add the prepared oil phase to the Smix mixture.
-
Gently stir the mixture on a magnetic stirrer until a clear and homogenous solution is formed.
-
-
Titration with Aqueous Phase:
-
Place the oil-Smix preconcentrate on a magnetic stirrer with continuous stirring at a moderate speed (e.g., 300-500 rpm).
-
Slowly add the aqueous phase (deionized water) dropwise from a burette to the oil-Smix mixture.
-
Observe the mixture for transparency. The endpoint of the titration is the formation of a clear or slightly bluish, transparent liquid, indicating the formation of a nanoemulsion.
-
-
Characterization:
-
Characterize the prepared nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
-
2. Protocol for Characterization of the Nanoemulsion
a) Droplet Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).
-
Perform the measurement to obtain the average droplet size (Z-average) and the PDI. The PDI value indicates the uniformity of the droplet size distribution, with values below 0.3 generally considered acceptable for nanoemulsions.[5]
-
b) Zeta Potential Measurement:
-
Instrument: DLS instrument with a zeta potential measurement cell (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water.
-
Inject the diluted sample into the specialized zeta potential cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the droplets to determine the zeta potential. A zeta potential value of ±30 mV or greater is generally indicative of good physical stability due to electrostatic repulsion between droplets.
-
c) Thermodynamic Stability Studies:
-
Heating-Cooling Cycles: Subject the nanoemulsion to six cycles of temperature variation between refrigeration (4°C) and an elevated temperature (45°C), storing at each temperature for at least 48 hours. Observe for any signs of phase separation, creaming, or cracking.
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3,500 rpm) for 30 minutes and observe for any phase separation.
-
Freeze-Thaw Cycles: Subject the nanoemulsion to at least three freeze-thaw cycles, where the formulation is frozen (e.g., at -21°C) and then thawed at room temperature (25°C), with storage at each temperature for at least 48 hours. Observe for any signs of instability.
Visualizations
Caption: Experimental workflow for nanoemulsion preparation and characterization.
Caption: Logical relationships in DPEE-based nanoemulsion formulation.
References
- 1. US20160215238A1 - Silicone nanoemulsion comprising alkylene glycol alkyl ether - Google Patents [patents.google.com]
- 2. Nanoemulsion preparation [protocols.io]
- 3. WO2005102507A1 - A method for the preparation of nanoparticles from nanoemulsions - Google Patents [patents.google.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Development and Optimization of Nanoemulsion from Ethanolic Extract of Centella asiatica (NanoSECA) Using D-Optimal Mixture Design to Improve Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 9. researchgate.net [researchgate.net]
- 10. Recent Update on Nanoemulgel as Topical Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iosrphr.org [iosrphr.org]
Application Notes and Protocols for Dipropylene Glycol Ethyl Ether as a Medium for Enzymatic Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of dipropylene glycol ethyl ether (DPEE) as a solvent for enzymatic reactions is an emerging area of research with limited published data. The following application notes and protocols are based on the physicochemical properties of DPEE and established principles of biocatalysis in analogous non-aqueous media. This document is intended to serve as a foundational guide for researchers exploring this novel application.
Application Notes
This compound (DPEE) is a promising yet underexplored medium for enzymatic catalysis. Its unique properties, combining the characteristics of an ether and an alcohol, suggest its potential to facilitate a variety of enzymatic transformations that are challenging in traditional aqueous systems.
Properties of this compound (DPEE)
DPEE is a high-boiling, colorless liquid with a faint, mild odor. Its bifunctional nature provides versatile solvency for both polar and non-polar compounds. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound (DPEE)
| Property | Value |
| Chemical Formula | C₈H₁₈O₃ |
| Molecular Weight | 162.23 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 223.5 °C (at 760 Torr)[1] |
| Flash Point | 89.0 °C[1] |
| Density | 0.945 g/cm³ (at 20 °C)[1] |
| Water Solubility | Completely miscible |
Advantages of DPEE as a Medium for Enzymatic Reactions
Utilizing organic solvents like DPEE can offer significant advantages over aqueous media for certain enzymatic reactions:
-
Increased Solubility of Substrates/Products: Many organic substrates and products, particularly those with hydrophobic moieties, have limited solubility in water. DPEE can provide a suitable environment for such molecules, enabling higher substrate loading and preventing product inhibition.
-
Thermodynamic Shift Towards Synthesis: For reactions that produce water, such as esterification and amidation, a non-aqueous medium can shift the reaction equilibrium to favor product formation.
-
Suppression of Water-Dependent Side Reactions: By minimizing the water content, undesirable hydrolytic side reactions can be significantly reduced.
-
Enhanced Enzyme Stability: For some enzymes, the rigid, non-aqueous environment can lock the enzyme in its active conformation, leading to enhanced thermal and operational stability.
-
Altered Enzyme Selectivity: The solvent can influence the flexibility of the enzyme's active site, potentially leading to novel or enhanced chemo-, regio-, and enantioselectivity.
-
Ease of Product Recovery: The recovery of products from an organic solvent can be more straightforward than from a complex aqueous medium.
-
Reduced Microbial Contamination: The low water activity in non-aqueous systems inhibits the growth of microbial contaminants.
Potential Applications in Biocatalysis
The properties of DPEE make it a candidate for a range of enzymatic reactions, particularly those catalyzed by hydrolases operating in reverse.
-
Lipase-Catalyzed Reactions: Lipases are robust enzymes known for their activity in non-aqueous media. In DPEE, they could be used for:
-
Esterification and Transesterification: Synthesis of specialty esters, such as flavor and fragrance compounds, cosmetic ingredients, and precursors for polymers.
-
Enantioselective Resolutions: Separation of racemic mixtures of alcohols, acids, or amines.
-
-
Protease-Catalyzed Peptide Synthesis: Similar to lipases, proteases can catalyze the formation of peptide bonds in low-water environments.
-
Polymerase-Catalyzed Polymerizations: The high boiling point of DPEE could be advantageous for enzyme-catalyzed polymerization reactions that require elevated temperatures.
Key Considerations for Optimization
Successful implementation of enzymatic reactions in DPEE requires careful optimization of several parameters:
-
Water Activity (aw): Enzymes require a small amount of "essential water" to maintain their catalytically active conformation. The optimal water activity is a critical parameter that needs to be determined for each enzyme-solvent system. This can be controlled by pre-equilibrating the enzyme and solvent with salt hydrate (B1144303) pairs of known equilibrium relative humidity.
-
Enzyme Formulation: For reactions in organic solvents, enzymes are typically used in an immobilized or lyophilized form. Immobilization can enhance stability and allows for easy recovery and reuse of the biocatalyst.
-
pH Memory: Enzymes in non-aqueous media are thought to retain the ionization state of their active site residues corresponding to the pH of the last aqueous solution they were in contact with. Therefore, the pH of the buffer used for lyophilization or immobilization is a crucial parameter to optimize.
-
Mass Transfer: As the enzyme is often present as a solid suspension, efficient mixing is essential to overcome mass transfer limitations.
Experimental Protocols
The following is a generalized protocol for a lipase-catalyzed esterification reaction in DPEE. Researchers should adapt and optimize this protocol for their specific substrates and enzyme.
Protocol 1: Lipase-Catalyzed Synthesis of an Ester in DPEE
Objective: To evaluate the feasibility of using DPEE as a medium for the lipase-catalyzed esterification of a model carboxylic acid and alcohol.
Materials and Reagents:
-
This compound (DPEE), anhydrous grade
-
Immobilized lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B immobilized on acrylic resin)
-
Carboxylic acid (e.g., lauric acid)
-
Alcohol (e.g., 1-butanol)
-
Molecular sieves (3 Å), activated
-
Hexane (for washing)
-
Internal standard for GC analysis (e.g., dodecane)
Equipment:
-
Reaction vials (e.g., 20 mL glass scintillation vials with screw caps)
-
Orbital shaker incubator or magnetic stirrer with heating
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Centrifuge
Procedure:
-
Solvent and Reagent Preparation:
-
Dry the DPEE over activated molecular sieves for at least 24 hours to reduce the water content.
-
Prepare stock solutions of the carboxylic acid and alcohol in the dried DPEE.
-
-
Enzyme Preparation:
-
Dry the immobilized lipase in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel) for 24 hours prior to use to remove excess water.
-
-
Reaction Setup:
-
In a reaction vial, combine the carboxylic acid and alcohol solutions in DPEE to achieve the desired molar ratio (e.g., 1:1).
-
Add the internal standard to the reaction mixture.
-
The total reaction volume can be, for example, 5 mL.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 60 °C) in the orbital shaker for 15 minutes.
-
Initiate the reaction by adding a pre-weighed amount of the dried immobilized lipase (e.g., 10-50 mg).
-
-
Reaction Monitoring:
-
Incubate the reaction at the desired temperature with constant agitation (e.g., 200 rpm).
-
At regular time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Centrifuge the aliquot to pellet the immobilized enzyme.
-
Analyze the supernatant by GC-FID to determine the concentrations of the substrates and the product ester.
-
Data Analysis:
-
Calculate the substrate conversion and product yield based on the peak areas from the GC analysis relative to the internal standard.
Table 2: Template for Recording Experimental Data
| Run | Enzyme (mg) | Carboxylic Acid (mM) | Alcohol (mM) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating DPEE in enzymatic reactions.
Factors Influencing Enzyme Performance in DPEE
Caption: Key factors influencing enzyme performance in DPEE.
References
Application Notes and Protocols for the Analysis of Dipropylene Glycol Ethyl Ether (DPE) by GC-MS and GC-FID
This document provides detailed application notes and experimental protocols for the quantitative analysis of dipropylene glycol ethyl ether (DPE) using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). These methods are designed for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound (DPE) is a versatile solvent used in a variety of industrial and consumer products, including paints, coatings, cleaners, and cosmetics.[1] Due to its widespread use, accurate and reliable analytical methods are essential for quality control, safety assessment, and regulatory compliance. Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like DPE. Coupling GC with either a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) allows for definitive identification and enhanced sensitivity.[1][2]
DPE is typically a mixture of isomers, which can be separated and quantified using appropriate chromatographic conditions.[3] The methods detailed below are suitable for the analysis of DPE in various matrices, with specific protocols for airborne and cosmetic samples.
GC-MS Method for the Analysis of DPE
Application Note
This application note describes a sensitive and selective method for the determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The method is applicable to the analysis of DPE in complex matrices such as cosmetics and consumer products. The use of a polar capillary column provides good separation of DPE isomers and other components.[4][5] Mass spectrometry in scan mode allows for the identification of DPE based on its mass spectrum, while selected ion monitoring (SIM) mode can be used for trace-level quantification.[6]
Experimental Protocol
2.2.1. Sample Preparation (Cosmetic Matrix) [4][5]
-
Weigh 0.1 g of the cosmetic sample into a 10 mL glass vial.
-
Add 2 mL of methanol (B129727) to the vial.
-
Seal the vial with a polytetrafluoroethylene (PTFE)-lined cap.
-
Place the vial in an ultrasonic bath and sonicate for 10 minutes at 25°C.
-
Dilute the extract 1:5 (v/v) with methanol.
-
Filter the diluted extract through a 0.22 µm PTFE syringe filter into a GC vial.
2.2.2. GC-MS Instrumentation and Conditions [1][4][5]
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Column | J&W Scientific DB-WAX (50 m x 0.20 mm i.d., 0.2 µm film thickness) or Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 240 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 0.8 mL/min |
| Oven Program | Initial temperature 40 °C (hold for 1 min), ramp at 8 °C/min to 240 °C (hold for 5 min) |
| Transfer Line Temp. | 250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 20-220 amu |
Quantitative Data Summary
| Compound | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| Diethylene Glycol Ethyl Ether (DEGEE) | ~5.76 (on Rxi®-1301Sil MS)[7] | 0.1 - 1 µg/mL[6] | 0.3 - 3 µg/mL[6] | >0.99[6] |
| Dipropylene Glycol Methyl Ether (DPGME) Isomers | 5.68 - 5.81 (on Rxi®-1301Sil MS)[7] | 0.1 - 1 µg/mL[6] | 0.3 - 3 µg/mL[6] | >0.99[6] |
Note: Retention times and detection limits are highly dependent on the specific instrument, column, and analytical conditions. Method validation is required to establish performance characteristics for DPE.
GC-FID Method for the Analysis of DPE
Application Note
This application note details a robust and reliable method for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). This method is particularly suitable for routine quality control of raw materials and finished products where the identity of DPE is already known. The method is based on established procedures for the analysis of glycol ethers in workplace air and bulk chemicals.[2][3][8]
Experimental Protocol
3.2.1. Sample Preparation (Airborne Samples) [2][9]
-
Collect air samples using a personal sampling pump connected to a solid sorbent tube (e.g., Anasorb 747).
-
Sample at a known flow rate between 0.1 and 0.2 L/min for a total sample volume of 10 L.
-
After sampling, cap the tubes securely.
-
In the laboratory, break the ends of the sorbent tube and transfer the front and back sections to separate vials.
-
Add 1.0 mL of a desorption solution (e.g., 85:15 v/v methylene (B1212753) chloride:methanol) to each vial.
-
Cap the vials and place them in an ultrasonic bath for 30 minutes to facilitate desorption.
-
Transfer an aliquot of the desorbed sample to a GC vial for analysis.
3.2.2. GC-FID Instrumentation and Conditions [3][10][11]
| Parameter | Value |
| Gas Chromatograph | Hewlett-Packard 5890A or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | InertCap WAX-HT (30 m x 0.53 mm i.d., 1.2 µm film thickness) or Stabilwax®-DA (30 m x 0.32 mm i.d., 1 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Hydrogen or Helium |
| Oven Program | Initial temperature 90 °C (hold for 2 min), ramp at 6 °C/min to 210 °C (hold for 0.5 min) |
| Detector Temperature | 250 °C |
| Detector Gases | Hydrogen and Air |
Quantitative Data Summary
The following table presents typical quantitative data for the analysis of dipropylene glycol and its isomers by GC-FID.
| Compound | Retention Time (min) | Working Range (for a 10L air sample) |
| Dipropylene Glycol Isomer 1 | 13.10 (on InertCap WAX-HT)[10] | 0.3 - 37.5 mg/m³ (for DPGME)[2] |
| Dipropylene Glycol Isomer 2 | 14.04 (on InertCap WAX-HT)[10] | 0.3 - 37.5 mg/m³ (for DPGME)[2] |
| Dipropylene Glycol Isomer 3 | 14.17 (on InertCap WAX-HT)[10] | 0.3 - 37.5 mg/m³ (for DPGME)[2] |
| Dipropylene Glycol Isomer 4 | 14.58 (on InertCap WAX-HT)[10] | 0.3 - 37.5 mg/m³ (for DPGME)[2] |
| Dipropylene Glycol Isomer 5 | 15.48 (on InertCap WAX-HT)[10] | 0.3 - 37.5 mg/m³ (for DPGME)[2] |
Note: The working range for DPE is expected to be similar to that of DPGME. Retention times are specific to the conditions listed.
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of DPE in cosmetics.
GC-FID Experimental Workflow
Caption: Workflow for GC-FID analysis of airborne DPE.
References
- 1. restek.com [restek.com]
- 2. Analytical Method [keikaventures.com]
- 3. osha.gov [osha.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. cdc.gov [cdc.gov]
- 10. glsciences.com [glsciences.com]
- 11. biakhim.com.ua [biakhim.com.ua]
Application Notes and Protocols: Dipropylene Glycol Ethyl Ether as a High-Performance Coating Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dipropylene glycol ethyl ether (DPEE) as a high-performance solvent in coating formulations. This document includes detailed information on its properties, comparative performance data, and standardized experimental protocols for evaluation.
Introduction to this compound (DPEE) in Coatings
This compound (DPEE), with the CAS number 15764-24-6, is a colorless, transparent liquid with a low odor, making it a favorable choice in formulations where minimal scent is desired.[1][2] Its slow evaporation rate is a significant benefit in coating applications, as it allows for longer working times and promotes superior film formation, resulting in smooth and defect-free finishes.[1]
DPEE is a versatile and effective solvent compatible with a wide array of resins, including alkyd, epoxy, acrylic, and polyester (B1180765) types.[1] This broad compatibility makes it a valuable component in various paint formulations, from emulsion paints to high-grade electrophoretic coatings.[1] Beyond simply dissolving resins, DPEE actively contributes to reducing the film-forming temperature, which is crucial for efficient curing, especially at ambient temperatures. This property accelerates cohesion and the final film formation, leading to improved productivity and aesthetic outcomes.[1]
Key Performance Attributes
The primary advantages of incorporating DPEE into coating formulations include:
-
Enhanced Film Formation: Its slow evaporation rate allows for better leveling and coalescence of polymer particles, resulting in a uniform and continuous film.[1]
-
Reduced Minimum Film Formation Temperature (MFFT): DPEE effectively lowers the MFFT of latex and emulsion-based coatings, enabling proper film formation at lower temperatures.
-
Improved Flow and Leveling: The extended open time provided by DPEE allows the coating to flow and level out, minimizing brush marks and other application defects.
-
Excellent Solvency: DPEE is a strong solvent for a wide range of coating resins, ensuring good solubility and stability of the formulation.[1]
-
Low Odor: Its low odor profile improves the working environment and is desirable for interior coating applications.[2]
Comparative Performance Data
To facilitate the selection of an appropriate solvent, the following tables summarize the physical properties and performance characteristics of DPEE in comparison to other commonly used coating solvents.
Table 1: Physical Properties of Common Coating Solvents
| Property | This compound (DPEE) | Dipropylene Glycol Methyl Ether (DPM) | Dipropylene Glycol n-Butyl Ether (DPnB) | 2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate (Texanol™) |
| CAS Number | 15764-24-6 | 34590-94-8 | 29911-28-2 | 25265-77-4 |
| Molecular Weight ( g/mol ) | 162.23 | 148.2 | 190.3 | 216.3 |
| Boiling Point (°C) | 223.5 | 190 | 230 | 254 |
| Flash Point (°C) | 89 | 79 | 100 | 120 |
| Evaporation Rate (n-BuAc=1) | 0.03 | 0.04 | 0.006 | 0.002 |
| Water Solubility ( g/100g @ 25°C) | Miscible | Miscible | 4.5 | 0.1 |
| Density (g/cm³ @ 20°C) | 0.945 | 0.953 | 0.91 | 0.95 |
Note: Data compiled from various sources.[2][3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of DPEE in coating formulations. These protocols are based on recognized ASTM standards.
Protocol for Determining Coating Viscosity
Objective: To measure the rotational viscosity of a coating formulation to assess the impact of the solvent on its rheological properties.
Reference Standard: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.
Materials:
-
Coating formulation containing DPEE
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles
-
Temperature-controlled water bath
-
Beakers
Procedure:
-
Equilibrate the coating sample and the viscometer spindle to a constant temperature (e.g., 25 ± 0.5 °C) using the water bath.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the viscometer's scale.
-
Pour the coating sample into a beaker of appropriate size.
-
Immerse the viscometer spindle into the coating sample up to the immersion mark.
-
Allow the spindle to rotate for a specified time (e.g., 60 seconds) to reach a stable reading.
-
Record the viscosity reading from the viscometer display.
-
Repeat the measurement at different rotational speeds to assess the shear-thinning or shear-thickening behavior of the coating.
Protocol for Measuring Drying Time
Objective: To determine the set-to-touch, tack-free, and dry-hard times of a coating film.
Reference Standard: ASTM D5895 - Standard Test Methods for Measuring Times of Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders.
Materials:
-
Coating formulation containing DPEE
-
Mechanical drying time recorder (straight-line or circular)
-
Glass or metal panels
-
Film applicator (e.g., Bird applicator) of a specified thickness
Procedure:
-
Apply a uniform film of the coating onto a clean glass or metal panel using the film applicator.
-
Immediately place the panel on the drying time recorder.
-
Start the recorder, which will move a stylus across the wet film at a constant speed.
-
Allow the test to run until the film is completely dry.
-
Observe the track left by the stylus and identify the different stages of drying based on the appearance of the track (e.g., a continuous track indicates a wet film, a broken track indicates the set-to-touch time, and no track indicates the dry-hard time).
-
Record the time taken to reach each drying stage.
Protocol for Determining Minimum Film Formation Temperature (MFFT)
Objective: To determine the lowest temperature at which a latex or emulsion coating will form a continuous film.
Reference Standard: ASTM D2354 - Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles.
Materials:
-
Latex or emulsion coating formulation containing DPEE
-
MFFT bar (a temperature-gradient plate)
-
Film applicator (e.g., cube applicator)
-
Dry air or nitrogen source
Procedure:
-
Ensure the MFFT bar is clean and dry.
-
Set the temperature gradient on the MFFT bar to cover the expected MFFT range of the coating.
-
Apply a uniform film of the coating across the temperature gradient of the MFFT bar using the film applicator.
-
Immediately cover the bar with the provided cover and pass a stream of dry air or nitrogen over the surface to facilitate drying.
-
Allow the film to dry completely.
-
Visually inspect the film to identify the point on the temperature scale where the film transitions from a continuous, clear film to a cracked or cloudy film.
-
The temperature at this transition point is the MFFT.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of DPEE in coatings.
Caption: Logical relationship of DPEE in the coating formulation and curing process.
Caption: Experimental workflow for evaluating DPEE in a coating formulation.
References
Application Notes and Protocols for Dipropylene Glycol Ethyl Ether (DPE) in Printing Ink Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dipropylene Glycol Ethyl Ether (DPE) in printing ink formulations. The information is intended for researchers and scientists involved in the development and evaluation of printing inks.
Introduction to this compound (DPE)
This compound (DPE) is a colorless, low-odor, and slow-evaporating solvent with the chemical formula C₈H₁₈O₃. It is a member of the glycol ether family and is known for its excellent solvency for a wide range of resins used in printing inks, including acrylics, epoxies, and polyurethanes.[1] Its bifunctional nature, possessing both ether and alcohol functionalities, contributes to its versatility as a solvent and coupling agent.[2]
DPE is a valuable component in various printing ink systems, such as flexographic, gravure, screen, and inkjet printing, due to its ability to control viscosity, improve ink flow, and enhance print quality.[1] Its low volatility and low toxicity make it a safer alternative to some traditional solvents.[1]
Key Properties and Functions in Printing Inks
The primary functions of DPE in printing ink formulations include:
-
Solvent: DPE is an active solvent for numerous ink resins, ensuring a stable and homogenous ink formulation.[1]
-
Viscosity Modifier: It helps to reduce and control the viscosity of the ink, which is crucial for proper ink transfer and printability.
-
Flow and Leveling Agent: The slow evaporation rate of DPE allows for improved ink flow and leveling on the substrate, resulting in a smooth and uniform print surface.
-
Drying Time Retarder: By controlling the evaporation rate, DPE can extend the drying time of the ink, which is beneficial in certain printing processes to prevent premature drying on the press.
-
Coupling Agent: In water-based ink formulations, DPE acts as a coupling agent, improving the compatibility and stability of the various components.
-
Anti-icing Liquid: In some specific applications like soft printing and silk printing inks, it can be used as an anti-ice liquid.[3]
Data Presentation: Typical Properties and Formulation Ranges
The following tables summarize the typical physical properties of DPE and its recommended concentration ranges in various printing ink formulations. These values are intended as a starting point for formulation development and may require optimization based on the specific ink system and desired performance characteristics.
Table 1: Typical Physical Properties of this compound (DPE)
| Property | Value |
| Molecular Weight | 162.23 g/mol |
| Boiling Point | 198 °C |
| Flash Point | 82 °C |
| Appearance | Colorless liquid |
| Odor | Mild, ethereal |
| Solubility in Water | Miscible |
Table 2: Recommended Concentration Ranges of DPE in Printing Ink Formulations
| Ink Type | DPE Concentration (wt%) | Primary Function |
| Water-Based Flexographic | 2 - 10 | Co-solvent, Coupling Agent, Drying Time Retarder |
| Solvent-Based Gravure | 5 - 15 | Main Solvent, Viscosity Modifier, Flow Agent |
| UV-Curable Inkjet | 1 - 5 | Co-solvent, Viscosity Reducer |
| Screen Printing | 5 - 20 | Solvent, Flow and Leveling Agent |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of printing inks formulated with DPE.
Viscosity Measurement
Objective: To determine the effect of DPE concentration on the viscosity of a printing ink.
Apparatus:
-
Rotational viscometer (e.g., Brookfield viscometer)
-
Temperature-controlled water bath
-
Beakers
-
Stirrer
Procedure:
-
Prepare a series of ink formulations with varying concentrations of DPE (e.g., 0%, 2%, 5%, 10%, 15% by weight), keeping all other components constant.
-
Thoroughly mix each formulation until a homogenous mixture is achieved.
-
Equilibrate the ink sample and the viscometer spindle to a constant temperature (e.g., 25°C) using the water bath.
-
Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the ink.
-
Immerse the spindle into the ink sample up to the marked level.
-
Start the viscometer and allow the reading to stabilize for 60 seconds.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
Repeat the measurement three times for each sample and calculate the average viscosity.
-
Plot a graph of viscosity versus DPE concentration.
Surface Tension Measurement
Objective: To evaluate the influence of DPE on the surface tension of an inkjet ink.
Apparatus:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Glass vessel
-
Micropipette
Procedure:
-
Prepare a series of inkjet ink formulations with different concentrations of DPE.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place the ink sample in the glass vessel.
-
For the Du Noüy ring method, immerse the platinum ring into the ink and then slowly pull it through the liquid-air interface.
-
The force required to detach the ring from the surface is measured and used to calculate the surface tension in dynes/cm or mN/m.
-
For the Wilhelmy plate method, a thin plate is brought into contact with the ink surface, and the force due to wetting is measured.
-
Perform measurements for each DPE concentration in triplicate.
-
Analyze the data to determine the relationship between DPE concentration and surface tension.
Drying Time Assessment
Objective: To measure the effect of DPE on the drying time of a gravure printing ink.
Apparatus:
-
Drying time recorder or a manual set-off test apparatus
-
Substrate (e.g., paper, film)
-
Hand proofer or laboratory printing press
-
Timer
Procedure:
-
Prepare gravure ink formulations with varying levels of DPE.
-
Apply a uniform film of each ink formulation onto the chosen substrate using a hand proofer or a lab-scale gravure press.
-
Using a Drying Time Recorder: Place the printed substrate on the recorder. A stylus will move across the print at a constant speed, leaving a track. The point at which the stylus no longer leaves a mark on the ink film indicates the set-to-touch time.
-
Manual Set-Off Test: Immediately after printing, place a fresh piece of the same substrate on top of the print and apply a constant pressure for a specific duration (e.g., 10 seconds).
-
Separate the two substrates and observe the amount of ink transfer (set-off) to the top sheet.
-
Repeat the set-off test at regular intervals (e.g., every 30 seconds) on a fresh area of the print.
-
The drying time is the point at which no ink transfer is observed.
-
Record the drying times for each DPE concentration and analyze the trend.
Visualization of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the formulation and evaluation of printing inks containing DPE.
References
Troubleshooting & Optimization
Technical Support Center: Managing Dipropylene Glycol Ethyl Ether (DPE) in Film Deposition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the evaporation rate of dipropylene glycol ethyl ether (DPE) during film deposition experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DPE) recommended for film deposition?
A1: this compound (DPE) is a high-boiling point, slow-evaporating solvent.[1] This slow evaporation rate is a significant advantage as it allows for extended processing times, which helps in the formation of smooth, cohesive, and defect-free films.[2] Its excellent solvency for a wide array of resins and polymers also makes it a versatile choice in many formulations.[2] In pharmaceutical applications, using organic solvents like DPE can be advantageous for moisture-sensitive drugs as it can reduce the risk of hydrolysis during the coating process.[3][4]
Q2: What are the key physical properties of DPE relevant to its evaporation rate?
A2: The key properties of DPE that contribute to its slow evaporation are its high boiling point and low vapor pressure. A higher boiling point and lower vapor pressure mean the solvent transitions from liquid to gas phase more slowly at a given temperature compared to more volatile solvents.[5][6]
Q3: What primary factors control the evaporation rate of DPE during an experiment?
A3: The primary factors controlling the evaporation rate are temperature, ambient pressure, humidity, and airflow over the substrate surface.[3][7]
-
Temperature: Higher substrate or ambient temperatures will increase the evaporation rate.
-
Humidity: High humidity can slow down the evaporation rate of solvents, particularly those with some water miscibility.[4]
-
Airflow/Exhaust: Increased airflow or a higher exhaust rate in a spin coater will carry solvent vapor away from the surface more quickly, accelerating evaporation.[8]
Q4: How does controlling the DPE evaporation rate impact the final film morphology?
A4: Controlling the evaporation rate is critical for achieving the desired film morphology and properties.[9] Slow, controlled evaporation, as offered by DPE, allows more time for polymer chains to organize, which can lead to higher crystallinity and more uniform films.[1] Rapid evaporation can lead to defects such as pinholes, voids, surface roughness, and the "coffee-ring effect".[10][11] Conversely, very slow evaporation can sometimes lead to more pronounced edge effects in spin coating.
Q5: Can DPE be used in post-deposition annealing processes?
A5: Yes, DPE can be used in a process called solvent vapor annealing (SVA). In SVA, the deposited film is exposed to a saturated vapor of a solvent, such as DPE.[12] This process can improve the crystallinity and molecular ordering of the film without the need for high temperatures, which might degrade sensitive active pharmaceutical ingredients (APIs).[13]
Quantitative Data
Table 1: Physical and Chemical Properties of this compound (DPE)
| Property | Value | Reference |
| CAS Number | 15764-24-6 | [5][6] |
| Molecular Formula | C8H18O3 | [5][6] |
| Molecular Weight | 162.23 g/mol | [5][6] |
| Boiling Point | 223.5 ± 15.0 °C (at 760 Torr) | [5] |
| Density | 0.945 ± 0.06 g/cm³ (at 20 °C) | [5] |
| Vapor Pressure | 0.019 mmHg (at 25 °C) | [5] |
| Flash Point | 89.0 ± 20.4 °C | [5] |
| Appearance | Colorless transparent liquid | [6] |
Table 2: Relative Evaporation Rates of Selected Solvents
Note: Relative evaporation rates can vary based on test methods. The following data provides a comparison with n-Butyl Acetate = 100 as a standard. A lower number indicates a slower evaporation rate.
| Solvent | Relative Evaporation Rate (nBuAc = 100) |
| Di Propylene Glycol Methyl Ether | 2 |
| Isophorone | 3 |
| Butyl Glycol | 6 |
| Ethyl Glycol Acetate | 21 |
| Propylene Glycol Methyl ether acetate | 35 |
| n-Butyl Acetate (Reference) | 100 |
This table is compiled from data for similar glycol ethers to provide context for DPE's slow evaporation characteristics.[14][15] Specific comparative data for this compound was not available in the search results.
Troubleshooting Guides
Issue 1: The deposited film is uneven or has thickness variations.
-
Possible Cause 1: Inconsistent spin speed during spin coating.
-
Suggested Solution: Ensure your spin coater is properly calibrated and maintains a stable rotational speed throughout the process.[16]
-
-
Possible Cause 2: The "coffee-ring effect," where the solute is concentrated at the edges of the film as the solvent evaporates. This can be prominent in drop-casting.
-
Suggested Solution: The slow evaporation of DPE naturally helps to mitigate this effect. Further control can be achieved by increasing the solution viscosity or by performing the evaporation in a solvent-saturated environment to slow it down even more.[11]
-
-
Possible Cause 3: Air turbulence during spin coating causing non-uniform drying.
-
Suggested Solution: Ensure the lid of the spin coater is properly sealed and that any openings are covered to create a smooth, uninterrupted surface on the inside of the cover.[17]
-
Issue 2: The film is cracking or peeling from the substrate.
-
Possible Cause 1: High internal stress in the film due to rapid solvent removal during post-deposition heating (thermal annealing).
-
Possible Cause 2: Poor adhesion to the substrate.
-
Suggested Solution: Ensure the substrate is meticulously cleaned before deposition. Consider surface treatments or the use of an adhesion promoter if compatibility between the film and substrate is an issue.
-
-
Possible Cause 3: The film is too thick for the given material, leading to increased stress.
-
Suggested Solution: Adjust solution concentration or spin coating parameters to deposit a thinner film. Thicker films often have more internal stress.[8]
-
Issue 3: The film contains bubbles, pinholes, or voids.
-
Possible Cause 1: Solvent vapor becoming trapped in the film during a rapid heating process.
-
Suggested Solution: Because DPE has a high boiling point, the drying temperature during thermal annealing must be carefully controlled. If the temperature is raised too quickly, the surface can form a crust, trapping residual solvent that then boils and creates bubbles or pinholes.[8][10] Use a slower heating ramp or add a preliminary low-temperature hold to allow the DPE to evaporate gently.
-
-
Possible Cause 2: High humidity in the processing environment.
-
Possible Cause 3: The coating solution was not properly degassed before application.
-
Suggested Solution: Before deposition, gently degas the polymer-DPE solution to remove any dissolved air that could form bubbles in the final film.
-
Experimental Protocols
Protocol 1: Generalized Spin Coating Process Using DPE
This protocol outlines a general procedure for depositing a uniform thin film from a DPE-based solution. Parameters must be optimized for your specific polymer, solute (e.g., API), and desired film thickness.
-
Solution Preparation:
-
Dissolve the polymer and active ingredient in DPE to the desired concentration (e.g., 10-50 mg/mL).
-
Ensure complete dissolution, using gentle heating or stirring if necessary.
-
Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate contamination.[18]
-
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., glass slide, silicon wafer) using a standard procedure (e.g., sonication in acetone, then isopropanol, followed by drying with nitrogen).[18]
-
Optional: Treat the substrate with oxygen plasma to enhance wettability.
-
-
Deposition Process:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the DPE solution onto the center of the substrate, enough to cover the surface when spread.
-
Start the spin coating program. A two-stage process is often effective for slow-evaporating solvents:
-
Stage 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly distribute the solution.
-
Stage 2 (Thinning): 2000-5000 rpm for 30-60 seconds to achieve the desired thickness.[19]
-
-
-
Drying and Annealing:
-
After spinning stops, carefully remove the substrate.
-
Soft Bake: Place the film on a hotplate at a temperature well below DPE's boiling point (e.g., 70-90°C) for 10-30 minutes to slowly drive off the majority of the residual solvent.
-
Hard Bake (Thermal Annealing): Transfer the film to a vacuum oven or a hotplate in an inert atmosphere (e.g., nitrogen glovebox). Gradually ramp the temperature to the final annealing temperature (e.g., 150-250°C, depending on material stability) and hold for the desired time (e.g., 1-2 hours) to remove remaining solvent and improve film structure.[11]
-
Protocol 2: Generalized Solvent Vapor Annealing (SVA) with DPE
This protocol is for modifying the morphology of a pre-deposited film using DPE vapor.
-
Preparation:
-
Place the substrate with the deposited film inside a sealed container (e.g., a petri dish with a lid or a desiccator).
-
In the same container, place a small vial or reservoir containing a few milliliters of DPE. Do not allow the liquid DPE to touch the film.
-
-
Annealing Process:
-
Seal the container. The DPE will slowly evaporate, creating a solvent-saturated atmosphere.
-
Leave the setup at room temperature for a set period (this can range from minutes to several hours, depending on the material and desired effect).[12] The solvent vapor will plasticize the film, allowing for molecular rearrangement and improved crystallinity.[13]
-
-
Quenching:
-
To stop the process, open the container and remove the substrate.
-
The residual solvent absorbed by the film can be removed by gentle heating on a hotplate (e.g., 60-80°C) or in a vacuum oven.
-
Visualizations
Caption: Troubleshooting workflow for common film defects.
Caption: Experimental workflow for spin coating with DPE.
Caption: Key factors influencing DPE evaporation rate.
References
- 1. Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00419J [pubs.rsc.org]
- 2. malcolmmackley.com [malcolmmackley.com]
- 3. ijsr.net [ijsr.net]
- 4. Pharmaceutical Application of Tablet Film Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [chembk.com]
- 6. This compound Chemical Auxiliary Agent Cas Number 15764-24-6 [ethersolvent.com]
- 7. dispersetech.com [dispersetech.com]
- 8. joyful-printing.com [joyful-printing.com]
- 9. researchgate.net [researchgate.net]
- 10. Film defect analysis and solution summary [en1.nbchao.com]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. scribd.com [scribd.com]
- 16. nhathuygroup.com.vn [nhathuygroup.com.vn]
- 17. microchemicals.com [microchemicals.com]
- 18. The Nonlinear Optics Home Page [nlosource.com]
- 19. ossila.com [ossila.com]
"preventing peroxide formation in dipropylene glycol ethyl ether"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and prevention of peroxide formation in dipropylene glycol ethyl ether (DPGEE).
Frequently Asked Questions (FAQs)
Q1: Why is peroxide formation a concern when working with this compound (DPGEE)?
A1: this compound, like other ethers, can react with atmospheric oxygen through a process called autoxidation to form unstable and potentially explosive peroxides.[1] This is a significant safety concern because friction, heat, or shock can cause these peroxides to detonate, particularly when they become concentrated through evaporation or distillation.[1][2] The formation of peroxides is a free-radical chain reaction that is accelerated by exposure to light and heat.[1]
Q2: How can I visually inspect my container of DPGEE for peroxides?
A2: While visual inspection is not a definitive test, it can be an indicator of significant peroxide formation. If you observe any of the following, do not handle the container and immediately contact your institution's Environmental Health and Safety (EHS) office[1][3]:
-
Visible crystal formation within the liquid or around the cap.[1][4]
-
Discoloration or the appearance of a viscous liquid.[4]
-
Liquid stratification (formation of distinct layers).[1]
Q3: What are the ideal storage conditions to prevent peroxide formation in DPGEE?
A3: To minimize the formation of peroxides, DPGEE should be stored under the following conditions[5][6]:
-
Container: Store in a tightly sealed, air-impermeable, and light-resistant container, such as an amber glass bottle or a metal can.[1][6][7] Avoid using containers with ground glass stoppers, as the friction from opening them can detonate peroxide crystals that may have formed on the stopper.[4]
-
Atmosphere: Whenever feasible, store the solvent under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1][8]
-
Temperature: Store in a cool, dark, and well-ventilated area.[5][9] Refrigeration is generally not recommended as it can cause some peroxides to crystallize, increasing the risk of explosion.[4][9]
-
Light and Heat: Protect the container from light and sources of heat.[6][7]
Q4: What is the role of an inhibitor in preventing peroxide formation?
A4: A peroxide inhibitor is an antioxidant compound added to ethers to slow the rate of peroxide formation.[1][2] A common inhibitor is Butylated Hydroxytoluene (BHT).[10] It is advisable to purchase DPGEE that already contains an inhibitor.[4] However, it is important to note that inhibitors are consumed over time and do not entirely eliminate the risk of peroxide formation, making proper storage and periodic testing essential.[2][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Positive peroxide test (≥ 25 ppm) | Peroxides have formed to a potentially hazardous level. | For concentrations between 25-100 ppm, avoid distillation or concentration.[2] For concentrations ≥ 100 ppm, do not handle and contact EHS for disposal.[2][12] If the concentration is below 100 ppm and you need to use the solvent, you can remove the peroxides (see Experimental Protocols). |
| Need to use uninhibited DPGEE | Absence of an inhibitor accelerates peroxide formation. | Purchase only the amount needed for immediate use.[8] Store under an inert atmosphere (e.g., nitrogen or argon).[8] Test for peroxides frequently, especially before use. |
| Visible crystals or discoloration in the DPGEE container | High concentration of dangerous peroxides. | DO NOT MOVE OR OPEN THE CONTAINER. [3][4] Treat the container as potentially explosive. Immediately contact your institution's EHS for emergency disposal.[3] |
| DPGEE is past its expiration date or has been open for an extended period (e.g., > 12 months) | Increased likelihood of significant peroxide formation. | Do not use. Test for peroxides using a remote method if possible, or contact EHS for guidance and disposal.[2] |
Quantitative Data Summary
Table 1: Peroxide Concentration Hazard Levels
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 25 | Considered safe for most laboratory procedures. | General use. |
| 25 - 100 | Moderate hazard. | Avoid concentration (distillation, evaporation).[2] Disposal is recommended if not used immediately.[13] |
| > 100 | High hazard. | Do not handle. Contact EHS for immediate disposal.[2] |
Experimental Protocols
Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)
This method indicates the presence of peroxides but does not provide a precise concentration.
Materials:
-
Sample of this compound
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Test tube
Procedure:
-
In a clean test tube, add 1 mL of the DPGEE sample.
-
Prepare a fresh solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.[13]
-
Add the potassium iodide solution to the DPGEE sample.
-
A pale yellow color indicates a low concentration of peroxides (0.001% to 0.005%), while a bright yellow or brown color suggests a high and hazardous concentration (>0.1%).[13]
Protocol 2: Semi-Quantitative Peroxide Test (Test Strips)
Commercial peroxide test strips provide a convenient way to estimate the peroxide concentration.
Materials:
-
Sample of this compound
-
Peroxide test strips (e.g., Quantofix®)
-
Deionized water (if required by the strip manufacturer)
Procedure:
-
Follow the manufacturer's instructions for the specific test strips being used.[14]
-
Typically, this involves dipping the test strip into the solvent for a specified time.
-
After removing the strip, shake off any excess liquid and wait for the color to develop.
-
Compare the color of the test pad to the color scale provided with the strips to determine the approximate peroxide concentration.[14]
Protocol 3: Removal of Peroxides using Activated Alumina (B75360)
This method is effective for removing peroxides from both water-soluble and water-insoluble ethers.
Materials:
-
DPGEE containing peroxides
-
Activated alumina (basic, 80-mesh)
-
Chromatography column
-
Dilute acid solution of potassium iodide or ferrous sulfate (B86663)
Procedure:
-
Pack a chromatography column with activated alumina. A column containing 100 g of alumina is a good starting point for treating 100 mL of solvent.[13]
-
Pass the DPGEE through the column.
-
After elution, re-test the solvent for the presence of peroxides to ensure their removal.
-
Caution: This method does not destroy the peroxides; they are adsorbed onto the alumina. The alumina should be flushed with a dilute acid solution of potassium iodide or ferrous sulfate to safely decompose the peroxides before disposal.[13]
Protocol 4: Removal of Peroxides using Ferrous Salt
This method is suitable for removing peroxides from water-soluble ethers like DPGEE.
Materials:
-
DPGEE containing peroxides
-
Ferrous sulfate (FeSO₄)
-
Concentrated sulfuric acid or hydrochloric acid
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Prepare a ferrous salt solution. Two common preparations are:
-
In a separatory funnel, gently shake the DPGEE with an equal volume of the ferrous salt solution.[13] Caution: Initial shaking should be very gentle.
-
Separate the aqueous layer.
-
Repeat the washing two to three times.
-
After the final wash, dry the DPGEE over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Re-test the purified DPGEE to confirm the absence of peroxides.
Visualizations
Caption: Mechanism of peroxide formation in ethers.
Caption: Workflow for testing and handling peroxides in DPGEE.
References
- 1. benchchem.com [benchchem.com]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 4. westernsydney.edu.au [westernsydney.edu.au]
- 5. chemicalbook.com [chemicalbook.com]
- 6. uh.edu [uh.edu]
- 7. vumc.org [vumc.org]
- 8. otago.ac.nz [otago.ac.nz]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.msstate.edu [ehs.msstate.edu]
- 12. uwyo.edu [uwyo.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Thermal Stability and Decomposition of Dipropylene Glycol Ethyl Ether
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability and decomposition of dipropylene glycol ethyl ether (DPGEE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPGEE) and in which applications is it commonly used?
This compound (DPGEE) is a specialty solvent with a bifunctional nature, possessing both ether and alcohol functionalities. It is a clear liquid with a characteristic ethereal odor. DPGEE is utilized as an intermediate and in various formulations for industrial, professional, and consumer applications. Its primary uses are in surface coatings, printing inks, paints, cleaners, agrochemical formulations, and de-icing/anti-icing products.[1]
Q2: What are the general thermal stability characteristics of DPGEE?
DPGEE is classified as a flammable liquid.[1] Like other glycol ethers, it should be stored at ambient temperatures, away from ignition sources and oxidizing or corrosive substances.[1] To prevent the formation of peroxides, DPGEE is often stabilized with an inhibitor.[1] At elevated temperatures, it can oxidize, which may lead to a pressure buildup in closed systems.[2]
Q3: What happens when DPGEE decomposes due to heat?
Thermal decomposition of DPGEE will lead to the formation of various degradation products. For the closely related dipropylene glycol monomethyl ether (DPM), decomposition products are dependent on temperature, air supply, and the presence of other materials.[2] These products can include aldehydes, ketones, and organic acids.[2] During a fire, smoke may contain the original material along with combustion products of varying compositions, which can be toxic and irritating.[2] Common combustion products include carbon monoxide and carbon dioxide.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected pressure increase in a heated, closed system containing DPGEE. | Oxidation of DPGEE at elevated temperatures can generate gas.[2] | Immediately and safely reduce the temperature of the system. Ensure adequate pressure relief mechanisms are in place for any heated, closed-system experiments. |
| Discoloration of DPGEE upon heating. | This could indicate the onset of decomposition or reaction with container materials. Some glycol ethers may discolor in contact with mild steel or copper. | Use lined containers, glass, or stainless steel for heating applications.[3] Monitor for other signs of decomposition. |
| Formation of peroxides in stored DPGEE. | Prolonged contact with air can lead to the formation of unstable peroxides.[3] | Store DPGEE in tightly sealed containers, avoiding prolonged exposure to air. Periodically test for the presence of peroxides, especially before distillation or other heating processes. |
| Inconsistent experimental results when using heated DPGEE. | This could be due to partial decomposition of the solvent, leading to the presence of impurities that may affect the reaction or analysis. | Ensure the DPGEE has not been stored improperly or for an extended period. Consider purifying the solvent before use if thermal stability is critical for the experiment. |
Quantitative Data on Thermal Stability
| Property | Value (for DPM) | Source |
| Auto-ignition Temperature | 207 °C | [2] |
| Melting Point | -83 °C | [2] |
Note: This data is for Dipropylene Glycol Monomethyl Ether (DPM) and should be used as an estimate for DPGEE with caution.
Experimental Protocols
Thermogravimetric Analysis (TGA) for Decomposition Temperature
This protocol provides a general method for determining the decomposition temperature of a liquid sample like DPGEE.
Objective: To identify the temperature at which the sample begins to lose mass due to decomposition.
Methodology:
-
Sample Preparation:
-
Carefully weigh a small, representative liquid sample (typically 5-20 mg) into an appropriate TGA sample pan (e.g., alumina (B75360) or platinum).
-
For volatile liquids, use a sealed pan with a pinhole lid to manage evaporation.
-
-
Instrument Setup:
-
Purge the TGA instrument with an inert gas, such as nitrogen, to create a non-oxidative atmosphere.
-
Program the desired heating profile, typically a linear ramp of 10-20 °C/min, starting from ambient temperature to a temperature beyond the anticipated decomposition point.
-
-
Analysis:
-
Initiate the analysis. The instrument will record the sample's mass as a function of the increasing temperature.
-
-
Data Interpretation:
-
The output will be a TGA curve plotting the percentage of the initial mass against temperature.
-
The onset of the decomposition temperature is determined by analyzing this curve. It is typically identified as the temperature at which a significant deviation from the baseline mass begins. The derivative of the TGA curve (DTG) can aid in pinpointing this temperature more accurately.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Decomposition Product Identification
This protocol outlines a general procedure for identifying the thermal decomposition products of a substance like DPGEE.
Objective: To separate and identify the volatile and semi-volatile compounds produced during the thermal degradation of the sample.
Methodology:
-
Sample Introduction:
-
A small amount of the liquid sample is introduced into the pyrolyzer.
-
-
Pyrolysis:
-
The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere (e.g., helium). This process breaks down the sample into smaller, more volatile fragments.
-
-
Gas Chromatography (GC) Separation:
-
The resulting pyrolysis products are immediately transferred to a GC column.
-
The various components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.
-
-
Mass Spectrometry (MS) Detection and Identification:
-
As the separated components exit the GC column, they enter a mass spectrometer.
-
The MS ionizes the molecules and separates them based on their mass-to-charge ratio, producing a unique mass spectrum for each component.
-
These mass spectra are then compared to a spectral library to identify the individual decomposition products.
-
Diagrams
Caption: Workflow for Thermal Stability and Decomposition Analysis.
References
Technical Support Center: Addressing Polymer Solubility Challenges in Dipropylene Glycol Ethyl Ether (DPEE)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving polymers in Dipropylene Glycol Ethyl Ether (DPEE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPEE) and why is it used as a solvent?
This compound (DPEE) is a versatile organic solvent with a bifunctional nature, possessing both ether and alcohol functionalities.[1] This structure allows it to dissolve a wide range of polar and non-polar substances, making it an effective "coupling agent" for creating homogeneous solutions from otherwise immiscible components.[2] Its low volatility and high boiling point are advantageous for experiments requiring stable solvent systems at elevated temperatures.[3] In the pharmaceutical industry, it is utilized in topical, transdermal, ocular, and intranasal drug delivery systems.[4]
Q2: How can I predict if my polymer will dissolve in DPEE?
The principle of "like dissolves like" is a fundamental concept in polymer solubility.[5] A more quantitative prediction can be made using Hansen Solubility Parameters (HSP), which are based on the idea that materials with similar intermolecular forces are likely to be miscible.[6] HSP theory has been successful in explaining the miscibility of different polymers in solvents.[4] The total energy of vaporization of a liquid is divided into three contributions: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7] A polymer is likely to dissolve in a solvent if their HSP values are close.
Q3: What factors influence the rate of polymer dissolution in DPEE?
Several factors can affect how quickly a polymer dissolves:
-
Temperature: Increasing the temperature generally increases the solubility of polymers by enhancing molecular motion and disrupting intermolecular interactions.[8]
-
Molecular Weight: Higher molecular weight polymers typically dissolve more slowly and have lower solubility due to increased intermolecular forces and chain entanglement.[5][8]
-
Polymer Crystallinity: Crystalline regions in a polymer are more tightly packed and have stronger intermolecular interactions, making them more difficult for solvent molecules to penetrate and dissolve compared to amorphous regions.[5][9] The dissolution process for crystalline polymers requires more energy and is often slower.[5]
-
Agitation/Mixing: Stirring or shaking increases the interaction between the solvent and the polymer surface, accelerating the dissolution process.
-
Particle Size: Smaller polymer particles have a larger surface area-to-volume ratio, which allows for faster solvent penetration and dissolution.
Q4: Does the viscosity of the polymer solution matter?
Yes, the viscosity of the polymer solution is an important consideration. As the polymer dissolves, the viscosity of the solution increases.[10] This increase is more pronounced for high molecular weight polymers.[11] Highly viscous solutions can hinder further dissolution by slowing down the diffusion of the solvent to the remaining polymer particles. From a practical standpoint, very viscous solutions can be difficult to handle, stir, and filter.
Troubleshooting Guides
Problem 1: My polymer is not dissolving or is dissolving very slowly in DPEE.
This is a common issue that can often be resolved by systematically evaluating the experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor polymer solubility.
Detailed Steps:
-
Check Hansen Solubility Parameters (HSP): Compare the HSP values of your polymer and DPEE (see Table 1). A large difference suggests inherent immiscibility.
-
Increase Temperature: Gently heat the solution while stirring. Many polymers exhibit increased solubility at higher temperatures.[5] However, be mindful of the polymer's degradation temperature.
-
Reduce Polymer Particle Size: If your polymer is in a pellet or large particle form, grinding it into a fine powder will increase the surface area and can significantly speed up dissolution.
-
Increase Agitation: Ensure vigorous and continuous stirring to maximize the contact between the polymer and the solvent.
-
Consider Polymer Molecular Weight: If you are using a very high molecular weight grade of your polymer, it may have limited solubility. Consider using a lower molecular weight version if your application allows.
-
Use a Co-solvent: If DPEE alone is not effective, consider adding a co-solvent that has a high affinity for the polymer. This can modify the overall solubility parameter of the solvent mixture to better match that of the polymer.
Problem 2: The polymer swells but does not form a true solution.
Swelling without dissolution indicates that the solvent can penetrate the polymer matrix, but the intermolecular forces within the polymer are too strong for the polymer chains to be fully solvated and dispersed.
Logical Relationship for Swelling vs. Dissolution:
Caption: Conditions leading to polymer swelling versus dissolution.
Troubleshooting Steps:
-
Increase Temperature: As with slow dissolution, increasing the temperature can provide the necessary energy to overcome the polymer-polymer interactions.
-
Allow More Time: The transition from a swollen gel to a true solution can be very slow for some polymers. Allow the mixture to stir for an extended period (24-48 hours).
-
Solvent Quality: This is a classic sign of a "poor" solvent for the polymer. Refer to the HSP data (Table 1) and consider a solvent with a closer match. A co-solvent can also be effective here.
Problem 3: The polymer solution is too viscous to handle.
High viscosity is a common challenge, especially with high concentrations or high molecular weight polymers.
Troubleshooting Steps:
-
Reduce Concentration: The most straightforward solution is to decrease the polymer concentration. The relationship between concentration and viscosity is often exponential, so a small reduction in concentration can lead to a significant decrease in viscosity.[12]
-
Increase Temperature: For many polymer solutions, viscosity decreases as temperature increases.
-
Use a Lower Molecular Weight Polymer: If possible, switching to a lower molecular weight grade of the same polymer will result in a lower solution viscosity at the same concentration.[11]
Data Presentation
Table 1: Hansen Solubility Parameters (HSP) of Dipropylene Glycol Ethers and Common Polymers
| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| Solvents | |||
| Dipropylene Glycol Methyl Ether (DPM) | 15.5 | 5.7 | 11.2 |
| Polymers | |||
| Poly(lactic-co-glycolic acid) (PLGA) | 18.6 | 12.7 | 6.7 |
| Polyvinylpyrrolidone (PVP) | 18.0 | 6.0 | 11.0 |
| Ethyl Cellulose | 18.7 | 8.3 | 8.3 |
Source: Adapted from publicly available data.[1]
Table 2: Qualitative Solubility of Common Polymers in Glycol Ethers
| Polymer | Glycol Ether Solubility | Notes |
| Poly(lactic-co-glycolic acid) (PLGA) | Generally soluble in a wide range of organic solvents.[13] | Solubility is dependent on the lactide-to-glycolide ratio.[14] |
| Polyvinylpyrrolidone (PVP) | Soluble in water and polar solvents like alcohols and glycols.[15] | |
| Ethyl Cellulose | Soluble in many organic solvents, with solubility dependent on the degree of ethoxylation.[16][17] | Some grades are soluble in mixtures of aromatic hydrocarbons and ethanol.[17] |
Experimental Protocols
Protocol 1: Standard Method for Determining Polymer Solubility (Visual Assessment)
This protocol provides a straightforward method for determining if a polymer is soluble in DPEE and for preparing a solution of a specific concentration.
Experimental Workflow:
Caption: Workflow for visual determination of polymer solubility.
Methodology:
-
Preparation: Weigh a specific amount of the polymer (e.g., 0.1 g) and place it into a clean, dry vial or test tube.
-
Solvent Addition: Add a measured volume of DPEE (e.g., 10 mL) to the vial.
-
Mixing: Securely cap the vial and begin agitation using a magnetic stirrer or a vortex mixer at room temperature.
-
Observation: Periodically observe the mixture against a dark background to check for undissolved particles. A true solution will be clear and free of any visible polymer particles.
-
Heating (Optional): If the polymer does not dissolve at room temperature after a reasonable amount of time (e.g., 1-2 hours), gently heat the vial in a water bath or on a hot plate with continuous stirring. Increase the temperature in increments (e.g., 10°C) and hold at each temperature to observe for dissolution. Do not exceed the boiling point of the solvent or the degradation temperature of the polymer.
-
Final Assessment: After cooling to room temperature, observe the solution again. Some polymers may precipitate out of solution upon cooling. A stable solution should remain clear.
Protocol 2: Quantitative Solubility Determination by Gravimetric Method
This method determines the maximum solubility of a polymer in DPEE at a specific temperature.
Methodology:
-
Saturated Solution Preparation: Add an excess amount of the polymer to a known volume of DPEE in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that the solution is saturated and in equilibrium with the undissolved polymer.
-
Separation: Allow the undissolved polymer to settle. Carefully transfer a known volume of the clear supernatant (the saturated polymer solution) to a pre-weighed dish.
-
Solvent Evaporation: Place the dish in a vacuum oven at a temperature high enough to evaporate the DPEE but low enough to avoid degradation of the polymer.
-
Final Weighing: Once all the solvent has been removed and the dish has cooled to room temperature in a desiccator, weigh the dish again. The difference in weight corresponds to the mass of the dissolved polymer.
-
Calculation: Calculate the solubility in units such as g/100 mL or %w/v.
Disclaimer: This technical support center is intended for informational purposes only. All experiments should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment should be worn. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals | Lab Manager [labmanager.com]
- 3. dow.com [dow.com]
- 4. Model Protein Adsorption on Polymers Explained by Hansen Solubility Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Polymer Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. Polymer Crystallinity Controls Water Uptake in Glycol Side-Chain Polymer Organic Electrochemical Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 11. pslc.ws [pslc.ws]
- 12. Toward More Universal Prediction of Polymer Solution Viscosity for Solvent-Based Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. complexgenerics.org [complexgenerics.org]
- 15. Polyvinylpyrrolidone - Wikipedia [en.wikipedia.org]
- 16. phexcom.com [phexcom.com]
- 17. fao.org [fao.org]
Technical Support Center: Optimizing Viscosity of Dipropylene Glycol Ethyl Ether-Based Formulations
Welcome to the Technical Support Center for Dipropylene Glycol Ethyl Ether (DPEE) Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the viscosity of your DPEE-based formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of pure this compound (DPEE)?
A1: Pure this compound is a low-viscosity solvent. Its viscosity is typically in the range of 4-5 mPa·s at 25°C.
Q2: How does temperature affect the viscosity of my DPEE formulation?
A2: The viscosity of DPEE and its formulations is inversely proportional to temperature. As you increase the temperature, the viscosity will decrease. Conversely, lowering the temperature will increase the viscosity. This is a critical parameter to control for consistent results in your experiments and manufacturing processes.[1][2]
Q3: My DPEE-based formulation is too thick (high viscosity). What are the common causes and solutions?
A3: High viscosity can be caused by several factors, including low temperature, high concentration of active pharmaceutical ingredients (APIs) or excipients, or unintended interactions between components. To decrease viscosity, you can consider:
-
Increasing the temperature: Gently warming the formulation can significantly reduce its viscosity.[1]
-
Dilution: Adding more DPEE or a compatible low-viscosity solvent can lower the overall viscosity.
-
Shear application: For some formulations, applying shear (e.g., through mixing) can temporarily or permanently reduce viscosity (shear-thinning behavior).
-
Formulation modification: Re-evaluating the concentration of thickening agents or polymers in your formulation.
Q4: My DPEE-based formulation is too thin (low viscosity). How can I increase its viscosity?
A4: To increase the viscosity of your formulation, you can:
-
Add a rheology modifier: Incorporating a suitable thickening agent is the most common method. Options for non-aqueous systems like DPEE include polymers such as Hydroxypropyl Cellulose (B213188) (HPC), Carbomers, and certain polyamides, as well as inorganic options like fumed silica (B1680970).[3][4]
-
Decrease the temperature: Lowering the temperature of the formulation will increase its viscosity.
-
Increase the concentration of solutes: Increasing the concentration of your API or other dissolved excipients can also lead to higher viscosity.
Q5: What types of rheology modifiers are suitable for DPEE-based formulations?
A5: For non-aqueous, polar solvents like DPEE, several types of rheology modifiers can be effective. These are broadly categorized as organic and inorganic.
-
Organic Modifiers: These are typically polymers that swell or create networks in the solvent. Examples include:
-
Inorganic Modifiers: These are typically fine powders that form a network structure within the liquid.
Troubleshooting Guides
Issue 1: Inconsistent Viscosity Measurements
-
Question: Why am I getting variable viscosity readings for the same formulation batch?
-
Possible Causes & Solutions:
-
Temperature Fluctuations: Small changes in temperature can significantly impact viscosity.
-
Inadequate Mixing: The formulation may not be homogenous.
-
Solution: Ensure thorough and consistent mixing of all components before taking a sample for measurement.
-
-
Variable Shear History: Some formulations exhibit thixotropy (time-dependent shear thinning). The viscosity measurement will depend on how the sample was handled and sheared before the test.
-
Solution: Standardize your sample handling and loading procedure to ensure a consistent shear history for all samples.
-
-
Instrument Calibration: The viscometer may not be properly calibrated.
-
Solution: Regularly calibrate your viscometer using certified viscosity standards.
-
-
Issue 2: Formulation is Too Viscous for Processing/Application
-
Question: My formulation is too thick to be easily pumped, filtered, or applied. How can I reduce the viscosity without significantly changing the composition?
-
Possible Causes & Solutions:
-
Processing at Low Temperatures: Manufacturing at lower ambient temperatures can increase viscosity.
-
Solution: Gently warm the formulation during processing. The optimal temperature will depend on the stability of your active ingredient.
-
-
High Polymer/Thickener Concentration: The concentration of the rheology modifier may be too high.
-
Solution: If possible, reduce the concentration of the thickener. Even a small reduction can sometimes lead to a significant drop in viscosity.
-
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Strong Intermolecular Interactions: Components in the formulation may be interacting to form a more structured, viscous system.
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Solution: Consider adding a small amount of a compatible co-solvent that can disrupt these interactions and lower viscosity.
-
-
Issue 3: Formulation Fails to Reach Target Viscosity
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Question: I've added a rheology modifier, but the viscosity of my DPEE formulation is still too low. What should I do?
-
Possible Causes & Solutions:
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Insufficient Thickener Concentration: The amount of rheology modifier may be below the effective concentration.
-
Solution: Gradually increase the concentration of the thickener in small increments until the target viscosity is achieved.
-
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Incompatible Rheology Modifier: The chosen thickener may not be effective in DPEE.
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Solution: Screen a different class of rheology modifiers. For example, if a cellulose derivative is not effective, consider a Carbomer or fumed silica.
-
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Improper Dispersion of Thickener: The rheology modifier may not be fully dispersed and activated.
-
Solution: Ensure you are using the correct mixing procedure for the specific thickener. Some, like Carbomers, may require neutralization to build viscosity. Fumed silica requires high shear to be properly dispersed.
-
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Data Presentation: Illustrative Viscosity of DPEE Formulations
The following tables provide an illustrative overview of how different rheology modifiers might affect the viscosity of a this compound (DPEE) solution at 25°C. Note: This data is hypothetical and intended to demonstrate expected trends. Actual viscosity will depend on the specific grade of the rheology modifier, the purity of the DPEE, and the presence of other excipients.
Table 1: Effect of Polymer Concentration on Viscosity of DPEE Formulations
| Polymer | Concentration (% w/w) | Estimated Viscosity (mPa·s) |
| None (Pure DPEE) | 0 | ~4.5 |
| Hydroxypropyl Cellulose (HPC) | 0.5 | ~50 |
| 1.0 | ~250 | |
| 2.0 | ~1500 | |
| Carbomer 940 (neutralized) | 0.2 | ~100 |
| 0.5 | ~800 | |
| 1.0 | ~4000 |
Table 2: Effect of Fumed Silica Concentration on Viscosity of DPEE Formulations
| Additive | Concentration (% w/w) | Estimated Viscosity (mPa·s) |
| None (Pure DPEE) | 0 | ~4.5 |
| Fumed Silica | 1 | ~30 |
| 3 | ~300 | |
| 5 | ~2000 |
Table 3: Effect of Temperature on the Viscosity of a DPEE Formulation (Illustrative Example with 1% HPC)
| Temperature (°C) | Estimated Viscosity (mPa·s) |
| 20 | ~350 |
| 25 | ~250 |
| 30 | ~180 |
| 40 | ~100 |
Experimental Protocols
Protocol 1: Standard Viscosity Measurement using a Rotational Viscometer
This protocol outlines the general procedure for measuring the viscosity of a DPEE-based formulation using a rotational viscometer.
Materials and Equipment:
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or Peltier plate
-
Beakers or appropriate sample containers
-
Calibrated thermometer
-
DPEE-based formulation sample
Procedure:
-
Instrument Setup:
-
Turn on the viscometer and the temperature control unit.
-
Set the desired temperature for the measurement (e.g., 25°C).
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample. For initial testing, you may need to perform a trial run to determine the correct parameters. The torque reading should ideally be between 10% and 90%.[14]
-
-
Sample Preparation:
-
Ensure the formulation is homogenous by gentle mixing. Avoid introducing air bubbles.
-
Place the required volume of the sample into the sample container.
-
-
Measurement:
-
Lower the viscometer head and immerse the spindle into the sample up to the immersion mark.
-
Allow the sample to equilibrate to the set temperature for at least 15-20 minutes.
-
Start the spindle rotation at the selected speed.
-
Allow the reading to stabilize. This may take from 30 seconds to several minutes depending on the formulation.
-
Record the viscosity reading (in cP or mPa·s), the spindle number, the rotational speed (RPM), and the temperature.
-
-
Cleaning:
-
After the measurement, turn off the motor, raise the viscometer head, and remove the spindle.
-
Clean the spindle and sample container thoroughly with a suitable solvent.
-
Protocol 2: Screening of Viscosity-Modifying Excipients
This protocol describes a method for systematically evaluating the effect of different rheology modifiers on the viscosity of a DPEE-based formulation.
Materials and Equipment:
-
DPEE (solvent)
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A selection of rheology modifiers (e.g., HPC, Carbomer, fumed silica)
-
Active Pharmaceutical Ingredient (API) and other formulation excipients
-
Analytical balance
-
Overhead mixer or magnetic stirrer
-
Homogenizer (for fumed silica)
-
Rotational viscometer with temperature control
-
pH meter (if using pH-sensitive thickeners like Carbomers)
Procedure:
-
Preparation of Stock Formulations:
-
Prepare a stock solution of your API and other essential excipients in DPEE, excluding the rheology modifier.
-
-
Preparation of Test Samples:
-
For each rheology modifier, prepare a series of samples at different concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/w).
-
To a known weight of the stock formulation, add the calculated amount of the rheology modifier.
-
Mix thoroughly until the thickener is fully dispersed. Note the required mixing time and method for each thickener.
-
For polymers like HPC, gentle overhead stirring may be sufficient.
-
For fumed silica, high-shear homogenization is typically required for proper dispersion.
-
For Carbomers, after dispersion, a neutralizing agent (e.g., triethanolamine) must be added dropwise while monitoring the pH to activate the thickening effect.
-
-
-
Viscosity Measurement:
-
For each prepared sample, measure the viscosity according to Protocol 1 .
-
-
Data Analysis:
-
Plot viscosity as a function of the concentration for each rheology modifier.
-
Compare the efficiency of the different thickeners in increasing the viscosity of your DPEE formulation.
-
Observe the appearance and clarity of the formulations to check for any incompatibilities.
-
Visualizations
Logical Workflow for Troubleshooting High Viscosity
Caption: Troubleshooting workflow for addressing high viscosity in formulations.
Experimental Workflow for Viscosity Modifier Screening
Caption: Workflow for screening and selecting a suitable viscosity modifier.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijacskros.com [ijacskros.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. rawsource.com [rawsource.com]
- 14. paint.org [paint.org]
"purification techniques for removing impurities from dipropylene glycol ethyl ether"
Welcome to the technical support center for the purification of dipropylene glycol ethyl ether (DPEE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of DPEE.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial grades of this compound (DPEE)?
A1: Commercial DPEE is typically a mixture of isomers.[1] The main component is generally 1-(2-ethoxypropoxy)propan-2-ol, which can be present at levels of 98% or more.[1] Other potential impurities include:
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Other DPEE isomers: Due to the reaction of propylene (B89431) oxide with ethanol (B145695), multiple isomers can be formed.[2]
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Propylene glycol ethyl ether (PEE): The monomer from which DPEE is formed.
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Tripropylene glycol ethyl ether (TPEE): A higher boiling point byproduct.
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Unreacted starting materials: Propylene glycol and ethanol may be present in trace amounts.[3]
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Water: Due to atmospheric exposure or as a byproduct of synthesis.
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Peroxides: Ethers can form explosive peroxides over time, especially when exposed to air and light. Some commercial grades are stabilized with inhibitors to prevent this.[1]
Q2: What is the most effective method for purifying DPEE?
A2: Fractional distillation is the most common and effective method for purifying DPEE on a laboratory and industrial scale.[4][5] This technique separates compounds based on differences in their boiling points. For heat-sensitive materials or to separate components with very high boiling points, vacuum distillation is employed to lower the boiling points and prevent thermal degradation.[4]
Q3: Can I use adsorption to purify DPEE?
A3: Yes, adsorption can be a useful technique, particularly for removing specific impurities. Activated carbon is effective at removing organic impurities and color.[6] For removing water, molecular sieves (like type 4A) are highly effective.[7] Adsorption is often used as a polishing step after a primary purification method like distillation.
Q4: How can I check the purity of my DPEE sample?
A4: The most common and effective method for analyzing the purity of DPEE and quantifying its isomers is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[8][9][10] GC-MS provides detailed information about the different isomers and the presence of any impurities.[8][9]
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Isomers | Insufficient column efficiency (too few theoretical plates).Incorrect reflux ratio (too low).Distillation rate is too fast. | Use a longer packed distillation column (e.g., Vigreux, Raschig rings, or structured packing).Increase the reflux ratio to allow for better equilibration between vapor and liquid phases.Slow down the distillation rate by reducing the heat input. |
| Product is Contaminated with Lower Boiling Point Impurities | "Bumping" of the boiling liquid.Column flooding.Leaking joints in the distillation apparatus. | Use boiling chips or a magnetic stirrer for smooth boiling.Reduce the heating rate to prevent flooding.Ensure all glass joints are properly sealed. |
| Product is Contaminated with Higher Boiling Point Impurities | Distillation carried on for too long at a high temperature.Entrainment of liquid droplets in the vapor stream. | Stop the distillation when the temperature starts to rise significantly after the main fraction has been collected.Use a mist eliminator or ensure the distillation rate is not excessive. |
| No Distillate is Being Collected | Insufficient heating.A leak in the system (especially under vacuum).Blockage in the condenser or collection path. | Gradually increase the heating mantle temperature.Check all connections for leaks using a vacuum gauge.Ensure cooling water is flowing through the condenser and there are no obstructions. |
Adsorption Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Ineffective Impurity Removal | Incorrect adsorbent chosen for the target impurity.Adsorbent is saturated or not activated.Insufficient contact time. | Use activated carbon for organic impurities and molecular sieves for water.Use fresh or regenerated adsorbent. Ensure it has been properly activated (e.g., by heating).Increase the stirring time or slow down the flow rate if using a column. |
| Product Contaminated with Adsorbent Fines | Poor filtration after treatment.Friable adsorbent material. | Use a finer filter paper or a membrane filter to remove all adsorbent particles.Choose a granular or beaded adsorbent instead of a powder. |
| Low Product Recovery | Adsorbent retains a significant amount of the product.Channeling in a packed bed. | Wash the adsorbent with a small amount of a volatile solvent and combine the washings with the purified product (if the solvent can be easily removed).Ensure the column is packed uniformly to prevent channeling. |
Experimental Protocols
Protocol 1: Purification of DPEE by Fractional Vacuum Distillation
This protocol is an illustrative example for purifying DPEE from higher and lower boiling point impurities.
1. Materials and Equipment:
-
Crude this compound (DPEE)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
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Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and vacuum gauge
-
Boiling chips or magnetic stir bar
2. Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly greased and sealed for vacuum.
-
Add the crude DPEE and boiling chips (or a stir bar) to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Slowly apply vacuum to the system, aiming for a pressure of 10-20 mmHg.
-
Begin heating the flask gently.
-
Observe the temperature and collect the initial fraction (forerun), which will contain lower boiling impurities.
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Once the temperature stabilizes at the boiling point of DPEE at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation at a steady rate, monitoring the temperature. A sharp drop or rise in temperature indicates the end of the main fraction.
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Stop the distillation before the distilling flask is completely dry to prevent the formation of peroxides and potential explosions.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Analyze the purity of the collected fraction using GC-MS.
Protocol 2: Removal of Water from DPEE using Molecular Sieves
This protocol describes the removal of residual water from DPEE.
1. Materials and Equipment:
-
This compound (DPEE)
-
Type 4A molecular sieves (activated)
-
Erlenmeyer flask with a stopper
-
Magnetic stirrer and stir bar
2. Procedure:
-
Activate the 4A molecular sieves by heating them in a laboratory oven at 300-350°C for at least 3 hours. Allow them to cool in a desiccator.
-
Add the DPEE to be dried to an Erlenmeyer flask.
-
Add the activated molecular sieves to the DPEE (approximately 5-10% by weight).
-
Stopper the flask and stir the mixture at room temperature for several hours (or let it stand overnight).
-
Carefully decant or filter the DPEE to separate it from the molecular sieves.
-
Verify the water content using Karl Fischer titration.
Quantitative Data
The following tables provide illustrative data for the purification of glycol ethers, based on typical results for compounds chemically similar to DPEE.
Table 1: Illustrative Purity of DPEE after Fractional Distillation
| Fraction | Distillation Temperature (°C at 10 mmHg) | Purity (%) | Major Impurities |
| Forerun | < 100 | 85-90 | Propylene glycol ethyl ether, Water |
| Main Fraction | 100 - 105 | > 99.5 | Isomeric DPEE |
| Residue | - | - | Tripropylene glycol ethyl ether, Polymers |
Table 2: Typical GC-MS Parameters for DPEE Purity Analysis
| Parameter | Value |
| Column | Rxi®-1301Sil MS (or similar mid-polarity column) |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Injector Temperature | 250°C |
| Detector | Mass Spectrometer |
| Scan Range | 35-350 amu |
Visualizations
Caption: Experimental workflow for the purification of DPEE.
Caption: Troubleshooting decision tree for fractional distillation.
References
- 1. shell.com [shell.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Propylene glycol - Wikipedia [en.wikipedia.org]
- 4. FAQs on Solvent Recovery | IST - Italia Sistemi Tecnologici [ist.it]
- 5. cbgbiotech.com [cbgbiotech.com]
- 6. Solvent Recovery Complete Guide - Lab Unique [labuniquely.com]
- 7. CN102924242B - The method of purifying propylene glycol compounds - Google Patents [patents.google.com]
- 8. gcms.cz [gcms.cz]
- 9. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Phase Separation in Dipropylene Glycol Ethyl Ether Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation in dipropylene glycol ethyl ether (DPEE) emulsions.
Quick Navigation
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Frequently Asked Questions (FAQs)
A collection of common questions and answers regarding the stability of this compound emulsions.
1. What is this compound (DPEE) and why is it used in emulsions?
This compound (DPEE) is a specialty solvent with a bi-functional nature, containing both ether and alcohol groups.[1] This amphiphilic characteristic allows it to act as an effective interface between oil and water phases, making it a valuable co-emulsifier and stabilizer in emulsion formulations.[2] Its use can enhance emulsion stability, improve texture, and aid in the solubilization of certain active ingredients.[2]
2. What are the common signs of phase separation in my DPEE emulsion?
Phase separation can manifest in several ways:
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Creaming: The formation of a concentrated layer of the dispersed phase at the top of the emulsion.
-
Sedimentation: The settling of the dispersed phase to the bottom.
-
Flocculation: The clumping of dispersed droplets without merging.
-
Coalescence: The merging of droplets to form larger ones, which is an irreversible process.
-
Complete Phase Separation: The emulsion separates into distinct oil and water layers.
3. What is the Hydrophilic-Lipophilic Balance (HLB) and why is it important for my DPEE emulsion?
The Hydrophilic-Lipophilic Balance (HLB) is a numerical scale used to classify emulsifiers based on their degree of hydrophilicity or lipophilicity.[3] Selecting an emulsifier or blend of emulsifiers with an HLB value that matches the required HLB of the oil phase is crucial for forming a stable emulsion.[4] For oil-in-water (o/w) emulsions, emulsifiers with higher HLB values are generally preferred, while water-in-oil (w/o) emulsions require lower HLB emulsifiers.[3]
4. What is the estimated HLB value of this compound (DPEE)?
5. How does the concentration of DPEE affect emulsion stability?
The concentration of DPEE can significantly impact emulsion stability.[2] Optimal concentrations can lead to improved stability, while excessive or insufficient amounts can have adverse effects.[2] It is crucial to determine the optimal concentration for a specific formulation through experimentation.
6. Can temperature fluctuations cause my DPEE emulsion to separate?
Yes, temperature changes can significantly affect emulsion stability. Emulsions containing dipropylene glycol can exhibit improved temperature stability.[2] However, exposure to high temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and coalescence. Conversely, freezing can cause the formation of ice crystals that can rupture the emulsifier film around the droplets, leading to phase separation upon thawing.
Troubleshooting Guides
A step-by-step approach to identifying and resolving common issues leading to phase separation in DPEE emulsions.
Issue 1: Emulsion shows signs of creaming or sedimentation.
Creaming or sedimentation occurs due to density differences between the dispersed and continuous phases.
Issue 2: Emulsion exhibits flocculation and coalescence.
Flocculation (clumping) and coalescence (merging of droplets) are often precursors to complete phase separation and indicate an unstable interfacial film.
Experimental Protocols
Detailed methodologies for key experiments to prepare and assess the stability of DPEE emulsions.
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with DPEE
Objective: To prepare a stable O/W emulsion incorporating DPEE.
Materials:
-
Deionized water
-
This compound (DPEE)
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
High HLB surfactant (e.g., Polysorbate 80)
-
Low HLB surfactant (e.g., Sorbitan monooleate)
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Preservative (optional)
Procedure:
-
Aqueous Phase Preparation: In a beaker, combine deionized water, DPEE, and the high HLB surfactant. If a preservative is used, add it to this phase. Heat the mixture to 75°C with gentle stirring until all components are dissolved.
-
Oil Phase Preparation: In a separate beaker, combine the oil phase and the low HLB surfactant. Heat this mixture to 75°C with gentle stirring.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.
-
Cooling: Continue gentle stirring while the emulsion cools to room temperature.
-
Final Adjustments: Once cooled, adjust the pH if necessary and add any temperature-sensitive ingredients.
Protocol 2: Accelerated Stability Testing via Centrifugation
Objective: To quickly assess the physical stability of a DPEE emulsion.
Materials:
-
DPEE emulsion sample
-
Centrifuge tubes (graduated)
-
Centrifuge
Procedure:
-
Fill a graduated centrifuge tube with the DPEE emulsion to a specific volume.
-
Place the tube in the centrifuge, ensuring it is balanced with another tube of equal weight.
-
Centrifuge the sample at a set speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
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After centrifugation, carefully remove the tube and visually inspect for any signs of phase separation, creaming, or sedimentation.
-
Measure the height of any separated layers and the total height of the emulsion.
-
Calculate the Creaming Index (CI) or Sedimentation Index (SI) as follows:
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CI (%) = (Height of cream layer / Total height of emulsion) x 100
-
SI (%) = (Height of sediment layer / Total height of emulsion) x 100
-
A lower index indicates better stability.
Data Presentation
The following tables provide illustrative quantitative data based on general principles of emulsion formulation, as specific experimental data for DPEE emulsions is limited. These tables should be used as a guide for designing experiments.
Table 1: Illustrative Effect of DPEE Concentration on Emulsion Stability
This table illustrates the potential impact of varying DPEE concentration on the stability of a hypothetical O/W emulsion (20% oil phase, 5% surfactant blend, pH 6.5) stored at 25°C.
| DPEE Conc. (% w/w) | Initial Droplet Size (nm) | Droplet Size after 4 Weeks (nm) | Creaming Index after Centrifugation (%) | Visual Observation after 4 Weeks |
| 0 | 350 | 850 | 15 | Significant creaming |
| 2 | 320 | 550 | 8 | Slight creaming |
| 5 | 300 | 350 | < 2 | Homogeneous |
| 10 | 310 | 450 | 5 | Slight creaming |
| 15 | 330 | 600 | 10 | Moderate creaming |
Table 2: Illustrative Effect of Surfactant Concentration on a DPEE Emulsion
This table shows the potential effect of total surfactant concentration on the stability of a hypothetical O/W emulsion containing 5% DPEE and 20% oil phase.
| Surfactant Conc. (% w/w) | Initial Droplet Size (nm) | Droplet Size after 4 Weeks (nm) | Creaming Index after Centrifugation (%) | Visual Observation after 4 Weeks |
| 1 | 900 | > 2000 (Coalescence) | 40 | Phase separation |
| 3 | 450 | 900 | 12 | Moderate creaming |
| 5 | 300 | 350 | < 2 | Homogeneous |
| 7 | 280 | 320 | < 2 | Homogeneous |
| 10 | 250 | 280 | < 1 | Homogeneous |
Note: While higher surfactant concentrations may lead to smaller droplet sizes, they can also increase costs and potentially cause skin irritation in topical formulations. An optimal concentration balances stability with other product requirements.
Table 3: Required HLB of Common Oils
Use this table to select an appropriate emulsifier system for your DPEE emulsion.
| Oil | Required HLB (for O/W emulsion) |
| Mineral Oil | 10-12 |
| Isopropyl Myristate | 11.5 |
| Almond Oil | 7 |
| Coconut Oil | 8 |
| Jojoba Oil | 6.5 |
| Shea Butter | 8 |
This technical support center provides a foundational guide for troubleshooting phase separation in DPEE emulsions. For specific applications, further optimization and experimentation are recommended.
References
- 1. Particle size reduction of emulsions by formulation design-II: effect of oil and surfactant concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water Soluble Propylene Glycol Normal Propyl Ether HLB 12 For Household Cleaners [ethersolvent.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. m.youtube.com [m.youtube.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Technical Support Center: Controlling Crystal Growth with Dipropylene Glycol Ethyl Ether (DPGEE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dipropylene glycol ethyl ether (DPGEE) to control crystal growth in solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPGEE) and what are its relevant properties for crystallization?
A1: this compound (DPGEE) is a specialty solvent with a bifunctional nature, exhibiting both ether and alcohol characteristics.[1] It is a clear, low-odor liquid completely miscible with water and many organic solvents.[1] Its properties, such as its slow evaporation rate and excellent solvency for a wide range of polar and non-polar compounds, make it a candidate for use in crystallization processes.[2] Glycol ethers, in general, are known for their ability to act as coupling agents, which can be beneficial in mixed-solvent systems.[3]
Q2: What are the potential roles of DPGEE in a crystallization process?
A2: Based on its properties as a glycol ether solvent, DPGEE can potentially be used in several ways in crystallization:
-
Co-solvent: To modify the solubility of the solute and influence nucleation and crystal growth rates.
-
Anti-solvent: To induce precipitation of a solute that is soluble in another solvent but insoluble in DPGEE.[4]
-
Crystal Habit Modifier: To alter the shape and size of crystals by selectively adsorbing to certain crystal faces, although specific data for DPGEE is limited.
-
Inhibitor of Nucleation/Growth: To slow down crystallization kinetics, potentially leading to larger and more well-defined crystals.
Q3: Is DPGEE suitable for pharmaceutical crystallization?
A3: Glycol ethers are used in the pharmaceutical industry.[5][6][7] However, the purity of the solvent is critical. Commercial grades of related glycol ethers, like diethylene glycol monoethyl ether, may contain impurities such as ethylene (B1197577) glycol that need to be removed for pharmaceutical applications.[8][9] It is essential to use a high-purity grade of DPGEE and to perform thorough analysis for any residual solvent in the final crystalline product.
Q4: How does DPGEE's slow evaporation rate impact crystallization?
A4: The slow evaporation rate of DPGEE can be advantageous in methods like slow evaporation crystallization.[2] It allows for a gradual increase in supersaturation, which can promote the growth of larger, higher-quality crystals and prevent the rapid precipitation of amorphous material or small, poorly formed crystals.[10]
Troubleshooting Guides
Issue 1: No Crystal Formation or Oiling Out
| Possible Cause | Troubleshooting Step |
| Solute is too soluble in the DPGEE-containing solvent system. | Gradually add an anti-solvent (a solvent in which the solute is insoluble) to induce precipitation.[4] |
| If using a cooling crystallization method, try lowering the temperature further.[10] | |
| Insufficient supersaturation. | Slowly evaporate the primary solvent to increase the solute concentration. The low volatility of DPGEE will help moderate this process.[2] |
| Inhibition of nucleation. | Introduce a seed crystal of the desired compound to initiate crystal growth.[10] |
| Gently scratch the inside of the crystallization vessel below the solvent level with a glass rod to create nucleation sites.[10] | |
| Formation of an oil instead of crystals. | Add a small amount of a "better" solvent to dissolve the oil, then slowly add an anti-solvent or cool the solution at a much slower rate. |
| Try a different solvent system where the solute has a steeper solubility curve. |
Issue 2: Formation of Small, Needle-like, or Poorly-Defined Crystals
| Possible Cause | Troubleshooting Step |
| Rapid nucleation and crystal growth. | Increase the proportion of DPGEE in the co-solvent mixture to potentially slow down the crystallization process due to its higher viscosity and solvency effects. |
| Reduce the rate of cooling or the rate of anti-solvent addition to decrease the level of supersaturation. | |
| High degree of supersaturation. | Start with a more dilute solution and allow for slower evaporation or cooling. |
| Impurity effects. | Ensure high purity of the solute and solvents. Consider a pre-purification step like charcoal treatment if impurities are suspected. |
| Unfavorable crystal habit. | Experiment with small amounts of different co-solvents in addition to DPGEE to observe effects on crystal shape (habit modification). |
Issue 3: Unexpected Polymorph Formation
| Possible Cause | Troubleshooting Step |
| Solvent-induced polymorphism. | The solvent environment, including the presence of DPGEE, can influence which polymorphic form crystallizes.[11][12] |
| Systematically vary the ratio of DPGEE to the primary solvent and the crystallization temperature to map out the polymorphic landscape. | |
| Kinetic vs. thermodynamic control. | Rapid crystallization often yields a metastable (kinetic) polymorph. Slower crystallization, which can be facilitated by DPGEE, may favor the formation of the stable (thermodynamic) polymorph. |
| Analyze the solid phase at different time points during the crystallization process to check for solvent-mediated transformations. |
Data Presentation
Table 1: Properties of this compound (DPGEE) and a Related Glycol Ether
| Property | This compound (DPGEE) | Diethylene Glycol Monoethyl Ether (DEGEE) |
| CAS Number | 30025-38-8[1] | 111-90-0 |
| Molecular Formula | C8H18O3[1] | C6H14O3[13] |
| Appearance | Clear, colorless liquid[1] | Colorless, slightly viscous liquid[13] |
| Odor | Ethereal[1] | Mild, pleasant[13] |
| Water Solubility | Completely miscible[1] | Miscible |
| Boiling Point | ~190-220 °C (isomer dependent) | 195-202 °C |
| Flash Point | ~82 °C[1] | ~90 °C |
Note: Properties can vary slightly depending on the specific isomer mixture and purity.
Experimental Protocols
Protocol 1: Controlling Crystal Size via Cooling Crystallization with a DPGEE Co-solvent
-
Solubility Determination:
-
Prepare saturated solutions of the compound of interest in various ratios of the primary solvent and DPGEE (e.g., 9:1, 4:1, 1:1) at an elevated temperature.
-
Determine the solubility at different temperatures to construct a solubility curve for each solvent mixture.
-
-
Crystallization:
-
Prepare a solution of the compound in the chosen solvent/DPGEE mixture at a temperature where the compound is fully dissolved.
-
Filter the hot solution to remove any particulate matter.
-
Slowly cool the solution at a controlled rate (e.g., 0.1-1.0 °C/minute). A slower cooling rate generally favors the growth of larger crystals.
-
Observe the onset of nucleation (cloud point).
-
Once crystallization is complete, isolate the crystals by filtration.
-
Wash the crystals with a small amount of a cold anti-solvent to remove residual mother liquor.
-
Dry the crystals under appropriate conditions (e.g., vacuum oven at a temperature that does not induce phase changes).
-
-
Analysis:
-
Characterize the resulting crystals for size distribution (e.g., using microscopy or laser diffraction), morphology (e.g., SEM), and polymorphic form (e.g., XRD, DSC).
-
Protocol 2: Anti-solvent Crystallization using DPGEE
-
Solvent Selection:
-
Dissolve the compound in a "good" solvent in which it is highly soluble.
-
Confirm that the compound has low solubility in DPGEE, which will act as the anti-solvent.
-
-
Crystallization:
-
Prepare a clear, filtered solution of the compound in the "good" solvent.
-
Slowly add DPGEE to the solution with controlled agitation. The rate of addition is a critical parameter; slower addition rates often lead to better crystal quality.
-
Monitor the solution for the onset of precipitation.
-
Continue the addition of DPGEE until the desired yield of crystals is obtained.
-
-
Isolation and Analysis:
-
Isolate the crystals by filtration.
-
Wash the crystals with a fresh portion of the anti-solvent (DPGEE) or a mixture rich in the anti-solvent.
-
Dry the crystals appropriately.
-
Analyze the crystal properties as described in Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for issues of no crystal formation or oiling out.
Caption: General experimental workflow for crystallization using DPGEE.
Caption: Influence of DPGEE on crystallization pathways and outcomes.
References
- 1. shell.com [shell.com]
- 2. nbinno.com [nbinno.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. ijcea.org [ijcea.org]
- 5. Glycol ethers - Wikipedia [en.wikipedia.org]
- 6. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]
- 7. nbinno.com [nbinno.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. US6034281A - Purification of diethylene glycol monoethyl ether - Google Patents [patents.google.com]
- 10. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 11. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diethylene Glycol Monoethyl Ether | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Kinetics in Dipropylene Glycol Ethyl Ether
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dipropylene Glycol Ethyl Ether (DPGEE) as a solvent. This resource provides troubleshooting guidance and frequently asked questions to help you improve your reaction kinetics and address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using DPGEE as a solvent. The troubleshooting steps are presented in a logical progression to help you identify and resolve the problem efficiently.
Problem 1: My reaction is slow or appears to be incomplete.
A sluggish or incomplete reaction is a common issue. Follow these steps to diagnose and address the root cause.
Troubleshooting Workflow
Validation & Comparative
A Comparative Guide to the In Vitro Toxicity of Dipropylene Glycol Ethyl Ether (DPEE) and Ethylene Glycol Monoethyl Ether (EGEE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro toxicity analysis of dipropylene glycol ethyl ether (DPEE) and ethylene (B1197577) glycol monoethyl ether (EGEE). Glycol ethers are a class of solvents used in a wide range of industrial and commercial applications. Understanding their toxicological profiles is crucial for risk assessment and the selection of safer alternatives in research and product formulation. This document summarizes available experimental data, details relevant testing methodologies, and illustrates key biological pathways and experimental workflows.
Executive Summary
Ethylene glycol monoethyl ether (EGEE), an E-series glycol ether derived from ethylene oxide, has been associated with significant reproductive and hematopoietic toxicity.[1][2] In contrast, this compound (DPEE), a P-series glycol ether derived from propylene (B89431) oxide, is generally considered to have a much lower toxicity profile.[3][4] This difference is largely attributed to their distinct metabolic pathways. E-series glycol ethers can be metabolized to toxic alkoxyacetic acids, whereas P-series glycol ethers are typically converted to less toxic compounds.[5] While direct comparative in vitro studies with quantitative data for both compounds are limited, the available evidence strongly supports the lower cytotoxicity of DPEE.
Data Presentation: In Vitro Toxicity Comparison
| Parameter | This compound (DPEE) | Ethylene Glycol Monoethyl Ether (EGEE) | Cell Line/System | Reference |
| Cytotoxicity (IC50) | Low cytotoxicity is generally reported for propylene glycol ethers, with effects often only seen at high concentrations (mM range). Specific IC50 not found. | IC50 values for ethylene glycol ethers on colony-forming units are in the range of 5-10 mM. Considered a hematopoietic toxin. | Hematopoietic cell lines | [4][6] |
| Genotoxicity | Propylene glycol ethers have generally shown negative results in a number of genotoxicity assays.[7] | In vitro tests have indicated an increase in chromosomal aberrations, though this was not confirmed in vivo. | Mammalian cells | [1] |
| Metabolism | Metabolized to less toxic compounds like propylene glycol. | Metabolized to toxic alkoxyacetic acids. | In vivo and in vitro systems | [5] |
Experimental Protocols
Detailed methodologies for assessing in vitro cytotoxicity are crucial for the accurate evaluation of chemical compounds. The Neutral Red Uptake (NRU) assay is a widely used and accepted method for determining cell viability.
Neutral Red Uptake (NRU) Cytotoxicity Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[8]
1. Cell Culture and Seeding:
-
Appropriate cell lines (e.g., human cell lines like HeLa or animal cell lines like Balb/c 3T3) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[9]
2. Compound Exposure:
-
A stock solution of the test compound (DPEE or EGEE) is prepared in a suitable solvent (e.g., culture medium, DMSO).
-
Serial dilutions of the test compound are made in the culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. Control wells receive the medium with the solvent alone.
-
The plates are incubated for a specified exposure period (e.g., 24, 48, or 72 hours).
3. Neutral Red Staining:
-
After the exposure period, the treatment medium is removed, and the cells are washed with a buffered saline solution (e.g., PBS).
-
A medium containing a specific concentration of neutral red (e.g., 50 µg/mL) is added to each well, and the plates are incubated for approximately 3 hours.[8]
4. Dye Extraction and Quantification:
-
The neutral red medium is removed, and the cells are washed to remove any unincorporated dye.
-
A destain solution (e.g., 1% acetic acid in 50% ethanol) is added to each well to extract the dye from the lysosomes.[8]
-
The plates are agitated for a short period to ensure complete solubilization of the dye.
-
The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability compared to the solvent control.
-
The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by plotting a dose-response curve.
Mandatory Visualizations
Experimental Workflow: Neutral Red Uptake Assay
Caption: Workflow of the in vitro Neutral Red Uptake cytotoxicity assay.
Potential Signaling Pathway for Glycol Ether-Induced Cytotoxicity
While the precise mechanisms can vary, a plausible pathway for cytotoxicity, particularly for more toxic glycol ethers, involves the induction of oxidative stress, leading to apoptosis.
Caption: A potential pathway of ROS-mediated apoptosis induced by toxic metabolites.
Conclusion
The available scientific literature consistently indicates a significant difference in the in vitro toxicity between this compound (DPEE) and ethylene glycol monoethyl ether (EGEE). EGEE is recognized for its potential hematopoietic and reproductive toxicity, which is reflected in its in vitro cytotoxic effects. In contrast, DPEE, as a member of the P-series of glycol ethers, exhibits a much lower toxicity profile. This distinction is primarily due to their different metabolic fates. For researchers and professionals in drug development, the selection of P-series glycol ethers like DPEE over E-series alternatives represents a scientifically supported approach to minimizing potential toxicological risks. The experimental protocols and pathways described in this guide provide a framework for the continued evaluation of these and other chemical compounds.
References
- 1. Safety assessment of the pharmacological excipient, diethylene glycol monoethyl ether (DEGEE), using in vitro and in vivo systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. researchgate.net [researchgate.net]
- 4. Multi-dimensional in vitro bioactivity profiling for grouping of glycol ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ethylene glycol ethers as hemopoietic toxins--in vitro studies of acute exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. re-place.be [re-place.be]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Dipropylene Glycol Ethyl Ether and Other Glycol Ethers in Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is critical in the formulation of high-performance coatings, directly impacting application properties, film formation, and final coating quality. Glycol ethers, a versatile class of solvents, are widely utilized for their excellent solvency, slow evaporation rates, and ability to act as coalescing agents. This guide provides an objective comparison of Dipropylene Glycol Ethyl Ether (DPEE) with other commonly used glycol ethers, supported by physical and performance data to aid in solvent selection for coating applications.
Executive Summary
This compound (DPEE) is a P-series (propylene oxide-based) glycol ether that offers a balanced profile of properties, making it a suitable candidate for a variety of coating systems. This guide compares DPEE with Ethylene Glycol Monobutyl Ether (EGBE), an E-series (ethylene oxide-based) glycol ether, as well as other P-series glycol ethers like Dipropylene Glycol n-Butyl Ether (DPnB) and Propylene Glycol n-Butyl Ether (PnB). The comparison focuses on key performance indicators such as evaporation rate, viscosity, surface tension, and coalescing efficiency. P-series glycol ethers are generally noted for their lower toxicity profiles compared to some E-series counterparts.[1]
Physical and Performance Properties: A Comparative Table
The following table summarizes the key physical and performance properties of DPEE and other selected glycol ethers, compiled from various technical data sheets. These properties are crucial in determining the behavior of the solvent in a coating formulation.
| Property | This compound (DPEE) | Ethylene Glycol Monobutyl Ether (EGBE) | Dipropylene Glycol n-Butyl Ether (DPnB) | Propylene Glycol n-Butyl Ether (PnB) |
| CAS Number | 15764-24-6 / 30025-38-8[1] | 111-76-2[2] | 29911-28-2[3] | 5131-66-8[4] |
| Molecular Weight ( g/mol ) | 162.23 | 118.2[2] | 190.28[3] | 132.2[4] |
| Boiling Point (°C) | 223.5 | 171[2] | 230[5] | 171[4] |
| Flash Point (°C) | 82[1] | 62[2] | 100[5] | 63[4] |
| Evaporation Rate (n-BuAc=1) | <0.01 | 0.08[2] | 0.006[6] | 0.093[7] |
| Viscosity @ 25°C (cP) | ~2.0 | 2.9[8] | 4.9[5] | 3.1[4] |
| Surface Tension @ 25°C (mN/m) | Not specified | 27.4[8] | 28.4[5] | 27.5[4] |
| Water Solubility (wt% in water) | Complete[1] | Complete[2] | 4.5[5] | 5.5[9] |
Key Performance Parameters in Coatings
Evaporation Rate
The evaporation rate of a solvent is a critical factor influencing the drying time, flow, and leveling of a coating. Slower evaporating solvents, like DPEE and DPnB, provide a longer open time, which can be advantageous for brush and roller applications, as it allows for better leveling and minimizes brush marks.[10] Faster evaporating solvents like EGBE and PnB can be suitable for spray applications where a quick dry time is desired.[11]
Viscosity Reduction
The ability of a solvent to reduce the viscosity of a resin system is crucial for achieving the desired application consistency. Glycol ethers are effective at reducing the viscosity of various resin types, including alkyds, epoxies, and acrylics. The efficiency of viscosity reduction is dependent on the specific resin-solvent interaction. Lower viscosity solvents like DPEE can contribute to better flow and leveling of the coating.[12]
Surface Tension
The surface tension of a coating formulation affects its ability to wet the substrate and flow out evenly. Solvents with lower surface tension can improve substrate wetting and help to prevent surface defects such as cratering and pinholing.[13] Glycol ethers, in general, are effective at lowering the surface tension of coating formulations.[10]
Coalescing Efficiency
In latex-based coatings, coalescing agents are essential for proper film formation. They temporarily plasticize the polymer particles, allowing them to fuse together as the water evaporates.[14] The efficiency of a coalescing agent is often evaluated by its ability to lower the Minimum Film Forming Temperature (MFFT) of the latex. Glycol ethers like DPEE and DPnB are effective coalescents in water-borne latex systems.[10][15]
Experimental Protocols
The following are summaries of standard experimental methodologies used to evaluate the performance of solvents in coatings.
Minimum Film Forming Temperature (MFFT) - ASTM D2354
This method is used to determine the minimum temperature at which a latex or emulsion polymer will form a continuous film.[14]
-
Apparatus: A temperature-gradient bar with a heated end and a cooled end.
-
Procedure: The latex formulation containing the coalescing agent is drawn down as a thin film onto the temperature-gradient bar.
-
Evaluation: After the film has dried, the point on the bar where the film transitions from a continuous, clear film to a cracked or cloudy film is identified. The temperature at this point is the MFFT. A lower MFFT indicates a more efficient coalescing agent.[14]
Viscosity Measurement
The viscosity of a coating formulation is a measure of its resistance to flow.
-
Apparatus: A rotational viscometer (e.g., Brookfield viscometer) or a cone and plate viscometer.
-
Procedure: The coating formulation is placed in the viscometer, and the resistance to a rotating spindle or cone is measured at a specified shear rate and temperature.
-
Evaluation: The viscosity is reported in centipoise (cP) or Pascal-seconds (Pa·s). To evaluate the viscosity-reducing power of a solvent, the viscosity of a resin solution is measured before and after the addition of a known amount of the solvent.
Surface Tension Measurement - ASTM D1331
This standard provides methods for determining the surface tension of solutions, including those containing surface-active agents like glycol ethers.[16]
-
Apparatus: A tensiometer, which can utilize methods such as the du Noüy ring or the Wilhelmy plate.[17]
-
Procedure: The ring or plate is brought into contact with the surface of the liquid and then pulled away. The force required to pull the ring or plate through the surface is measured.[16][17]
-
Evaluation: The surface tension is calculated from the measured force and the dimensions of the ring or plate and is reported in millinewtons per meter (mN/m) or dynes/cm.[16]
Logical Workflow for Glycol Ether Selection in Coatings
The selection of a suitable glycol ether for a specific coating formulation involves a systematic evaluation of various factors. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for selecting a glycol ether in a coating formulation.
Signaling Pathway for Coalescence in Latex Coatings
The process of film formation in latex coatings is a critical signaling pathway where the coalescing agent plays a pivotal role. The following diagram illustrates this process.
Caption: Signaling pathway of coalescence in latex coatings.
Conclusion
The choice between this compound and other glycol ethers depends on the specific requirements of the coating formulation. DPEE, with its slow evaporation rate and good solvency, is an excellent choice for applications requiring a long open time and good flow and leveling. Its complete water solubility makes it suitable for water-based systems. For applications demanding faster drying, PnB or EGBE might be more appropriate. DPnB, with its very slow evaporation rate, is ideal for applications where maximum open time is critical. The provided data and experimental protocols offer a foundation for making an informed decision based on the desired performance characteristics of the final coating.
References
- 1. shell.com [shell.com]
- 2. data.ntsb.gov [data.ntsb.gov]
- 3. DI(PROPYLENE GLYCOL) BUTYL ETHER | 29911-28-2 [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. monumentchemical.com [monumentchemical.com]
- 6. dow.com [dow.com]
- 7. Propylene glycol n-butyl ether (PNB) – South City Petrochem [southcitypetrochem.com]
- 8. angola-chemicals.com [angola-chemicals.com]
- 9. monumentchemical.com [monumentchemical.com]
- 10. atamankimya.com [atamankimya.com]
- 11. scribd.com [scribd.com]
- 12. DIPROPYLENE GLYCOL METHYL ETHER (DPGME) - Ataman Kimya [atamanchemicals.com]
- 13. EB solvent (ethylene glycol monobutyl ether) | Eastman [eastman.com]
- 14. pcimag.com [pcimag.com]
- 15. (DOWANOL DPnB) DIPROPYLENE GLYCOL n-BUTYL ETHER - Ataman Kimya [atamanchemicals.com]
- 16. store.astm.org [store.astm.org]
- 17. ASTM D1331-14 | KRÜSS Scientific [kruss-scientific.com]
A Head-to-Head Battle of Solvents: Dipropylene Glycol Ethyl Ether vs. DMSO in Chemical Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate reaction solvent is a critical decision that profoundly influences reaction kinetics, product yield, and purity. This guide provides a comprehensive performance comparison of two noteworthy solvents: Dipropylene Glycol Ethyl Ether (DPE) and Dimethyl Sulfoxide (B87167) (DMSO). While DMSO is a well-established and versatile solvent in organic synthesis, DPE, a member of the propylene (B89431) glycol ether family, presents an alternative with distinct properties. This report synthesizes available data to offer an objective comparison, supported by physicochemical properties and general experimental considerations.
Physicochemical Properties: A Tale of Two Solvents
A fundamental comparison begins with the intrinsic properties of each solvent, which dictate their behavior and suitability for different reaction conditions.
| Property | This compound (DPE) | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 15764-24-6 | 67-68-5 |
| Molecular Formula | C8H18O3 | C2H6OS |
| Molecular Weight | 162.23 g/mol [1] | 78.13 g/mol |
| Boiling Point | 223.5 °C[2] | 189 °C |
| Melting Point | Not available | 18.5 °C |
| Density | 0.945 g/cm³[2] | 1.100 g/cm³ |
| Flash Point | 89.0 °C[2] | 89 °C |
| Vapor Pressure | 0.019 mmHg at 25°C[2] | 0.6 mmHg at 25°C |
| Polarity | Polar | Highly Polar, Aprotic |
| Miscibility | Miscible with water and many organic solvents.[3] | Miscible with water and a wide range of organic solvents. |
| Toxicity Profile | Generally considered to have low toxicity.[3] | Can penetrate skin readily; used as a drug delivery vehicle. |
Performance in Reaction Environments: A Qualitative Assessment
Direct, side-by-side experimental comparisons of DPE and DMSO as reaction solvents in the scientific literature are scarce. The majority of available information on DPE pertains to its use in formulations such as coatings, inks, and cleaners.[4] However, by examining the properties of glycol ethers and the extensive data on DMSO, we can infer their respective strengths and weaknesses in a reaction setting.
Nucleophilic Substitution Reactions (SN2)
DMSO is a quintessential polar aprotic solvent, renowned for its ability to accelerate SN2 reactions.[5][6] Its high dielectric constant allows it to effectively solvate cations, leaving the nucleophile "naked" and more reactive. This leads to significant rate enhancements compared to protic solvents.[5]
This compound, being a polar solvent with ether functionalities, can also solvate cations. Glycol ethers, in general, are considered viable solvents for nucleophilic substitution reactions.[7] However, DPE also possesses a hydroxyl group, giving it protic character. This protic nature can lead to hydrogen bonding with the nucleophile, potentially reducing its nucleophilicity and slowing down the reaction rate compared to the aprotic environment of DMSO.[8]
Inference: For SN2 reactions where a highly reactive, unsolvated nucleophile is desired for rapid kinetics, DMSO is likely the superior choice . DPE may be a suitable, less toxic alternative for reactions that do not require extreme rate acceleration or where the protic nature of the solvent is not detrimental.
General Organic Synthesis
The high boiling point of DPE (223.5 °C) makes it suitable for reactions requiring elevated temperatures.[2] Its chemical stability, characteristic of ethers, suggests it would be inert under a variety of reaction conditions.[7]
DMSO, with a boiling point of 189 °C, is also suitable for high-temperature reactions.[9] However, it is a known oxidant and can participate in certain reactions, such as the Swern and Moffatt oxidations. This reactivity, while useful in specific contexts, can be an undesired side reaction in others.
Inference: DPE offers the advantage of higher thermal stability and greater chemical inertness compared to DMSO, making it a potentially better choice for reactions sensitive to oxidation or where the solvent should remain non-participatory.
Experimental Protocols: General Considerations
Detailed experimental protocols for reactions in DPE are not widely published. However, a general protocol for a classic SN2 reaction, the Williamson Ether Synthesis, can be adapted for glycol ether solvents.
General Protocol for Williamson Ether Synthesis in a Glycol Ether Solvent
-
Alkoxide Formation: Dissolve the alcohol in the glycol ether solvent (e.g., DPE) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add a strong base (e.g., sodium hydride) portion-wise to the solution to form the alkoxide. The reaction is typically stirred at room temperature or gently heated to ensure complete formation of the alkoxide.
-
Nucleophilic Attack: To the freshly prepared alkoxide solution, add the alkyl halide dropwise at a controlled temperature.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (this will depend on the specific reactants) and monitor its progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.
General Protocol for a Nucleophilic Substitution Reaction in DMSO
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substrate and the nucleophile in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. The optimal temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a large volume of water to precipitate the product or to facilitate extraction. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, diethyl ether). Due to the high miscibility of DMSO with water, multiple extractions and washes with brine are often necessary to completely remove the DMSO from the organic layer.
-
Purification: Dry the combined organic layers over an anhydrous drying agent, filter, and remove the solvent in vacuo. Purify the residue by recrystallization or column chromatography.
Visualizing the Process: Experimental Workflow
Caption: A generalized workflow for a nucleophilic substitution reaction.
Logical Relationship: Solvent Choice Considerations
Caption: Key factors influencing the choice between DPE and DMSO.
Conclusion: Making an Informed Decision
The choice between this compound and dimethyl sulfoxide as a reaction solvent is not straightforward and depends heavily on the specific requirements of the chemical transformation.
DMSO remains the gold standard for reactions that benefit from a polar aprotic environment, particularly for accelerating SN2 reactions. Its exceptional ability to solvate cations leads to enhanced nucleophilicity and faster reaction rates.
This compound, on the other hand, emerges as a promising alternative when higher reaction temperatures are required, when chemical inertness of the solvent is paramount, or when a less toxic solvent is preferred. Its higher boiling point and the general stability of glycol ethers make it a robust choice for a range of synthetic applications.
Ultimately, for novel or sensitive reactions, empirical validation is key. Researchers are encouraged to perform small-scale screening experiments to determine the optimal solvent for their specific needs, taking into account the physicochemical properties and the qualitative performance assessment provided in this guide. The development of greener and more sustainable chemical processes will likely spur further investigation into the utility of solvents like DPE as viable alternatives to more traditional, and sometimes more hazardous, options.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. benchchem.com [benchchem.com]
- 3. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Dipropylene Glycol Ethyl Ether Using GC-MS and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of solvents like dipropylene glycol ethyl ether (DPEE) is critical for experimental consistency and product quality. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods—High-Performance Liquid Chromatography (HPLC) and Karl Fischer Titration—for the comprehensive purity validation of DPEE.
This compound is a versatile solvent used in various industrial and commercial applications, including coatings, inks, and cleaners.[1] It is typically a mixture of isomers, with the main component being 1-(2-ethoxypropoxy)-2-propanol.[1] Due to its synthesis process, which involves the reaction of propylene (B89431) oxide and ethanol, several impurities can be present.
Potential Impurities in this compound
The manufacturing process of DPEE can introduce several impurities that may affect its properties and performance.
| Impurity | Potential Source |
| Isomers of DPEE | The reaction of propylene oxide can result in different ether linkages, leading to various structural isomers. |
| Propylene Glycol Monoethyl Ether (PGEE) | Unreacted starting material or incomplete reaction.[2] |
| Tripropylene (B76144) Glycol Ethyl Ether | Continued reaction of DPEE with propylene oxide.[3] |
| Water | Present in starting materials or absorbed from the atmosphere due to the hygroscopic nature of glycol ethers. |
| Residual Catalysts | Incomplete removal of catalysts used during synthesis.[2][3] |
| Other Glycols or Glycol Ethers | Contamination from shared production lines or side reactions. |
| Peroxides | Formation upon storage, especially if not properly inhibited. |
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific impurities being targeted. GC-MS is a powerful and versatile tool for volatile and semi-volatile compounds, while other methods offer advantages for specific analyses like water content or non-volatile impurities.
| Parameter | GC-MS (Gas Chromatography-Mass Spectrometry) | HPLC (High-Performance Liquid Chromatography) | Karl Fischer Titration |
| Principle | Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and identification based on mass-to-charge ratio. | Separates non-volatile and thermally labile compounds based on their partitioning between a stationary phase and a liquid mobile phase. | A titrimetric method that specifically quantifies water content based on a reaction with an iodine-sulfur dioxide reagent.[4] |
| Primary Use for DPEE | Identification and quantification of the main DPEE isomers, volatile organic impurities, and residual starting materials. | Quantification of non-volatile impurities, such as residual catalysts or high molecular weight oligomers. | Accurate determination of water content.[5][6][7] |
| Detectable Analytes | Isomers of DPEE, PGEE, tripropylene glycol ethyl ether, and other volatile organic compounds. | Non-volatile organic and inorganic impurities. | Water. |
| Typical Detection Limits | ppm to ppb range for many organic compounds.[8] | ppm to ppb range, depending on the detector. | ppm to % range.[5][6][7] |
| Sample Throughput | Moderate; run times can be optimized for speed.[9] | Moderate to high, depending on the method. | High. |
| Strengths | - High sensitivity and selectivity.- Provides structural information for impurity identification.- Well-established methods for glycol ethers exist.[9][10] | - Suitable for non-volatile and thermally sensitive compounds.- Wide range of detectors available. | - High accuracy and precision for water determination.- Specific to water, with minimal interference from other components.[5][6][7] |
| Weaknesses | - Not suitable for non-volatile impurities.- Requires compounds to be thermally stable. | - May require derivatization for some compounds.- Lower resolution for complex volatile mixtures compared to capillary GC. | - Only measures water content. |
Experimental Protocols
GC-MS Analysis for DPEE Purity
This protocol is designed for the identification and quantification of DPEE isomers and volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 1.0 g of the DPEE sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent, such as methylene (B1212753) chloride or methanol.
-
For quantitative analysis, prepare a series of calibration standards of known DPEE concentration and any expected impurities. An internal standard can also be used for improved accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: A polar column is recommended for good separation of glycol ethers. A suitable option is a DB-WAX (50 m x 0.20 mm i.d., 0.2 µm film thickness) or an Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm film).[9][11]
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 8°C/min to 240°C.
-
Hold at 240°C for 5 minutes.[11]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Mode: Full scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis of target impurities.
-
3. Data Analysis:
-
Identify the main DPEE isomers and any impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify the impurities by creating a calibration curve from the analysis of the standard solutions.
HPLC Analysis for Non-Volatile Impurities
This is a general protocol for the analysis of potential non-volatile impurities in DPEE.
1. Sample Preparation:
-
Accurately weigh approximately 1.0 g of the DPEE sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a suitable wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Quantify any non-volatile impurities by comparing their peak areas to those of corresponding standards.
Karl Fischer Titration for Water Content
This protocol describes the determination of water content in DPEE using coulometric Karl Fischer titration, which is ideal for low water concentrations.[5][6][7]
1. Reagents and Apparatus:
-
Karl Fischer Titrator (coulometric).
-
Anode and cathode solutions appropriate for alcohols and ethers.
-
Dry syringe for sample injection.
2. Procedure:
-
The Karl Fischer reagent is placed into the titration cell.[5][6]
-
The coulometer is started, and the solvent is titrated to a dry endpoint.
-
Once the drift has stabilized, a known weight of the DPEE sample is injected into the titration cell using a syringe.[5][6]
-
The titration is started, and the instrument automatically calculates the water content.
3. Calculation:
-
The water content is typically reported as a percentage (%) or in parts per million (ppm).
Visualizations
Caption: Workflow for DPEE purity validation using GC-MS.
References
- 1. shell.com [shell.com]
- 2. CN103641694A - Method for preparing dipropylene glycol dipropyl ether - Google Patents [patents.google.com]
- 3. CN104211584A - Method for preparing dipropylene glycol methyl ether - Google Patents [patents.google.com]
- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Determination of Water Content in Ethylene glycol Using Karl Fischer Titration [merckmillipore.com]
- 7. Determination of Water Content in Ethylene glycol Using Karl Fischer Titration [sigmaaldrich.com]
- 8. cdc.gov [cdc.gov]
- 9. gcms.cz [gcms.cz]
- 10. Analytical Method [keikaventures.com]
- 11. researchgate.net [researchgate.net]
Green Solvents: A Comparative Guide to Alternatives for Dipropylene Glycol Ethyl Ether
For researchers, scientists, and drug development professionals seeking safer, more sustainable solvent options, this guide provides a detailed comparison of viable green alternatives to dipropylene glycol ethyl ether (DPE). As environmental regulations tighten and the demand for sustainable practices in laboratories and manufacturing grows, identifying effective, eco-friendly solvents is paramount. This document outlines the performance of promising bio-based solvents—Cyrene, ethyl lactate, and solketal—supported by quantitative data and experimental protocols.
This compound is a versatile solvent valued for its solvency and low volatility. However, its petro-chemical origin and potential environmental impact have prompted the search for greener alternatives. This guide explores solvents derived from renewable resources that offer comparable or superior performance with a significantly improved environmental profile.
Performance Comparison of Green Solvents
The following table summarizes the key physical and chemical properties of DPE and its green alternatives. A critical metric for solvent strength, the Kauri-butanol (Kb) value, is included where available. A higher Kb value generally indicates stronger solvency power[1][2].
| Property | This compound (DPE) | Cyrene (Dihydrolevoglucosenone) | Ethyl Lactate | Solketal (Isopropylidene Glycerol) |
| Source | Petrochemical | Renewable (from cellulose)[3] | Renewable (from corn fermentation)[4] | Renewable (from glycerol)[5] |
| Boiling Point (°C) | ~223.5[6] | 227[7] | 151-155[8] | 188-189[9] |
| Density (g/cm³ at 20°C) | ~0.945[6] | 1.25[7] | 1.03[10] | 1.063[9] |
| Flash Point (°C) | ~89[6] | 108[11][12] | 46[4] | 80[13][14] |
| Kauri-Butanol (Kb) Value | Data not available | Data not available | >1000[15] | Data not available |
| Biodegradability | Biodegradable[16] | Readily biodegradable[7] | Readily biodegradable[4] | Considered environmentally friendly[5] |
| Toxicity Profile | Low toxicity[16] | Low toxicity, non-mutagenic[7] | Low toxicity, FDA approved food additive[17] | Low toxicity, non-irritant[13] |
In-Depth Look at Green Alternatives
Ethyl Lactate is an ester of lactic acid, produced through the fermentation of corn[4]. It is a highly effective and versatile green solvent with a very high Kauri-butanol value, indicating excellent solvency power[15]. It is readily biodegradable and has a low toxicity profile, even being used as a food additive[17]. Its properties make it a strong candidate for replacing a wide range of conventional solvents in coatings, cleaning, and pharmaceutical applications[19][20].
Solketal (Isopropylidene Glycerol) is derived from glycerol, a byproduct of biodiesel production, and acetone[5][21]. It is a water-miscible, low-volatility solvent with a good safety profile[14]. Solketal is used as a solvent for resins, coatings, and cleaning agents, and also finds applications as a fuel additive. While a quantitative measure of its solvency power like the Kb value is not widely published, its miscibility with a broad range of substances makes it a versatile green option[7].
Experimental Protocols
To ensure objective and reproducible comparisons of solvent performance, standardized testing methodologies are crucial. Below are summaries of key experimental protocols relevant to evaluating the solvents discussed.
Determining Solvency Power: Kauri-Butanol Value (ASTM D1133)
The Kauri-butanol (Kb) value is a measure of a solvent's ability to dissolve a standardized kauri resin solution. A higher Kb value indicates greater solvency.
Methodology:
-
A standard solution of kauri resin in n-butanol is prepared.
-
The solvent being tested is titrated into the kauri resin solution at a standardized temperature (25°C).
-
The titration is continued until a defined level of turbidity (cloudiness) is observed.
-
The volume of solvent required to reach this point is the Kauri-butanol value[22][23].
Assessing Solvent Resistance in Coatings (ASTM D5402)
This practice evaluates the resistance of a cured organic coating to a solvent, which can be an indicator of the coating's cure level and durability.
Methodology:
-
A cloth of a specified type is saturated with the solvent to be tested.
-
The saturated cloth is rubbed back and forth over the coated surface for a specified number of "double rubs."
-
The effect on the coating is then assessed based on criteria such as coating removal, softening, or visual changes.
-
The number of double rubs and the observed effect are recorded to compare the resistance to different solvents[8][22][23].
Evaluating Cleaning Performance
While a single universal standard is not available, a common laboratory method for evaluating the cleaning efficacy of a solvent involves the following steps:
Methodology:
-
A standardized soil (e.g., a specific grease, oil, or ink) is applied uniformly to a standard substrate (e.g., stainless steel or glass coupons).
-
The soiled coupons are immersed in or wiped with the cleaning solvent for a defined period and under controlled conditions (e.g., temperature, agitation).
-
After cleaning, the coupons are rinsed and dried.
-
The cleaning effectiveness is quantified by measuring the amount of residual soil, which can be done gravimetrically (weighing the coupon before and after cleaning) or through analytical techniques such as UV-Vis spectrophotometry or gas chromatography to detect specific components of the soil.
-
Visual inspection and techniques like the water-break test (observing if a continuous film of water forms on the surface, indicating cleanliness) can also be used for qualitative assessment[24].
Synthesis Workflow of a Promising Green Solvent: Cyrene
The production of Cyrene from cellulose (B213188) is a notable example of a sustainable synthesis pathway. This two-step process transforms a renewable biomass feedstock into a high-performance green solvent.
Logical Framework for Green Solvent Selection
The decision to replace a conventional solvent like DPE involves a multi-faceted evaluation. The following diagram illustrates the key considerations in selecting a suitable green alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. besttechnologyinc.com [besttechnologyinc.com]
- 3. irjmets.com [irjmets.com]
- 4. mdpi.com [mdpi.com]
- 5. DIPROPYLENE GLYCOL METHYL ETHER (DPGME) - Ataman Kimya [atamanchemicals.com]
- 6. Propylene Glycol Ethyl Ether With Competitive Price | cas no 112 34 5 [boxa-solvents.com]
- 7. mdpi.com [mdpi.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. ASTM D5402-2019 "Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs" | NBCHAO [en1.nbchao.com]
- 10. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growthmarketreports.com [growthmarketreports.com]
- 12. Dihydrolevoglucosenone - Wikipedia [en.wikipedia.org]
- 13. iris.cnr.it [iris.cnr.it]
- 14. Solketal | C6H12O3 | CID 7528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemtronics.com [chemtronics.com]
- 16. shell.com [shell.com]
- 17. greenseal.org [greenseal.org]
- 18. Preparation and Application of Green Sustainable Solvent Cyrene | MDPI [mdpi.com]
- 19. SOLKETAL - Ataman Kimya [atamanchemicals.com]
- 20. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths [aclstaticide.com]
- 21. mdpi.com [mdpi.com]
- 22. store.astm.org [store.astm.org]
- 23. standards.iteh.ai [standards.iteh.ai]
- 24. sterc.org [sterc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dipropylene Glycol Ethyl Ether Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dipropylene glycol ethyl ether (DPE), a common solvent in pharmaceutical and cosmetic formulations, is critical for quality control and safety assessment. The selection of an appropriate analytical method is paramount and requires a thorough evaluation of performance characteristics. This guide provides an objective comparison of common analytical techniques for DPE quantification, supported by experimental data from various validation studies.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance parameters for the quantification of this compound and its analogs using Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV), often requiring derivatization.
Disclaimer: The data presented below is synthesized from multiple sources and may not represent a direct head-to-head comparison in a single study. The performance of any method can vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | GC-FID | GC-MS | HPLC-UV (with Derivatization) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (% RSD) | < 5% | < 10% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL | ~0.3 µg/mL |
| Selectivity | Good | Excellent | Good to Excellent |
| Throughput | High | Medium | Medium |
| Instrumentation Cost | Low to Medium | High | Medium |
| Typical Application | Routine quality control, high concentration samples | Trace analysis, impurity profiling, complex matrices | Routine analysis, non-volatile samples |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the GC-FID and HPLC-UV analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This method is suitable for the determination of volatile compounds like DPE in various matrices.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents and Standards:
-
Diluent: Methanol or a suitable organic solvent.
-
DPE Standard Stock Solution: Prepare a stock solution of DPE (e.g., 1000 µg/mL) in the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (e.g., 1-butanol) in the diluent.
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a known volume of diluent.
-
Add a fixed amount of the internal standard solution to the sample and standard solutions.
-
Vortex the solutions to ensure homogeneity.
GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
Data Analysis:
-
Identify the peaks for DPE and the internal standard based on their retention times.
-
Construct a calibration curve by plotting the ratio of the peak area of DPE to the peak area of the internal standard against the concentration of the DPE standards.
-
Quantify the amount of DPE in the sample using the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method (with Derivatization)
Since DPE lacks a strong UV chromophore, a pre-column derivatization step is necessary to enable UV detection.
Instrumentation:
-
HPLC system with a UV-Visible detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Standards:
-
Mobile Phase: Acetonitrile and water in a suitable gradient or isocratic mixture.
-
Derivatization Reagent: Benzoyl chloride or a similar UV-active labeling agent.
-
DPE Standard Stock Solution: Prepare a stock solution of DPE in a suitable solvent (e.g., acetonitrile).
-
Working Standard Solutions: Prepare a series of working standards from the stock solution.
Derivatization and Sample Preparation:
-
To a known volume of the sample or standard solution, add a specific amount of the derivatization reagent and a catalyst (e.g., pyridine).
-
Allow the reaction to proceed under controlled conditions (e.g., specific temperature and time).
-
Quench the reaction with a suitable reagent.
-
Dilute the derivatized solution with the mobile phase to the desired concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the absorption maximum of the derivatized DPE (e.g., ~230 nm for benzoyl derivatives).
-
Injection Volume: 20 µL.
Data Analysis:
-
Identify the peak corresponding to the derivatized DPE based on its retention time.
-
Generate a calibration curve by plotting the peak area of the derivatized DPE standards against their concentrations.
-
Determine the concentration of DPE in the sample from the calibration curve.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
Assessing the Impact of Dipropylene Glycol Ethyl Ether on Cell Viability Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of in vitro toxicology and drug discovery, the choice of solvent for dissolving test compounds is a critical parameter that can significantly influence the outcome of cell-based assays. An ideal solvent should effectively dissolve the compound of interest without exerting its own cytotoxic effects, which could otherwise mask or potentiate the true activity of the test substance. This guide provides a comprehensive comparison of Dipropylene Glycol Ethyl Ether (DPEE) with other commonly used solvents, namely Dimethyl Sulfoxide (DMSO) and Ethanol, in the context of cell viability assays. The information presented herein is supported by a review of available toxicological data and standard experimental protocols.
Executive Summary
This compound (DPEE), a propylene (B89431) glycol-based ether, generally exhibits a low toxicity profile in vitro, with cytotoxic effects typically observed only at high concentrations.[1][2] This characteristic positions it as a potentially favorable alternative to more commonly used solvents like DMSO and Ethanol, which have well-documented cytotoxic effects at higher concentrations.[3][4] This guide aims to provide a comparative analysis to aid researchers in making informed decisions about solvent selection for their cell viability experiments.
Comparative Analysis of Solvents
The selection of an appropriate solvent is a crucial step in designing cell viability assays. The ideal solvent should possess high solubilizing power for a wide range of compounds while exhibiting minimal intrinsic toxicity to the cell lines being investigated.
Quantitative Cytotoxicity Data
The following table summarizes the available data on the cytotoxic effects of DPEE, DMSO, and Ethanol on various cell lines. It is important to note that direct comparative studies evaluating DPEE alongside DMSO and Ethanol in the same cell viability assays are limited in the public domain. The data for DPEE is largely derived from broader toxicological screenings of glycol ethers, which consistently indicate low toxicity.
| Solvent | Cell Line(s) | Assay | Observed Effect | Concentration | Citation(s) |
| This compound (DPEE) | iPSC-derived hepatocytes and cardiomyocytes | Cytotoxicity Assays | Low cytotoxicity potential | Effects observed at high concentrations (mM range) | [1] |
| Various | General Toxicological Assessment | Low overall toxicity profile | Not specified | [2] | |
| Dimethyl Sulfoxide (DMSO) | MCF-7, RAW-264.7, HUVEC | MTT | IC50 values between 1.1% - 1.9% (v/v) | 1.1% - 1.9% (v/v) | [3] |
| HepG2, MDA-MD-231, MCF-7, VNBRCA1 | Real-time cell proliferation | Significant inhibition of proliferation | ≥ 1.25% | [4] | |
| Various ocular cell lines | MTS | Minimal toxic concentration ranged from 0.1% to >1.6% | 0.1% - >1.6% | [5] | |
| Ethanol | MCF-7, RAW-264.7, HUVEC | MTT | IC50 values > 5% (v/v) | > 5% (v/v) | [3] |
| HepG2, MDA-MD-231, MCF-7, VNBRCA1 | Real-time cell proliferation | Inhibition of proliferation | ≥ 5% | [4] | |
| RAW 264.7 | Trypan blue exclusion | No effect on viability | Up to ~2.8% | [6] |
Note: The concentrations are expressed as volume/volume percentage (% v/v). IC50 is the concentration of a substance that causes a 50% reduction in cell viability.
Experimental Protocols
Accurate and reproducible assessment of cell viability is paramount. Below are detailed methodologies for three commonly employed cell viability assays: MTT, XTT, and LDH.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. This insoluble formazan is then dissolved in a solubilization solution, and the absorbance is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with the test compound dissolved in the chosen solvent (DPEE, DMSO, or Ethanol). Include appropriate vehicle controls (solvent only) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay also measures metabolic activity.
Principle: XTT is reduced to a water-soluble orange formazan product by metabolically active cells. This eliminates the need for a solubilization step, simplifying the protocol.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450-500 nm.
LDH (Lactate Dehydrogenase) Assay
This assay measures cytotoxicity by quantifying the release of the cytosolic enzyme lactate (B86563) dehydrogenase from cells with a damaged plasma membrane.
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.[7]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
Visualizing Experimental Workflows and Cellular Responses
To further clarify the experimental process and potential cellular responses to solvent-induced stress, the following diagrams are provided.
Caption: A generalized workflow for conducting common cell viability assays.
Caption: A simplified diagram of potential signaling pathways activated by solvent-induced cellular stress.
Conclusion
The selection of an appropriate solvent is a critical determinant for the accuracy and reliability of cell viability assays. While DMSO and Ethanol are widely used, their inherent cytotoxicity at higher concentrations necessitates careful consideration of working dilutions and the inclusion of appropriate vehicle controls. This compound emerges as a promising alternative due to its generally low in vitro toxicity profile.[1][2] Researchers are encouraged to perform preliminary solvent toxicity tests on their specific cell lines to determine the optimal non-toxic concentration for their experimental setup. This due diligence will ultimately lead to more robust and reproducible data in the assessment of novel therapeutic compounds.
References
- 1. Multi-dimensional in vitro bioactivity profiling for grouping of glycol ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of ethylene glycol ethers on cell viability in the human neuroblastoma SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. redox.com [redox.com]
A Comparative Analysis of Dipropylene Glycol Ethyl Ether and Traditional Industrial Solvents
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance, safety, and environmental impact of Dipropylene Glycol Ethyl Ether (DPGEE) versus conventional solvents such as Acetone, Toluene, Xylene, and Methyl Ethyl Ketone (MEK).
In the landscape of industrial and research applications, the choice of solvent is a critical decision that influences process efficiency, product quality, safety, and environmental footprint. While traditional solvents like acetone, toluene, xylene, and methyl ethyl ketone have long been staples in laboratories and manufacturing, emerging alternatives like this compound (DPGEE) are gaining traction due to their favorable performance and safety profiles. This guide provides an objective, data-driven comparison to aid in the informed selection of the most appropriate solvent for your specific needs.
Physicochemical and Performance Characteristics: A Tabular Comparison
The selection of a solvent is often dictated by its physical and chemical properties. The following tables summarize key quantitative data for DPGEE and its traditional counterparts, offering a clear side-by-side comparison of their essential characteristics.
Table 1: Physicochemical Properties
| Property | This compound (DPGEE) | Acetone | Toluene | Xylene (mixed isomers) | Methyl Ethyl Ketone (MEK) |
| CAS Number | 15764-24-6[1] | 67-64-1 | 108-88-3 | 1330-20-7[2] | 78-93-3[3] |
| Molecular Weight ( g/mol ) | 162.23[4] | 58.08 | 92.14[5] | 106.16 | 72.11[3] |
| Boiling Point (°C) | 223.5[4][6] | 56.1[7] | 110.6[5] | 137-144[2] | 79.6[3] |
| Density (g/cm³ at 20°C) | 0.945[4][6] | 0.791 | 0.867 | ~0.87[2] | 0.805[3] |
| Flash Point (°C) | 89[4][6] | -18 | 4[5] | 27-32 | -9[3] |
| Solubility in Water | Miscible | Miscible | 0.05% | Insoluble | 27.5 g/100 mL[8] |
Table 2: Performance Characteristics
| Property | This compound (DPGEE) | Acetone | Toluene | Xylene | Methyl Ethyl Ketone (MEK) |
| Kauri-Butanol (KB) Value | Not Applicable¹ | Not Applicable¹ | 105[9][10] | 98 | Not Applicable¹ |
| Evaporation Rate (n-BuAc=1) | 0.03 | 5.6 | 2.0 | 0.6 | 3.8 |
| Viscosity (cP at 20°C) | 3.8 | 0.32[7] | 0.59[11][12] | 0.6-0.8 | 0.43[13] |
| Surface Tension (dyn/cm at 20°C) | 28.8 | 23.7 | 28.5[2][14] | 28-30[2] | 24.6[2][13] |
¹The Kauri-Butanol value test (ASTM D1133) is designed for hydrocarbon solvents. Ketones and glycol ethers are often infinitely soluble in the kauri-butanol solution, making the test not applicable.[10]
DPGEE distinguishes itself with a significantly higher boiling point and flash point, indicating lower volatility and reduced fire hazard compared to the traditional solvents. Its miscibility with water offers advantages in cleaning and formulation. While a direct comparison of solvency using the Kauri-Butanol value is not feasible, DPGEE is recognized for its excellent solvency for a wide array of resins, including alkyd, epoxy, acrylic, and polyester (B1180765) types.[15][16] A more nuanced understanding of its dissolving power can be derived from its Hansen Solubility Parameters (HSP), which are (δD: 16.2, δP: 6.4, δH: 9.9).
Toxicity and Environmental Profile
The health, safety, and environmental impacts of solvents are paramount considerations. DPGEE generally presents a more favorable profile in these areas compared to many traditional solvents.
Table 3: Toxicity and Environmental Summary
| Aspect | This compound (DPGEE) | Acetone | Toluene | Xylene | Methyl Ethyl Ketone (MEK) |
| Primary Health Hazards | Low acute toxicity; potential for eye and skin irritation with prolonged exposure. | Eye irritation, dizziness, headache, dermatitis. | CNS depression, dizziness, headache, reproductive and developmental toxicity.[17] | CNS depression, respiratory irritation, skin irritation, potential developmental hazard. | Eye and respiratory irritation, dizziness, dermatitis. |
| Carcinogenicity | Not classified as a carcinogen. | Not known to cause cancer. | Inadequate information to assess carcinogenic potential.[17] | Not classifiable as to its human carcinogenicity. | Not known to cause cancer. |
| Environmental Fate | Readily biodegradable. | Readily biodegradable. | Volatilizes and biodegrades in air and water. | Volatilizes and biodegrades in the environment. | Readily biodegradable. |
| VOC Classification | Low vapor pressure, slower evaporation rate contributes to lower VOC emissions. | High vapor pressure, high VOC contributor. | High vapor pressure, high VOC contributor. | High vapor pressure, high VOC contributor. | High vapor pressure, high VOC contributor. |
Experimental Protocols
To ensure objective and reproducible comparisons of solvent performance, standardized experimental methodologies are crucial. The following are summaries of the American Society for Testing and Materials (ASTM) protocols for key solvent properties.
ASTM D1133: Kauri-Butanol Value
This test method is a standardized measure of the solvency power of hydrocarbon solvents.[9] It involves titrating a standard solution of kauri resin in n-butanol with the solvent being tested until a defined turbidity is reached. A higher volume of solvent required to reach the cloud point indicates a higher Kauri-Butanol (KB) value and, consequently, a stronger solvent.[9][12]
ASTM D3539: Evaporation Rate of Volatile Organic Liquids
This method determines the rate of evaporation of a solvent by placing a specified volume onto a filter paper and measuring the time it takes for the liquid to evaporate completely under controlled temperature and humidity. The result is often expressed relative to n-butyl acetate (B1210297) (n-BuAc = 1.0).
ASTM D445: Kinematic Viscosity of Transparent and Opaque Liquids
This standard test method measures the kinematic viscosity of a liquid by determining the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a known temperature.[6]
ASTM D971: Interfacial Tension of Oil Against Water by the Ring Method
This method measures the force required to detach a platinum ring from the surface of a liquid at an interface. This force is proportional to the surface or interfacial tension.
Visualizing Workflows and Relationships
To further clarify the processes and decision-making involved in solvent selection, the following diagrams are provided.
Conclusion
This compound presents a compelling alternative to traditional industrial solvents. Its favorable safety profile, characterized by low toxicity and a high flash point, coupled with its low vapor pressure and biodegradability, make it an environmentally conscious choice. While its solvency power cannot be directly quantified with a Kauri-Butanol value, its demonstrated effectiveness in dissolving a wide range of resins makes it a versatile and high-performing solvent for numerous applications, including coatings, cleaning formulations, and inks. For researchers and professionals seeking to minimize hazards and environmental impact without compromising performance, DPGEE warrants serious consideration as a replacement for more volatile and hazardous traditional solvents. The data and experimental frameworks provided in this guide are intended to facilitate an evidence-based approach to solvent selection, ultimately leading to safer, more sustainable, and efficient processes.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. parchem.com [parchem.com]
- 3. solventis.net [solventis.net]
- 4. Dipropylene Glycol Monomethyl Ether [drugfuture.com]
- 5. Butanone - Wikipedia [en.wikipedia.org]
- 6. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 7. techspray.com [techspray.com]
- 8. finishingandcoating.com [finishingandcoating.com]
- 9. file.yizimg.com [file.yizimg.com]
- 10. Solubility Parameters-- [cool.culturalheritage.org]
- 11. DIPROPYLENE GLYCOL METHYL ETHER (DPGME) - Ataman Kimya [atamanchemicals.com]
- 12. nbinno.com [nbinno.com]
- 13. Methyl ethyl ketone - Sciencemadness Wiki [sciencemadness.org]
- 14. shell.com [shell.com]
- 15. dow.com [dow.com]
- 16. besttechnologyinc.com [besttechnologyinc.com]
- 17. eastman.com [eastman.com]
Efficacy of Dipropylene Glycol Ethyl Ether Compared to Other Solvents in Drug Permeation Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various solvents, with a focus on dipropylene glycol ethyl ether (DPEE), in enhancing the permeation of drugs through the skin. Due to the limited availability of direct comparative studies involving DPEE, this document synthesizes data from studies on structurally similar solvents and common penetration enhancers to provide a comprehensive reference for researchers in drug development. The information is intended to guide the selection of solvents in designing effective transdermal drug delivery systems.
Introduction to Chemical Penetration Enhancers
Transdermal drug delivery offers a non-invasive alternative to oral and parenteral routes, avoiding first-pass metabolism and potentially improving patient compliance. However, the stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of most drugs. Chemical penetration enhancers are excipients incorporated into topical formulations to reversibly decrease the barrier resistance of the stratum corneum, thereby facilitating the transport of active pharmaceutical ingredients (APIs) into and through the skin.
Glycol ethers, such as this compound (DPEE), are a class of solvents known for their ability to enhance the permeation of both hydrophilic and lipophilic drugs. Their mechanism of action is primarily attributed to their ability to disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the drug through this barrier.
Comparative Analysis of Solvent Efficacy
While direct comparative data for DPEE is limited in publicly available literature, we can infer its potential efficacy by examining studies on analogous solvents such as diethylene glycol monoethyl ether (Transcutol®), propylene (B89431) glycol (PG), and ethanol. The following tables summarize quantitative data from various in vitro drug permeation studies.
Table 1: Comparative Permeation Data for Diclofenac (B195802)
| Solvent/Enhancer | Drug | Drug Concentration | Flux (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) | Skin Model | Reference |
| Propylene Glycol | Diclofenac Diethylamine | 1.16% (in gel) | 39.9 ± 0.9 | - | - | Pig Skin | [1][2] |
| Transcutol® | Diclofenac Sodium | Saturated | - | 1.7 ± 0.4 | - | Human Skin | [3] |
| Water | Diclofenac Sodium | Saturated | - | 4.1 ± 0.8 | - | Human Skin | [3] |
Note: Direct comparison is challenging due to variations in experimental conditions, drug salt forms, and skin types.
Table 2: Comparative Permeation Data for Ibuprofen
| Solvent/Enhancer | Drug | Drug Concentration | Flux (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) | Skin Model | Reference |
| Propylene Glycol (50% in water) | Ibuprofen | Saturated | ~15 | - | - | Human Skin | |
| Ethanol (50%) in PG:Water (25:25) | Ibuprofen | Saturated | ~25 | - | - | Human Skin | |
| Propylene Glycol | Ibuprofen | 5% (in gel) | - | - | >1 (compared to no enhancer) | Not Specified |
Table 3: Comparative Permeation Data for Ketoprofen (B1673614)
| Solvent/Enhancer | Drug | Drug Concentration | Flux (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) | Skin Model | Reference |
| Propylene Glycol | Ketoprofen | 2.5% (in gel) | ~60% release in 5h | - | - | Synthetic Membrane | |
| Ethanol | Ketoprofen | 2.5% (in gel) | ~60% release in 5h | - | - | Synthetic Membrane | |
| Oleic Acid (35% w/w) | Ketoprofen | 5% (in patch) | 6.22 | 1.09 | 8.57 | Synthetic Membrane | [4] |
Experimental Protocols
The following is a generalized, detailed methodology for an in vitro drug permeation study using Franz diffusion cells, which is the standard apparatus for such experiments.
A. Materials and Methods
-
Franz Diffusion Cells: Vertical glass Franz diffusion cells with a specific diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 12 mL).
-
Membrane: Excised human or animal (e.g., pig, rat) skin. The skin is prepared by removing subcutaneous fat and trimming to an appropriate size.
-
Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4 is commonly used for hydrophilic drugs. For lipophilic drugs, a solution containing a solubilizing agent (e.g., 2% oleth-20) in PBS may be necessary to maintain sink conditions. The receptor medium should be degassed before use.
-
Test Formulations: Solutions or gels of the API in the solvent being tested (e.g., DPEE, propylene glycol, ethanol) at a specified concentration.
-
Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) method for the quantification of the API in the receptor medium.
B. Experimental Procedure
-
Cell Setup: The Franz diffusion cells are assembled with the prepared skin membrane mounted between the donor and receptor compartments, with the stratum corneum side facing the donor chamber.
-
Temperature Control: The receptor chambers are filled with the degassed receptor medium and the cells are placed in a circulating water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C. The receptor medium is continuously stirred with a magnetic stir bar.
-
Dosing: A precise amount of the test formulation (e.g., 100 µL or 100 mg) is applied to the surface of the skin in the donor compartment. The donor compartment is then covered to prevent evaporation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots (e.g., 500 µL) are withdrawn from the receptor compartment. An equal volume of fresh, pre-warmed receptor medium is immediately replaced to maintain a constant volume.
-
Sample Analysis: The collected samples are analyzed by HPLC to determine the concentration of the API that has permeated through the skin.
C. Data Analysis
-
Cumulative Amount Permeated: The cumulative amount of drug permeated per unit area of the skin (Q, in µg/cm²) is calculated for each time point.
-
Steady-State Flux (Jss): The steady-state flux (in µg/cm²/h) is determined from the slope of the linear portion of the plot of cumulative amount permeated versus time.
-
Permeability Coefficient (Kp): The permeability coefficient (in cm/h) is calculated using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.
-
Enhancement Ratio (ER): The enhancement ratio is calculated as the ratio of the flux of the drug with a penetration enhancer to the flux of the drug from a control formulation without the enhancer.
Visualizations
Experimental Workflow for In Vitro Permeation Study
A flowchart of the key steps in a Franz diffusion cell experiment.
Mechanism of Permeation Enhancement by Glycol Ethers
Mechanism of action of glycol ethers as permeation enhancers.
Conclusion
This compound, as a glycol ether, is expected to be an effective penetration enhancer due to its physicochemical properties that are similar to other well-documented enhancers like diethylene glycol monoethyl ether and propylene glycol. These solvents enhance drug permeation primarily by disrupting the lipid matrix of the stratum corneum. The provided data tables, while not containing DPEE directly, offer a valuable baseline for comparing the efficacy of common solvents in transdermal drug delivery. Researchers are encouraged to use the detailed experimental protocol to conduct direct comparative studies including DPEE to ascertain its specific enhancement capabilities for their drug of interest. The visualizations provided offer a clear understanding of the experimental process and the underlying mechanism of action.
References
- 1. Transdermal Delivery of Ibuprofen Utilizing a Novel Solvent-Free Pressure-sensitive Adhesive (PSA): TEPI® Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of diethylene glycol monoethyl ether on skin penetration ability of diclofenac acid nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of permeation enhancers on the release of ketoprofen through transdermal drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dipropylene Glycol Ethyl Ether and Other Polar Aprotic Solvents for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction outcomes, compound solubility, and the stability of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of Dipropylene Glycol Ethyl Ether (DPE) against other commonly used polar aprotic solvents: Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). The information presented herein is supported by physicochemical data and detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed solvent choices.
Physicochemical Properties: A Comparative Overview
The fundamental characteristics of a solvent dictate its behavior in various applications. The table below summarizes key physicochemical properties of DPE, DMSO, DMF, and NMP, offering a basis for comparison. DPE, a member of the P-series glycol ethers, is noted for its high solvency, low volatility, and miscibility with water and many organic solvents.[1][2][3][4] In contrast, DMSO is a highly polar aprotic solvent with exceptional dissolving capabilities for a wide range of substances and is miscible with water and numerous organic liquids.[5][6][7] DMF is another versatile polar aprotic solvent with a high boiling point, known for its ability to facilitate polar reactions.[8][9][10][11][12] NMP is a powerful, low-volatility solvent with excellent thermal and chemical stability, making it suitable for various industrial applications.[13][14][15][16][17]
Table 1: Physicochemical Properties of Selected Polar Aprotic Solvents
| Property | This compound (DPE) | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 15764-24-6[18] | 67-68-5 | 68-12-2[8] | 872-50-4[14] |
| Molecular Formula | C₈H₁₈O₃[19] | (CH₃)₂SO[6] | C₃H₇NO[8] | C₅H₉NO[14] |
| Molecular Weight ( g/mol ) | 162.23[20] | 78.13 | 73.09[11] | 99.13[13] |
| Boiling Point (°C) | 223.5[2] | 189[6] | 153[8] | 202-204[13] |
| Density (g/cm³ at 20°C) | 0.945[2] | 1.100 | 0.948[8] | 1.028 (at 25°C)[13] |
| Viscosity (cP at 20°C) | ~4.3 (for DPM)[21] | 2.14 | 0.92 | 1.65 |
| Dielectric Constant | ~10.5 (for DPM)[21] | 47.2[22] | 36.7[9] | 32.2 |
| Dipole Moment (D) | Data not readily available | 3.96[22] | 3.82[9] | 4.09 |
| Flash Point (°C) | 89[2] | 87 | 58[9] | 91[13] |
| Water Solubility | Miscible[1] | Miscible[5] | Miscible[8] | Miscible[14] |
Note: Data for Viscosity and Dielectric Constant for DPE are approximated from data for Dipropylene Glycol Methyl Ether (DPM), a closely related compound.
Performance in Chemical Synthesis: Reaction Kinetics
The choice of solvent can dramatically impact the rate and outcome of a chemical reaction. Polar aprotic solvents are particularly favored for bimolecular nucleophilic substitution (Sₙ2) reactions as they can solvate cations while leaving the anionic nucleophile relatively "naked" and more reactive.[3][23]
While specific kinetic data comparing DPE with DMSO, DMF, and NMP in Sₙ2 reactions is not extensively available in the literature, the physicochemical properties in Table 1 suggest that DPE could serve as a viable alternative. Its moderate polarity and ability to dissolve a range of reactants make it a candidate for further investigation. The following experimental protocol outlines a method for comparing the kinetics of an Sₙ2 reaction in these solvents.
Experimental Protocol: Monitoring Sₙ2 Reaction Kinetics via UV-Vis Spectroscopy
This protocol describes a general method for comparing the reaction rates of a suitable Sₙ2 reaction (e.g., the reaction of an alkyl halide with a nucleophile where either the reactant or product has a strong UV-Vis absorbance).
Objective: To determine and compare the second-order rate constants of an Sₙ2 reaction in DPE, DMSO, DMF, and NMP.
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Nucleophile with a chromophore (e.g., sodium thiophenoxide)
-
This compound (DPE), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) - anhydrous grade
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and equipment
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the alkyl halide and the nucleophile in each of the four solvents to be tested. The concentrations should be chosen such that after mixing, the absorbance of the species being monitored falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).[24]
-
-
Instrument Setup:
-
Set the spectrophotometer to the desired reaction temperature.
-
Determine the wavelength of maximum absorbance (λ_max) for the species to be monitored (either the disappearance of a reactant or the appearance of a product). Set the instrument to collect absorbance data at this wavelength over time.[24]
-
-
Kinetic Run:
-
Equilibrate the reactant solutions to the desired temperature.
-
In a quartz cuvette, rapidly mix equal volumes of the alkyl halide and nucleophile solutions.
-
Immediately place the cuvette in the spectrophotometer and begin data acquisition.
-
Record the absorbance at regular time intervals until the reaction is complete or has proceeded to a significant extent.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) has been previously determined.[25]
-
For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant (k).[25]
-
Compare the rate constants obtained in each of the four solvents.
-
Performance in Drug Development: API Solubility and Stability
The ability of a solvent to dissolve an API is a cornerstone of formulation development. A higher solubility can facilitate the preparation of more concentrated stock solutions and may enhance bioavailability. The stability of an API in a given solvent is equally critical to ensure the integrity and shelf-life of a drug product.
Experimental Protocol: Determination of API Solubility by HPLC
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Objective: To determine and compare the solubility of a given API in DPE, DMSO, DMF, and NMP.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
DPE, DMSO, DMF, and NMP (HPLC grade)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column and mobile phase for the API
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Standard laboratory glassware and equipment
Procedure:
-
Sample Preparation:
-
Add an excess amount of the API powder to a vial containing a known volume of the solvent to be tested.
-
Prepare separate vials for each of the four solvents.
-
-
Equilibration:
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours). Ensure that excess solid API remains.
-
-
Sample Filtration and Dilution:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of the API of known concentrations to construct a calibration curve.
-
Inject the diluted sample and the standard solutions into the HPLC system.
-
Quantify the concentration of the API in the diluted sample by comparing its peak area to the calibration curve.
-
-
Solubility Calculation:
-
Calculate the original concentration of the API in the saturated solution, taking into account the dilution factor. This value represents the solubility of the API in that solvent.
-
API Stability Assessment
The stability of an API in solution is paramount. A stability-indicating HPLC method can be used to monitor the degradation of an API over time when stored in different solvents.
Experimental Protocol: API Stability Assessment by HPLC
Objective: To compare the stability of an API in DPE, DMSO, DMF, and NMP over time.
Procedure:
-
Prepare solutions of the API in each of the four solvents at a known concentration.
-
Store the solutions under controlled temperature and humidity conditions.
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each solution.
-
Analyze the samples using a validated stability-indicating HPLC method that can separate the intact API from its degradation products.[31][32][33]
-
Quantify the amount of the remaining intact API and any major degradation products.
-
Compare the degradation profiles of the API in the different solvents.
Conclusion
This compound presents itself as a promising alternative to more conventional polar aprotic solvents like DMSO, DMF, and NMP. Its favorable toxicological profile, high boiling point, and good solvency make it an attractive option for various applications in chemical synthesis and drug development.[1] However, a comprehensive understanding of its performance relative to other solvents requires further direct comparative studies. The experimental protocols provided in this guide offer a framework for researchers to generate the necessary data to make informed decisions based on the specific requirements of their projects. By systematically evaluating reaction kinetics, API solubility, and stability, the full potential of DPE as a versatile and safer solvent can be realized.
References
- 1. shell.com [shell.com]
- 2. lookchem.com [lookchem.com]
- 3. specialchem.com [specialchem.com]
- 4. Dipropylene Glycol Monoethyl Ether - Ataman Kimya [atamanchemicals.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 9. kianresin.com [kianresin.com]
- 10. vmminerals.in [vmminerals.in]
- 11. manavchem.com [manavchem.com]
- 12. productcatalog.eastman.com [productcatalog.eastman.com]
- 13. nbinno.com [nbinno.com]
- 14. N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]
- 15. atamankimya.com [atamankimya.com]
- 16. NMP Functional Properties - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 17. productcatalog.eastman.com [productcatalog.eastman.com]
- 18. This compound | 15764-24-6 [chemicalbook.com]
- 19. Dipropylene glycol monoethyl ether | C8H18O3 | CID 93059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. parchem.com [parchem.com]
- 21. samchemprasandha.com [samchemprasandha.com]
- 22. researchgate.net [researchgate.net]
- 23. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 24. benchchem.com [benchchem.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. Experimental and Machine-Learning-Assisted Design of Pharmaceutically Acceptable Deep Eutectic Solvents for the Solubility Improvement of Non-Selective COX Inhibitors Ibuprofen and Ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. dujps.com [dujps.com]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. scispace.com [scispace.com]
- 33. mdpi.com [mdpi.com]
Safety Operating Guide
dipropylene glycol ethyl ether proper disposal procedures
Proper disposal of dipropylene glycol ethyl ether (DPEE) is critical for ensuring laboratory safety and environmental protection. As a combustible organic solvent, DPEE requires careful handling and adherence to specific disposal protocols to mitigate risks of fire, contamination, and regulatory non-compliance. This guide provides detailed, step-by-step procedures for the safe management and disposal of DPEE waste, tailored for research and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is essential to handle this compound in a safe manner. Adherence to proper handling protocols minimizes exposure and prevents accidents.
Personal Protective Equipment (PPE) and Ventilation:
-
Ventilation: Always handle DPEE in a well-ventilated area, such as under a chemical fume hood, to minimize inhalation of vapors.[1][2]
-
Protective Clothing: Wear suitable protective clothing to prevent skin contact.[1]
-
Gloves: Use chemical-impermeable gloves; inspect them for integrity before use.[1]
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[3]
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, use appropriate respiratory protection.[2]
Safe Handling Practices:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe vapors or mists.[2]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[1][2]
-
Ground all metallic equipment to prevent the buildup of static electricity.[2]
-
Do not eat, drink, or smoke in areas where DPEE is handled or stored.[3]
-
Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like oxidizing agents and strong acids.[1][2]
Step-by-Step Disposal and Spill Cleanup Procedures
Follow these procedural steps for both routine disposal of waste DPEE and for cleaning up accidental spills. The primary disposal method for this chemical is through a licensed hazardous waste contractor.[1]
Procedure 1: Routine Disposal of Waste this compound
-
Waste Characterization: The first step is to determine if the DPEE waste should be classified as hazardous.[4][5] Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Contaminated DPEE, especially with heavy metals, is likely to be classified as hazardous waste.[7][8] Consult your institution's Environmental Health and Safety (EHS) office and local regulations.[4]
-
Containerization: Place the waste DPEE into a suitable, sealable, and clearly labeled container.[1] The container must be marked with the words "Hazardous Waste," the full chemical name (this compound), and the accumulation start date.[8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area. Ensure the storage area is cool, dry, well-ventilated, and away from incompatible materials.[2]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and transport.[9] Do not attempt to transport hazardous waste yourself without proper certification.
-
Documentation: Complete all required documentation, such as a hazardous waste manifest, which tracks the waste from generation to its final disposal facility.[10]
Procedure 2: Accidental Spill Cleanup
-
Ensure Safety: Immediately remove all sources of ignition from the area.[1][2] Evacuate non-essential personnel to a safe location.[1]
-
Don PPE: Before addressing the spill, put on the appropriate PPE as described above (gloves, goggles, protective clothing).
-
Containment: Prevent the spill from spreading and from entering drains, sewers, or waterways.[1][11] Use inert absorbent materials such as sand, diatomaceous earth, or universal binding agents to dike the spill.[5][11]
-
Absorption and Collection: Cover and absorb the spilled liquid with the inert material.[11] Once fully absorbed, use non-sparking tools to carefully collect the material and place it into a suitable, sealable container for disposal.[1][11]
-
Final Decontamination: Ventilate the affected area.[11] Wash the spill site with soap and water after the absorbed material has been removed, collecting the rinse water for disposal if necessary.[4][5]
-
Disposal: The collected spill debris must be treated as hazardous waste. Label the container appropriately and follow the routine disposal procedure outlined above.[1][4]
First Aid in Case of Exposure
In the event of accidental exposure, take the following immediate actions.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[1]
-
Eye Contact: Flush eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value | Source(s) |
| Physical State | Colorless Liquid | [2] |
| Odor | Ether-like, Mild | [2][12] |
| Flash Point | 82°C / 180°F to 85°C / 185°F (Closed Cup) | [2][13] |
| Boiling Point | 190°C / 374°F | [2] |
| Flammability | Combustible Liquid | [2][3] |
| Solubility | Completely miscible with water | [13] |
| Hazards | May form explosive peroxides; vapors may form explosive mixtures with air. | [2][12] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. redox.com [redox.com]
- 4. nj.gov [nj.gov]
- 5. jmnspecialties.com [jmnspecialties.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 8. hwhenvironmental.com [hwhenvironmental.com]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. carlroth.com [carlroth.com]
- 12. cometchemical.com [cometchemical.com]
- 13. shell.com [shell.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dipropylene Glycol Ethyl Ether
Essential safety protocols and logistical plans for the laboratory use of dipropylene glycol ethyl ether, ensuring the protection of researchers and the integrity of their work.
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the use of this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
When handling this compound, it is crucial to be aware of its potential hazards. The substance may cause mild eye and skin irritation.[1] Inhalation of vapors can lead to respiratory irritation, and in high concentrations, may cause central nervous system effects such as dizziness and drowsiness.[2]
Personal Protective Equipment (PPE) Selection
A multi-layered approach to PPE is critical to minimize exposure risk. This includes appropriate protection for the hands, eyes, and respiratory system.
Eye Protection: To prevent splashes and vapor exposure to the eyes, chemical safety goggles should be worn at all times when handling this compound. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4]
Exposure Limits and Quantitative Data
While specific occupational exposure limits for this compound are not established, data for the closely related dipropylene glycol methyl ether can provide valuable guidance. Researchers should strive to keep exposure levels as low as reasonably achievable.
| Parameter | Value (for Dipropylene Glycol Methyl Ether) | Organization |
| Permissible Exposure Limit (PEL) - 8-hr TWA | 100 ppm | OSHA[3][5] |
| Threshold Limit Value (TLV) - 8-hr TWA | 100 ppm | ACGIH[3] |
| Recommended Exposure Limit (REL) - 10-hr TWA | 100 ppm | NIOSH[3] |
| Short-Term Exposure Limit (STEL) | 150 ppm | ACGIH, NIOSH[3][5] |
TWA: Time-Weighted Average STEL: Short-Term Exposure Limit Note: This data is for dipropylene glycol methyl ether and should be used as a guideline for this compound due to the lack of specific data.
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is essential for laboratory safety.
1. Pre-Handling Preparations:
-
Ensure the availability and proper functioning of all necessary PPE.
-
Verify that the work area, preferably a chemical fume hood, is clean and operational.
-
Locate the nearest emergency eyewash station and safety shower.
-
Review the Safety Data Sheet (SDS) for this compound.
2. Handling Procedures:
-
Don the appropriate PPE: lab coat, chemical safety goggles, and suitable gloves.
-
Dispense the required amount of the chemical carefully, avoiding splashing.
-
Keep containers tightly sealed when not in use to minimize vapor release.
-
Avoid contact with skin, eyes, and clothing.[6]
3. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling.
-
Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Properly remove and dispose of contaminated PPE.
Accidental Release and Disposal Plan
In the event of a spill or leak, immediate and appropriate action is necessary to mitigate risks.
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is small, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
For larger spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety (EHS) department immediately.
-
Ensure adequate ventilation of the spill area.
Disposal:
-
All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.[7]
-
Dispose of the waste in appropriately labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][6] Do not pour down the drain.[6]
Below is a logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
